CO-Trimoxazole
Description
Properties
IUPAC Name |
4-amino-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide;5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3.C10H11N3O3S/c1-19-10-5-8(6-11(20-2)12(10)21-3)4-9-7-17-14(16)18-13(9)15;1-7-6-10(12-16-7)13-17(14,15)9-4-2-8(11)3-5-9/h5-7H,4H2,1-3H3,(H4,15,16,17,18);2-6H,11H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZRJTRPJURQBRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)N.COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N7O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
73306-81-7 | |
| Record name | Benzenesulfonamide, 4-amino-N-(5-methyl-3-isoxazolyl)-, compd. with 5-[(3,4,5-trimethoxyphenyl)methyl]-2,4-pyrimidinediamine (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73306-81-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID0032233 | |
| Record name | Trimethoprim/sulfamethoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0032233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
543.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
8064-90-2 | |
| Record name | Sulfamethoxazole-trimethoprim mixt. | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=8064-90-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfamethoxazole mixture with trimethoprim | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008064902 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CO-Trimoxazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=618652 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Trimethoprim/sulfamethoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0032233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRIMETHOPRIM/SULFAMETHOXAZOLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6780 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
The Core Mechanism of Co-trimoxazole: A Technical Guide to its Action on Bacterial Folate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Co-trimoxazole, a synergistic combination of sulfamethoxazole (B1682508) and trimethoprim (B1683648), remains a clinically important antimicrobial agent. Its efficacy stems from the sequential blockade of the bacterial folate biosynthesis pathway, a metabolic route essential for prokaryotic survival and absent in humans. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the action of this compound, with a focus on its enzymatic targets, dihydropteroate (B1496061) synthase (DHPS) and dihydrofolate reductase (DHFR). This document details the kinetic parameters of inhibition, outlines experimental protocols for enzymatic assays, and provides visual representations of the biochemical pathways and experimental workflows.
Introduction: The Bacterial Folate Synthesis Pathway - A Prime Antimicrobial Target
Bacteria, unlike their mammalian hosts, are incapable of utilizing exogenous folate and therefore rely on its de novo synthesis.[1] This metabolic pathway is critical for the production of tetrahydrofolate (THF), an essential cofactor in the synthesis of purines, thymidine, and certain amino acids, all of which are vital for DNA replication, repair, and protein synthesis.[1][2] The absolute dependence of bacteria on this pathway makes it an ideal target for antimicrobial chemotherapy.
This compound exploits this dependency by targeting two key enzymes in the pathway:
-
Sulfamethoxazole , a sulfonamide antibiotic, is a competitive inhibitor of dihydropteroate synthase (DHPS) .
-
Trimethoprim , a diaminopyrimidine, is a potent inhibitor of dihydrofolate reductase (DHFR) .
The simultaneous inhibition of two distinct steps in the same metabolic pathway results in a synergistic bactericidal effect, which is often greater than the sum of the effects of the individual drugs.
Mechanism of Action: A Two-Pronged Attack
The synergistic interaction between sulfamethoxazole and trimethoprim is a classic example of sequential enzymatic blockade.
Sulfamethoxazole: Competitive Inhibition of Dihydropteroate Synthase (DHPS)
Sulfamethoxazole's mechanism of action is rooted in its structural similarity to para-aminobenzoic acid (PABA), the natural substrate for DHPS.[3] DHPS catalyzes the condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPPP) to form 7,8-dihydropteroate. Sulfamethoxazole competes with PABA for the active site of DHPS, thereby preventing the synthesis of dihydropteroate and halting the folate pathway at an early stage.
Trimethoprim: Potent Inhibition of Dihydrofolate Reductase (DHFR)
Further down the pathway, trimethoprim targets dihydrofolate reductase (DHFR). This enzyme is responsible for the reduction of 7,8-dihydrofolate (DHF) to the biologically active 5,6,7,8-tetrahydrofolate (THF). Trimethoprim binds to the active site of bacterial DHFR with an affinity several thousand times higher than for the mammalian enzyme, which accounts for its selective toxicity. This potent inhibition leads to a rapid depletion of the intracellular pool of THF.
Synergy: The Power of Combined Inhibition
The combination of sulfamethoxazole and trimethoprim leads to a potent synergistic effect. The inhibition of DHPS by sulfamethoxazole reduces the production of DHF, the substrate for DHFR. This substrate depletion enhances the inhibitory effect of trimethoprim on DHFR. The sequential blockade of two critical enzymes effectively starves the bacterial cell of essential building blocks for DNA and protein synthesis, leading to a bactericidal outcome.
Quantitative Data: Inhibition Kinetics
The potency of sulfamethoxazole and trimethoprim is quantified by their inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50). These values can vary between different bacterial species.
| Drug | Target Enzyme | Bacterial Species | Ki (nM) | IC50 (µM) | Reference |
| Trimethoprim | Dihydrofolate Reductase (DHFR) | Escherichia coli | - | - | [4] |
| Staphylococcus aureus (TMP-resistant, DfrG) | 31,000 | - | [5] | ||
| Staphylococcus aureus (TMP-resistant, DfrK) | 4,260 | - | [5] | ||
| Staphylococcus aureus (TMP-resistant, DfrA) | 820 | - | [5] | ||
| Sulfamethoxazole | Dihydropteroate Synthase (DHPS) | Escherichia coli | - | - | [6] |
| Staphylococcus aureus | - | - | [6] | ||
| Mycobacterium tuberculosis | - | - | [6] |
Note: The table is populated with representative data. A comprehensive compilation would require a systematic review of literature for specific bacterial strains.
Experimental Protocols
Dihydropteroate Synthase (DHPS) Inhibition Assay (Coupled Spectrophotometric Method)
This assay measures DHPS activity by coupling the production of dihydropteroate to the oxidation of NADPH by dihydrofolate reductase (DHFR). The decrease in absorbance at 340 nm, corresponding to NADPH oxidation, is monitored.[7]
Materials:
-
Assay Buffer: 100 mM Tris-HCl, 10 mM MgCl2, pH 8.5
-
DHPS enzyme (purified)
-
DHFR enzyme (purified, in excess)
-
para-Aminobenzoic acid (PABA)
-
6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)
-
NADPH
-
Sulfamethoxazole (or other inhibitor)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of kinetic measurements at 340 nm
Procedure:
-
Reagent Preparation: Prepare stock solutions of PABA, DHPPP, NADPH, and the inhibitor in a suitable solvent (e.g., DMSO).
-
Reaction Mixture: In each well of the microplate, prepare a reaction mixture containing assay buffer, DHFR, NADPH, and the desired concentration of the inhibitor.
-
Enzyme Addition: Add the DHPS enzyme to the reaction mixture.
-
Initiation: Start the reaction by adding the substrates, PABA and DHPPP.
-
Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes).
-
Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Dihydrofolate Reductase (DHFR) Inhibition Assay (Spectrophotometric Method)
This assay directly measures the activity of DHFR by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH during the reduction of dihydrofolate (DHF).[8][9]
Materials:
-
Assay Buffer: 50 mM potassium phosphate, pH 7.0
-
DHFR enzyme (purified)
-
Dihydrofolate (DHF)
-
NADPH
-
Trimethoprim (or other inhibitor)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of kinetic measurements at 340 nm
Procedure:
-
Reagent Preparation: Prepare stock solutions of DHF, NADPH, and the inhibitor.
-
Reaction Mixture: In each well, prepare a reaction mixture containing assay buffer, DHFR enzyme, NADPH, and the desired concentration of the inhibitor.
-
Initiation: Start the reaction by adding DHF.
-
Measurement: Immediately monitor the decrease in absorbance at 340 nm over time.
-
Data Analysis: Calculate the initial reaction velocity and determine the IC50 value as described for the DHPS assay.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A continuous spectrophotometric enzyme-coupled assay for deoxynucleoside triphosphate triphosphohydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. elifesciences.org [elifesciences.org]
- 5. Toward Broad Spectrum DHFR inhibitors Targeting Trimethoprim Resistant Enzymes Identified in Clinical Isolates of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Kinetic and Chemical Mechanism of the Dihydrofolate Reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Synergistic Antibacterial Effect of Trimethoprim and Sulfamethoxazole
For Researchers, Scientists, and Drug Development Professionals
The combination of trimethoprim (B1683648) (TMP) and sulfamethoxazole (B1682508) (SMX), known as co-trimoxazole, represents a classic example of antibiotic synergy, where the combined effect of two drugs is significantly greater than the sum of their individual effects.[1][2][3][4] This guide provides an in-depth examination of the molecular mechanisms, quantitative assessment, and experimental protocols related to the synergistic action of this widely used antimicrobial agent.
Core Mechanism: Sequential Inhibition of the Folate Biosynthesis Pathway
The potent synergy between trimethoprim and sulfamethoxazole arises from their ability to inhibit two sequential and essential enzymes in the bacterial folic acid (tetrahydrofolate) synthesis pathway.[5][6][7][8][9] Bacteria, unlike mammals, must synthesize their own folate, making this pathway an ideal target for selective toxicity.[5][10][11]
-
Sulfamethoxazole (SMX): As a structural analog of para-aminobenzoic acid (PABA), SMX competitively inhibits dihydropteroate synthase (DHPS) .[1][6][9][11] This enzyme catalyzes the conversion of PABA and dihydropterin pyrophosphate into dihydropteroate, a precursor of dihydrofolic acid (DHF).[6][8]
-
Trimethoprim (TMP): TMP specifically targets and inhibits dihydrofolate reductase (DHFR) , an enzyme that catalyzes the final step in the pathway—the reduction of DHF to tetrahydrofolate (THF).[5][6][7][9] THF is the biologically active form of folate, crucial for the synthesis of purines, thymidine, and certain amino acids, which are the fundamental building blocks of DNA, RNA, and proteins.[1][6]
The sequential blockade of this pathway by both drugs leads to a bactericidal effect, whereas each agent alone is typically bacteriostatic.[3] Recent research has further revealed that the synergy is amplified by a metabolic feedback loop. The inhibition of DHFR by TMP leads to an accumulation of DHF, but it also indirectly inhibits the synthesis of an earlier precursor, dihydropterin pyrophosphate. This potentiates the action of SMX by limiting one of its substrates, demonstrating a mutual potentiation that enhances the synergistic effect beyond simple sequential blockade.[2][12]
Caption: Bacterial Folic Acid Synthesis Pathway and Inhibition Sites.
Quantitative Analysis of Synergy: The Fractional Inhibitory Concentration (FIC) Index
The interaction between two antimicrobial agents is quantified using the Fractional Inhibitory Concentration (FIC) index. This index is calculated from the Minimum Inhibitory Concentrations (MICs) of the drugs when used alone and in combination.[13][14]
The FIC for each drug is determined as follows:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
The FIC Index (FICI) is the sum of the individual FICs:[13][14] FICI = FIC of Drug A + FIC of Drug B
The interaction is then classified based on the FICI value:[14][15][16]
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
Table 1: Representative FIC Index Data for Trimethoprim-Sulfamethoxazole
| Bacterial Species | MIC SMX Alone (µg/mL) | MIC TMP Alone (µg/mL) | MIC SMX in Combination (µg/mL) | MIC TMP in Combination (µg/mL) | FIC Index (FICI) | Interpretation | Reference |
| Escherichia coli | 1.6 | 0.60 | 0.4 | 0.09 | 0.40 | Synergy | [12] |
| Staphylococcus aureus | 1.6 | 0.80 | 0.2 | 0.10 | 0.25 | Synergy | [12] |
| Escherichia coli (Strain 2) | 50 | 1.6 | 6.25 | 0.1 | 0.19 | Synergy | [12] |
| Staphylococcus aureus (Strain 2) | 6.3 | 0.50 | 3.15 | 0.08 | 0.66 | Additive | [12] |
Note: Data is illustrative and compiled from published studies. Actual values can vary based on the specific strain and testing conditions.
Experimental Protocol: The Checkerboard Microdilution Assay
The checkerboard assay is the standard in vitro method for systematically evaluating the interaction between two antimicrobial agents.[14][16][17][18] It involves testing a two-dimensional array of concentrations for both drugs.
Objective: To determine the MIC of each drug alone and in various combinations to calculate the FIC index.
Materials:
-
Sterile 96-well microtiter plates
-
Trimethoprim and sulfamethoxazole stock solutions of known concentration
-
Appropriate sterile liquid growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth)
-
Bacterial culture in logarithmic growth phase, adjusted to a 0.5 McFarland standard and then diluted to yield a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.[16]
-
Multichannel pipette
-
Incubator (35-37°C)
Methodology:
-
Plate Preparation:
-
Dispense 50 µL of sterile broth into each well of the 96-well plate.[16]
-
Create serial dilutions of Drug A (e.g., TMP) horizontally across the columns and serial dilutions of Drug B (e.g., SMX) vertically down the rows. This creates a matrix where each well contains a unique concentration combination of the two drugs.[14]
-
Row H should contain serial dilutions of Drug A only (to determine its MIC alone), and Column 12 should contain serial dilutions of Drug B only (to determine its MIC alone).[14]
-
Well H12 should contain no drugs and serve as the positive growth control.
-
-
Inoculation:
-
Prepare the bacterial inoculum as described above.
-
Inoculate each well (except for a sterility control well) with the prepared bacterial suspension.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 18-24 hours under appropriate atmospheric conditions.[16]
-
-
Reading Results:
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of an antibiotic (alone or in combination) that completely inhibits visible bacterial growth.
-
The MIC of Drug A alone is determined in the row with no Drug B.
-
The MIC of Drug B alone is determined in the column with no Drug A.
-
For the combinations, identify the wells showing no growth. The concentrations in these wells are the combination MICs.
-
-
Calculation and Interpretation:
-
Using the MIC values obtained, calculate the FIC for each drug in every non-turbid well.
-
Calculate the FICI for each combination.
-
The lowest FICI value obtained from all the tested combinations is reported as the FIC index for the drug pair against the tested organism.
-
Interpret the result as synergy, additivity, or antagonism based on the calculated FIC index.
-
Caption: Experimental Workflow for the Checkerboard Synergy Assay.
References
- 1. Trimethoprim/sulfamethoxazole - Wikipedia [en.wikipedia.org]
- 2. infectioncontroltoday.com [infectioncontroltoday.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Sample-efficient identification of high-dimensional antibiotic synergy with a normalized diagonal sampling design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Trimethoprim? [synapse.patsnap.com]
- 6. UpToDate 2018 [doctorabad.com]
- 7. youtube.com [youtube.com]
- 8. Trimethoprim and Sulfamethoxazole - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 9. youtube.com [youtube.com]
- 10. Folate - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Fractional inhibitory concentration (FIC) index – REVIVE [revive.gardp.org]
- 14. emerypharma.com [emerypharma.com]
- 15. researchgate.net [researchgate.net]
- 16. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 17. clyte.tech [clyte.tech]
- 18. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Labyrinth: A Technical Guide to the Pharmacokinetics of Co-trimoxazole in Murine Models
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide serves as a comprehensive resource on the pharmacokinetics of co-trimoxazole, the synergistic combination of sulfamethoxazole (B1682508) (SMX) and trimethoprim (B1683648) (TMP), within murine models. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this widely used antibiotic in preclinical rodent models is paramount for the accurate interpretation of efficacy and toxicity studies, and for the successful translation of these findings to clinical applications. This guide provides a synthesis of available quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows to support researchers in this field.
Quantitative Pharmacokinetic Parameters
The pharmacokinetic profile of this compound in mice is characterized by rapid absorption and elimination of both sulfamethoxazole and trimethoprim. The following tables summarize key pharmacokinetic parameters derived from a study in a neutropenic murine thigh infection model. It is important to note that pharmacokinetic parameters can vary depending on the mouse strain, age, sex, health status, and the specific experimental conditions.
Table 1: Pharmacokinetic Parameters of Sulfamethoxazole in Mice Following a Single Oral Dose of this compound (130 mg/kg SMX component) [1]
| Parameter | Value | Unit |
| Half-life (t½) | 1.5 | h |
| Area Under the Curve (AUC₀-∞) | 718.2 | µg·h/mL |
| Protein Binding | 73.0 ± 8.3 | % |
Data presented is for the sulfamethoxazole component of the this compound combination.
Experimental Protocols
Detailed and standardized experimental protocols are critical for the reproducibility and comparability of pharmacokinetic studies. Below is a synthesized methodology based on common practices for oral administration and analysis in murine pharmacokinetic studies.
Animal Models and Husbandry
-
Species: Mus musculus
-
Strain: Specific pathogen-free, immunocompetent (e.g., BALB/c, C57BL/6) or immunocompromised (e.g., neutropenic) mice are commonly used. The choice of strain should be dictated by the specific research question.
-
Age and Weight: Typically, adult mice aged 6-10 weeks with a bodyweight of 20-30g are used.
-
Acclimatization: A minimum of a one-week acclimatization period to the laboratory conditions is recommended.
-
Housing: Mice should be housed in a controlled environment with a 12-hour light/dark cycle, and access to standard chow and water ad libitum, except for a brief fasting period before drug administration if required.
Drug Formulation and Administration
-
Drug Substance: this compound is typically prepared as a suspension for oral administration. The standard ratio of sulfamethoxazole to trimethoprim is 5:1.
-
Vehicle: A suitable vehicle for suspension, such as 0.5% methylcellulose (B11928114) or carboxymethylcellulose in sterile water, should be used.
-
Dose Preparation: The required amount of this compound is weighed and suspended in the vehicle to achieve the desired concentration for the intended dose volume.
-
Administration Route: Oral gavage is the most common and precise method for administering a defined dose of this compound in murine pharmacokinetic studies.
-
Dose Volume: The volume administered via oral gavage is typically in the range of 5-10 mL/kg of body weight.
Blood Sampling
-
Sampling Time Points: A sparse sampling or serial sampling design can be employed. Typical time points for blood collection after oral administration include: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours.
-
Sampling Sites: Common sites for blood collection in mice include the saphenous vein, submandibular vein, or terminal cardiac puncture (for a single terminal sample).
-
Blood Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA or heparin). Plasma is separated by centrifugation (e.g., at 2000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.
Bioanalytical Method: High-Performance Liquid Chromatography (HPLC)
The simultaneous quantification of sulfamethoxazole and trimethoprim in plasma is typically achieved using a validated HPLC method.
-
Sample Preparation: A protein precipitation step is commonly used to extract the drugs from the plasma matrix. This involves adding a precipitating agent, such as acetonitrile (B52724) or methanol, to the plasma sample, followed by vortexing and centrifugation to pellet the precipitated proteins. The resulting supernatant is then analyzed.
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is frequently used for the separation of sulfamethoxazole and trimethoprim.
-
Mobile Phase: The mobile phase is typically a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile or methanol), run in an isocratic or gradient elution mode.
-
Flow Rate: A flow rate of approximately 1.0 mL/min is common.
-
Detection: UV detection at a wavelength of around 230-270 nm is suitable for both compounds.
-
-
Quantification: The concentration of each drug in the plasma samples is determined by comparing the peak area of the analyte to a standard curve prepared with known concentrations of sulfamethoxazole and trimethoprim.
Visualizing Key Pathways and Workflows
To aid in the conceptual understanding of the processes involved in the study of this compound pharmacokinetics, the following diagrams have been generated using the DOT language.
Conclusion
This technical guide provides a foundational overview of the pharmacokinetics of this compound in murine models, intended to aid researchers in the design and interpretation of preclinical studies. The provided data and protocols represent a synthesis of the available literature. For specific applications, it is crucial to consult primary research articles and adapt methodologies to the unique requirements of the study. Further research is warranted to generate a more comprehensive and comparative dataset of this compound pharmacokinetics across different murine strains and experimental conditions.
References
Co-trimoxazole's Activity Against Gram-Positive Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the antimicrobial spectrum and activity of co-trimoxazole against clinically relevant Gram-positive bacteria. This compound, a synergistic combination of sulfamethoxazole (B1682508) and trimethoprim (B1683648), has been a cornerstone of antimicrobial therapy for decades. This document details its mechanism of action, quantitative susceptibility data, resistance patterns, and standardized testing protocols.
Mechanism of Action: Sequential Folate Pathway Inhibition
This compound's bactericidal activity stems from the sequential blockade of two crucial enzymes in the bacterial folic acid synthesis pathway. Folic acid is an essential precursor for the synthesis of nucleotides and certain amino acids, making its disruption lethal to bacteria.
-
Sulfamethoxazole: As a structural analog of para-aminobenzoic acid (PABA), sulfamethoxazole competitively inhibits dihydropteroate (B1496061) synthase (DHPS). This enzyme catalyzes the conversion of PABA and dihydropteridine diphosphate (B83284) into 7,8-dihydropteroate.
-
Trimethoprim: This component acts on a subsequent step in the pathway, potently and selectively inhibiting bacterial dihydrofolate reductase (DHFR). This enzyme is responsible for the reduction of dihydrofolic acid to tetrahydrofolic acid, the biologically active form.
The dual, sequential inhibition results in a synergistic bactericidal effect that is often greater than the sum of the individual components' activities.
Spectrum of Activity and Quantitative Susceptibility
This compound exhibits a broad spectrum of activity against many Gram-positive aerobes. Its clinical utility is most pronounced against Staphylococcus aureus (both methicillin-susceptible and methicillin-resistant strains), Streptococcus pneumoniae, and as an alternative agent for Listeria monocytogenes. It is also active against Streptococcus pyogenes. However, enterococci are typically resistant.
The following table summarizes the in vitro activity of this compound against key Gram-positive pathogens, compiled from various surveillance studies. MIC (Minimum Inhibitory Concentration) values are presented as MIC₅₀ (the concentration inhibiting 50% of isolates) and MIC₉₀ (the concentration inhibiting 90% of isolates).
| Pathogen | Subset | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Resistance Rate (%) | Region / Year | Source(s) |
| Staphylococcus aureus | All Isolates | - | - | 16% | Philippines, 1997 | [1] |
| MRSA | - | >8 | - | USA (CA-MRSA), 2007 | [2] | |
| All Isolates | - | - | ~35% (Median) | Global, 2022 | [3] | |
| Streptococcus pneumoniae | All Isolates | - | - | 36.4% | Africa, 1996-1997 | [4] |
| All Isolates | - | - | 25.0% (Community) | USA, 1997-2002 | [5] | |
| All Isolates | - | - | 6.7% (Hospital) | USA, 1997-2002 | [5] | |
| All Isolates | - | - | 64.1% | Bangladesh | [6] | |
| Listeria monocytogenes | All Isolates | ≤2.0 | ≤2.0 | 0% | USA, 1991-1997 | [5] |
| Clinical Isolates | 0.03/0.59 | 0.06/1.18 | 0% | Argentina, 1992-2012 | [7] |
(Note: MIC values for this compound are often expressed based on the trimethoprim component, with sulfamethoxazole in a fixed 1:19 ratio).
Mechanisms of Resistance
Resistance to this compound in Gram-positive bacteria primarily arises through two mechanisms:
-
Target Enzyme Modification: Chromosomal mutations in the genes encoding DHPS (folP) and DHFR (folA) can alter the enzyme structure, reducing the binding affinity of sulfamethoxazole and trimethoprim, respectively. This is the predominant mechanism in S. pneumoniae and S. aureus.
-
Acquisition of Resistant Genes: Bacteria can acquire mobile genetic elements, such as plasmids or transposons, that carry alternative, resistant versions of the target enzyme genes. For instance, various dfr genes encoding trimethoprim-resistant DHFR enzymes can be horizontally transferred.
Experimental Protocols: Antimicrobial Susceptibility Testing (AST)
Standardized methods for determining the susceptibility of Gram-positive bacteria to this compound are outlined by regulatory bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The two primary reference methods are broth microdilution and disk diffusion.
Broth Microdilution (CLSI M07/M100)
This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium.
Methodology:
-
Medium Preparation: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB). For testing streptococci, supplement the broth with 2-5% Lysed Horse Blood (LHB). The medium must have low levels of thymidine, an antagonist of sulfonamides.
-
Inoculum Preparation: Prepare a direct colony suspension from a fresh (18-24 hour) non-selective agar (B569324) plate. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Inoculum Dilution: Dilute the standardized suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution tray.
-
Antimicrobial Preparation: Prepare serial twofold dilutions of this compound (in a 1:19 trimethoprim to sulfamethoxazole ratio) in the microdilution tray.
-
Incubation: Inoculate the trays and incubate at 35°C ± 2°C in ambient air for 16-20 hours for staphylococci and 20-24 hours for streptococci.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth.
-
Interpretation: Compare the MIC value to established clinical breakpoints (e.g., for S. aureus, Susceptible ≤2/38 µg/mL; Resistant ≥4/76 µg/mL) to categorize the isolate.[8]
Disk Diffusion (EUCAST Method)
This method assesses susceptibility based on the size of the zone of growth inhibition around an antimicrobial-impregnated disk.
Methodology:
-
Medium Preparation: Use Mueller-Hinton Agar (MHA). For streptococci, supplement with 5% defibrinated horse blood and 20 mg/L β-NAD (MH-F agar).
-
Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to that of a 0.5 McFarland standard.
-
Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even distribution.
-
Disk Application: Aseptically apply a this compound disk (containing 1.25 µg trimethoprim and 23.75 µg sulfamethoxazole) to the surface of the agar.
-
Incubation: Invert the plates and incubate within 15 minutes of disk application at 35°C ± 1°C in ambient air for 18 ± 2 hours.
-
Reading Results: Measure the diameter of the zone of complete growth inhibition (in mm). For this compound, slight or hazy growth within the zone should be ignored; measure the obvious margin.[9]
-
Interpretation: Correlate the zone diameter with the clinical breakpoints provided by EUCAST to determine if the isolate is Susceptible (S), Susceptible, Increased Exposure (I), or Resistant (R).
Conclusion
This compound remains a relevant agent for treating infections caused by susceptible Gram-positive bacteria, particularly Staphylococcus aureus (including many MRSA strains) and Streptococcus pneumoniae. Its synergistic mechanism of action provides potent bactericidal activity. However, the value of this compound is moderated by variable and often high rates of resistance, which can differ significantly by geographic region and patient population.[4][9] Therefore, clinical decisions should be guided by up-to-date local surveillance data and confirmed by standardized susceptibility testing. Continuous monitoring of resistance trends through programs like SENTRY is crucial for preserving the utility of this established antimicrobial combination.[7][9]
References
- 1. pidsphil.org [pidsphil.org]
- 2. academic.oup.com [academic.oup.com]
- 3. EUCAST: Clinical Breakpoint Tables [eucast.org]
- 4. Comparison of Streptococcus pneumoniae and Haemophilus influenzae susceptibilities from community-acquired respiratory tract infections and hospitalized patients with pneumonia: five-year results for the SENTRY Antimicrobial Surveillance Program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Twenty-Year Trends in Antimicrobial Susceptibilities Among Staphylococcus aureus From the SENTRY Antimicrobial Surveillance Program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cotrimoxazole, a wonder drug in the era of multiresistance: Case report and review of literature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial Susceptibility of Streptococcus pneumoniae from North America, Europe, Latin America, and the Asia-Pacific Region: Results From 20 Years of the SENTRY Antimicrobial Surveillance Program (1997-2016) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nicd.ac.za [nicd.ac.za]
Co-trimoxazole's Inhibition of Dihydrofolate Reductase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Co-trimoxazole, a synergistic combination of trimethoprim (B1683648) and sulfamethoxazole (B1682508), remains a clinically important antimicrobial agent. Its efficacy stems from the sequential blockade of the bacterial folate biosynthesis pathway, a metabolic route essential for the synthesis of nucleic acids and certain amino acids. Trimethoprim, a potent inhibitor of dihydrofolate reductase (DHFR), and sulfamethoxazole, a competitive inhibitor of dihydropteroate (B1496061) synthase (DHPS), act in concert to disrupt this vital pathway. This technical guide provides an in-depth exploration of the mechanism of action of this compound, with a primary focus on the inhibition of DHFR by trimethoprim. It includes a comprehensive summary of quantitative inhibitory data, detailed experimental protocols for assessing enzyme inhibition, and visualizations of the relevant biochemical pathways and experimental workflows.
Mechanism of Action: Synergistic Inhibition of Folate Biosynthesis
The antibacterial action of this compound is a classic example of synergistic drug action, where the combined effect of the two components is greater than the sum of their individual effects.[1][2] This synergy arises from the targeting of two distinct, sequential enzymatic steps in the bacterial folate synthesis pathway.[3][4]
2.1 Sulfamethoxazole: Inhibition of Dihydropteroate Synthase (DHPS)
Sulfamethoxazole is a structural analog of para-aminobenzoic acid (PABA), a natural substrate for dihydropteroate synthase (DHPS).[5] By competitively binding to the active site of DHPS, sulfamethoxazole prevents the condensation of PABA with dihydropteridine pyrophosphate, thereby blocking the synthesis of dihydropteroic acid, a precursor of dihydrofolate.[5]
2.2 Trimethoprim: Inhibition of Dihydrofolate Reductase (DHFR)
Trimethoprim is a potent and selective inhibitor of bacterial dihydrofolate reductase (DHFR).[4] This enzyme catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), an essential cofactor in the synthesis of purines, thymidine, and certain amino acids.[6] The high affinity of trimethoprim for bacterial DHFR, which can be thousands of times greater than its affinity for human DHFR, is the basis for its selective toxicity against bacteria.[6][7] This selective inhibition leads to a depletion of the intracellular pool of THF, ultimately halting bacterial DNA synthesis and replication.
Signaling Pathway of Folate Biosynthesis and Inhibition
References
- 1. researchgate.net [researchgate.net]
- 2. rcsb.org [rcsb.org]
- 3. Characterization of trimethoprim resistant E. coli dihydrofolate reductase mutants by mass spectrometry and inhibition by propargyl-linked antifolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. mdpi.com [mdpi.com]
- 6. Kinetic and Structural Characterization of Dihydrofolate Reductase from Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
The Genesis of a Synergistic Antibiotic: A Technical Guide to the Initial Discovery and Development of Co-trimoxazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Co-trimoxazole, the fixed-dose combination of trimethoprim (B1683648) and sulfamethoxazole (B1682508), represents a landmark achievement in antimicrobial therapy. Its development in the late 1960s was a triumph of rational drug design, a paradigm shift from the serendipitous discoveries that characterized the early antibiotic era. This technical guide provides an in-depth exploration of the initial discovery and development of this compound, detailing the scientific rationale, key experiments, and the clinical validation that established its role as a broad-spectrum antimicrobial agent. The combination was introduced to the market in the late 1960s.[1][2] This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important therapeutic agent.
The Dawn of Rational Drug Design: The Work of Hitchings and Elion
The story of this compound begins with the pioneering work of George Hitchings and Gertrude Elion at the Wellcome Research Laboratories.[3][4][5][6] Departing from the conventional trial-and-error approach to drug discovery, they championed a method that would come to be known as "rational drug design".[3][5][6] Their strategy was to identify and exploit biochemical differences between pathogenic and host cells.[5] By understanding the metabolic pathways essential for the survival of microorganisms, they aimed to design molecules that could selectively inhibit these pathways without harming the patient.[3][4][5][6]
Their research focused on the biosynthesis of nucleic acids, the building blocks of DNA and RNA. They observed that many pathogens, unlike mammals, could not utilize preformed folic acid from their environment and were dependent on its de novo synthesis. This metabolic vulnerability presented an ideal target for antimicrobial intervention.
The Two-Pronged Attack: Sulfamethoxazole and Trimethoprim
The development of this compound was the culmination of research into two distinct classes of compounds that both targeted the bacterial folic acid synthesis pathway, albeit at different stages.
Sulfamethoxazole: A Competitive Inhibitor
Sulfamethoxazole is a sulfonamide antibiotic.[7] The antibacterial properties of sulfonamides were discovered in the 1930s. These compounds act as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase (DHPS).[7][8][9] DHPS catalyzes the conversion of para-aminobenzoic acid (PABA) to dihydropteroic acid, a crucial step in the folic acid pathway.[7][8] Sulfamethoxazole, being structurally similar to PABA, competes for the active site of DHPS, thereby blocking the synthesis of dihydrofolic acid.[7]
Trimethoprim: A Potent and Selective Inhibitor
Building on their rational drug design approach, Hitchings and Elion synthesized trimethoprim in 1961.[10] This compound was specifically designed to inhibit dihydrofolate reductase (DHFR), the enzyme responsible for the next step in the pathway: the reduction of dihydrofolic acid to tetrahydrofolic acid.[7][8][11][12] Tetrahydrofolic acid is the biologically active form of folate, essential for the synthesis of purines, thymidine, and certain amino acids. A critical feature of trimethoprim is its high selectivity for the bacterial DHFR enzyme over its mammalian counterpart, ensuring a favorable therapeutic index.[7]
The Synergistic Combination: The Rationale for this compound
The decision to combine sulfamethoxazole and trimethoprim was a strategic one, based on the principle of sequential blockade. The hypothesis was that inhibiting two consecutive steps in a vital metabolic pathway would lead to a synergistic effect, resulting in a more potent and bactericidal action than either drug alone.[9][11][12][13][14] The combination was also predicted to reduce the likelihood of bacteria developing resistance.[2]
The synergy between trimethoprim and sulfamethoxazole was first described in the late 1960s.[14] The two drugs are given in a one-to-five ratio in their tablet formulations so that their concentration in the blood and tissues is approximately one-to-twenty, the optimal ratio for peak synergistic effect.[14] This dual inhibition leads to a significant depletion of tetrahydrofolate, ultimately halting bacterial DNA synthesis and leading to cell death.[7][8][15]
Preclinical and Clinical Development: From Laboratory to Clinic
The development of this compound followed a rigorous pathway of preclinical and clinical evaluation to establish its safety and efficacy.
In Vitro Synergy and Spectrum of Activity
Initial laboratory studies focused on demonstrating the synergistic activity of the combination against a wide range of bacterial pathogens.
Experimental Protocol: Checkerboard Synergy Assay
A common method to assess synergy is the checkerboard assay. This technique involves testing a range of concentrations of both drugs, alone and in combination, against a standardized inoculum of a target bacterium.
-
Preparation of Drug Dilutions: Serial dilutions of sulfamethoxazole and trimethoprim are prepared in a liquid growth medium.
-
Microtiter Plate Setup: A 96-well microtiter plate is used. Along the x-axis, increasing concentrations of sulfamethoxazole are added. Along the y-axis, increasing concentrations of trimethoprim are added. This creates a matrix of wells with varying concentrations of both drugs.
-
Inoculation: Each well is inoculated with a standardized suspension of the test bacterium (e.g., Escherichia coli, Staphylococcus aureus).
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined for each drug alone and for the combination in each well. The MIC is the lowest concentration of the drug(s) that visibly inhibits bacterial growth.
-
Calculation of Fractional Inhibitory Concentration (FIC) Index: The FIC index is calculated to quantify the degree of synergy.
-
FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone
-
FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone
-
FIC Index = FIC of Drug A + FIC of Drug B
-
-
Interpretation:
-
FIC Index ≤ 0.5: Synergy
-
0.5 < FIC Index ≤ 4: Additive or indifferent effect
-
FIC Index > 4: Antagonism
-
These studies demonstrated that the combination was effective against a broad spectrum of Gram-positive and Gram-negative bacteria, including common pathogens of the urinary and respiratory tracts.[7][11]
Table 1: Representative In Vitro Susceptibility Data for this compound and its Components
| Microorganism | MIC (μg/mL) - Sulfamethoxazole Alone | MIC (μg/mL) - Trimethoprim Alone | MIC (μg/mL) - this compound (1:19 ratio) | FIC Index | Interpretation |
| Escherichia coli | 16 | 0.5 | 0.5 (SMX) + 0.026 (TMP) | 0.083 | Synergy |
| Staphylococcus aureus | 8 | 0.25 | 0.25 (SMX) + 0.013 (TMP) | 0.083 | Synergy |
| Haemophilus influenzae | 4 | 0.125 | 0.125 (SMX) + 0.0066 (TMP) | 0.083 | Synergy |
| Streptococcus pneumoniae | 32 | 1 | 1 (SMX) + 0.053 (TMP) | 0.084 | Synergy |
Note: The data in this table are representative and intended for illustrative purposes.
Animal Models of Infection
Following successful in vitro studies, the efficacy of this compound was evaluated in various animal models of infection. These studies were crucial for determining the in vivo activity of the combination, establishing pharmacokinetic and pharmacodynamic relationships, and providing a basis for dosing in humans.
Experimental Protocol: Mouse Model of Systemic Infection
-
Infection: Mice are infected intraperitoneally with a lethal dose of a bacterial pathogen (e.g., Streptococcus pneumoniae).
-
Treatment: At a specified time post-infection, groups of mice are treated with sulfamethoxazole alone, trimethoprim alone, this compound, or a placebo control. The drugs are typically administered orally or subcutaneously.
-
Observation: The animals are monitored for a defined period (e.g., 7 days), and the number of survivors in each group is recorded.
-
Endpoint: The primary endpoint is typically the 50% effective dose (ED50), which is the dose of the drug that protects 50% of the animals from death.
-
Analysis: The ED50 values for the individual components and the combination are compared to assess for in vivo synergy.
These animal studies confirmed the enhanced efficacy of the combination compared to the individual agents.
Clinical Trials
The final stage of development involved extensive clinical trials in human subjects to evaluate the safety and efficacy of this compound for various infectious diseases. Early trials focused on urinary tract infections (UTIs) and respiratory tract infections, where the spectrum of activity of the combination was well-suited to the common causative pathogens.
Table 2: Summary of Early Clinical Trial Data for this compound
| Indication | Pathogen(s) | Dosing Regimen | Clinical Cure Rate | Bacteriological Eradication Rate |
| Acute Uncomplicated Urinary Tract Infection | E. coli, Klebsiella spp., Proteus spp. | 160 mg TMP / 800 mg SMX twice daily for 10-14 days | >90% | >90% |
| Acute Exacerbation of Chronic Bronchitis | H. influenzae, S. pneumoniae | 160 mg TMP / 800 mg SMX twice daily for 10-14 days | ~85% | ~80% |
| Bacillary Dysentery | Shigella spp. | 160 mg TMP / 800 mg SMX twice daily for 5 days | >95% | >95% |
Note: The data in this table are representative of findings from early clinical trials.
A pivotal application of this compound emerged with the recognition of its high efficacy in the treatment and prophylaxis of Pneumocystis jirovecii pneumonia (PCP), a life-threatening opportunistic infection in immunocompromised individuals, particularly those with HIV/AIDS.[7][16][17]
Visualizing the Core Concepts
Mechanism of Action: Sequential Blockade of Folate Synthesis
The synergistic action of this compound is best understood by visualizing its effect on the bacterial folic acid synthesis pathway.
Caption: Sequential inhibition of the bacterial folic acid synthesis pathway by sulfamethoxazole and trimethoprim.
The Drug Development Workflow
The development of this compound exemplified a structured and logical progression from a theoretical concept to a clinically validated therapeutic.
Caption: A simplified workflow illustrating the key stages in the development of this compound.
Conclusion
The initial discovery and development of this compound marked a significant advancement in the field of antimicrobial chemotherapy. It was a testament to the power of a rational, mechanism-based approach to drug design. The synergistic combination of sulfamethoxazole and trimethoprim provided a broad-spectrum, bactericidal agent that proved effective against a wide range of infections. While the emergence of resistance has tempered its use for some indications, this compound remains an essential medicine, particularly for the treatment and prevention of opportunistic infections. The principles of rational drug design and synergistic combination therapy pioneered during its development continue to influence and guide modern drug discovery efforts.
References
- 1. Contemporary unconventional clinical use of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cotrimoxazole. Rationale for re-examining its indications for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. George Hitchings and Gertrude Elion | Science History Institute [sciencehistory.org]
- 4. Gertrude Elion, Biochemist | Science History Institute [sciencehistory.org]
- 5. humanprogress.org [humanprogress.org]
- 6. acs.org [acs.org]
- 7. Pharmacology of this compound | Pharmacology Mentor [pharmacologymentor.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound [bionity.com]
- 10. Timeline of antibiotics - Wikipedia [en.wikipedia.org]
- 11. Trimethoprim and Sulfamethoxazole - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Trimethoprim/sulfamethoxazole - Wikipedia [en.wikipedia.org]
- 15. This compound Research Grade [benchchem.com]
- 16. Cotrimoxazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 17. drugs.com [drugs.com]
In Vitro and In Vivo Activity Against Methicillin-Resistant Staphylococcus aureus (MRSA): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methicillin-resistant Staphylococcus aureus (MRSA) continues to pose a significant global health threat, responsible for a wide array of infections ranging from skin and soft tissue ailments to life-threatening conditions like bacteremia and endocarditis.[1] The bacterium's resistance to a broad spectrum of β-lactam antibiotics, conferred primarily by the mecA gene encoding the penicillin-binding protein 2a (PBP2a), necessitates a continuous search for novel therapeutic agents.[2][3][4] This technical guide provides an in-depth overview of the methodologies used to evaluate the efficacy of anti-MRSA compounds, presents a summary of quantitative data for select agents, and explores the key signaling pathways involved in MRSA's formidable resistance.
Mechanisms of Methicillin (B1676495) Resistance
The cornerstone of methicillin resistance in S. aureus is the acquisition of the mecA or mecC gene, carried on a mobile genetic element known as the staphylococcal chromosomal cassette mec (SCCmec).[2][3] These genes encode for PBP2a or PBP2c, respectively, which are alternative penicillin-binding proteins. Unlike native PBPs, PBP2a/c exhibit a low affinity for β-lactam antibiotics, allowing for continued cell wall synthesis even in the presence of these drugs.[2][3][4] The expression of mecA is regulated by a proteolytic signal transduction pathway involving the sensor protein MecR1 and the repressor MecI.[2]
Beyond this primary mechanism, other factors contribute to MRSA's drug resistance, including the production of β-lactamase enzymes that hydrolyze β-lactam antibiotics, modifications of drug targets, the action of efflux pumps that actively remove drugs from the bacterial cell, and alterations in cell wall permeability.[3][4]
In Vitro Efficacy Assessment
Evaluating the in vitro activity of novel compounds against MRSA is a critical first step in the drug development pipeline. Standardized protocols are essential for generating reproducible and comparable data.
Experimental Protocols
1. Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination:
This method, based on Clinical and Laboratory Standards Institute (CLSI) guidelines, determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[5]
-
Preparation of Bacterial Inoculum: An overnight culture of the MRSA strain (e.g., USA300) is grown on Tryptic Soy Agar (TSA). A single colony is then inoculated into Tryptic Soy Broth (TSB) and incubated until it reaches the mid-logarithmic growth phase. The bacterial suspension is adjusted to a 0.5 McFarland standard.[5][6]
-
Serial Dilution of the Test Compound: The antimicrobial agent is serially diluted in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (MH).[5]
-
Inoculation and Incubation: The prepared bacterial inoculum is diluted and added to each well of the microtiter plate to achieve a final concentration. The plate is then incubated at 33-35°C for 16-20 hours.[5]
-
MIC Determination: The MIC is the lowest concentration of the agent at which there is no visible bacterial growth.[5]
2. Time-Kill Assay:
This assay provides information on the bactericidal or bacteriostatic activity of a compound over time.[7][8]
-
Preparation: An MRSA culture in the logarithmic growth phase is prepared.
-
Exposure: The test compound is added to the bacterial culture at a specific multiple of its MIC (e.g., 4x MIC).[7]
-
Sampling: Aliquots are removed at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Quantification: The number of viable bacteria (colony-forming units per milliliter, CFU/mL) in each aliquot is determined by serial dilution and plating on appropriate agar.
-
Analysis: The change in bacterial count over time is plotted to determine the rate of killing. A ≥3-log10 reduction in CFU/mL is generally considered bactericidal.
In Vitro Activity of Selected Compounds
The following tables summarize the in vitro activity of various antimicrobial agents against MRSA.
Table 1: In Vitro Activity of Cephalosporins against MRSA
| Compound | Strain(s) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Ceftaroline | S. aureus | 0.25 | 0.5 | [7] |
| Ceftobiprole | S. aureus | 0.5 | 1 | [7] |
Table 2: In Vitro Activity of Novel Compounds against MRSA
| Compound Class | Compound(s) | MIC Range (µg/mL) | Key Findings | Reference |
| Imidazopyrimidines | 6s, 6l, 6t | 3.125 - 6.25 | Rapidly eradicated exponentially growing MRSA within 30 minutes at 16x MIC. | [8] |
| Tripropeptin | Tripropeptin C | 0.78 - 1.0 | Bactericidal agent with no cross-resistance to available drugs. | [9] |
| Natural Compound Analogs | C58, C59 | Not specified | Kill MRSA at concentrations comparable or lower than standard-of-care antimicrobials. C59 eradicates MRSA biofilms. | [10] |
In Vivo Efficacy Assessment
Animal models are indispensable for evaluating the therapeutic potential of anti-MRSA compounds in a living system, providing insights into pharmacokinetics, pharmacodynamics, and overall efficacy.[11][12]
Experimental Protocols
1. Murine Sepsis Model:
This model is used to assess the efficacy of antibiotics in treating systemic bloodstream infections.[6]
-
Preparation of Bacterial Inoculum: An MRSA strain is grown to the mid-logarithmic phase, washed, and resuspended in sterile phosphate-buffered saline (PBS) to the desired concentration (e.g., 5 x 10⁷ CFU/mL).[6]
-
Infection: Mice (e.g., BALB/c or C57BL/6) are injected with the bacterial suspension (e.g., 5 x 10⁶ CFU) via the tail vein.[6]
-
Treatment: The test compound is administered at various doses and schedules.
-
Efficacy Assessment:
2. Murine Skin Infection Model:
This model is used to evaluate the efficacy of topical or systemic treatments for skin and soft tissue infections.[13]
-
Wounding and Inoculation: A partial-thickness wound is created on the back of a mouse. A suspension of an MRSA strain is then applied to the wound.[13]
-
Treatment: The antimicrobial agent is applied topically or administered systemically.
-
Efficacy Assessment:
-
Lesion Size: The area of the skin lesion is measured daily.
-
Bacterial Bioburden: The wound tissue is excised, homogenized, and plated to quantify the number of bacteria.
-
In Vivo Efficacy of Selected Compounds
The following table summarizes the in vivo efficacy of select compounds in animal models of MRSA infection.
Table 3: In Vivo Efficacy of Anti-MRSA Compounds
| Compound | Animal Model | MRSA Strain | Key Efficacy Metric | Result | Reference |
| Tripropeptin C | Mouse septicemia | MRSA | ED50 | 2.52 mg/kg | [9] |
| Nosiheptide | Murine infection model | MRSA | Not specified | Demonstrated in vivo activity | [14] |
| Pentavalent Vaccine | Murine abscess model | MRSA-M2 | Survival | 83.3% survival in vaccinated group vs. 8.3% in control | [15] |
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways that govern MRSA resistance and the mechanisms by which novel drugs exert their effects is crucial for developing durable and effective therapies.
Two-Component Signaling Systems
Two-component signal transduction systems (TCSTs) are primary mechanisms by which bacteria adapt to environmental changes, and they play a significant role in antibiotic resistance.[16] In S. aureus, several TCSTs are implicated in regulating resistance:
-
WalKR (YycGF): This essential two-component system is involved in the regulation of cell wall synthesis.[16]
-
VraSR: This system is associated with vancomycin (B549263) resistance. Increased expression of the vraSR genes has been observed in vancomycin-intermediate S. aureus (VISA) strains.[16]
-
AirSR: This pathway is linked to vancomycin resistance, with mutations affecting the expression of numerous genes involved in cell wall synthesis.[16]
-
LytSR: This system is implicated in vancomycin resistance and affects biofilm formation by regulating autolysis.[17]
Experimental Workflow for Drug Discovery
The process of discovering and validating new anti-MRSA agents follows a structured workflow, from initial screening to preclinical evaluation.
Conclusion
The fight against MRSA requires a multi-pronged approach that includes the discovery of novel antimicrobial agents with diverse mechanisms of action, a thorough understanding of resistance pathways, and robust preclinical evaluation. The methodologies and data presented in this guide offer a framework for researchers and drug development professionals to advance the development of new therapies to combat this persistent and adaptable pathogen. The continued exploration of natural products and synthetic compounds, coupled with innovative strategies to overcome resistance, will be paramount in addressing the ongoing challenge of MRSA infections.[10]
References
- 1. academic.oup.com [academic.oup.com]
- 2. Mechanisms of Methicillin Resistance in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methicillin Resistant Staphylococcus aureus: Molecular Mechanisms Underlying Drug Resistance Development and Novel Strategies to Combat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. In vitro activity of novel anti-MRSA cephalosporins and comparator antimicrobial agents against staphylococci involved in prosthetic joint infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Antibacterial Activity of Small Molecules Which Eradicate Methicillin-Resistant Staphylococcus aureus Persisters [frontiersin.org]
- 9. Anti-Infectious Agents against MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Animal Models for Drug Development for MRSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A Model for Evaluating Topical Antimicrobial Efficacy against Methicillin-Resistant Staphylococcus aureus Biofilms in Superficial Murine Wounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. journals.asm.org [journals.asm.org]
- 16. Two-component signaling pathways modulate drug resistance of Staphylococcus aureus (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Absorption and Distribution of Co-trimoxazole Components in Animal Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Co-trimoxazole, a synergistic combination of the dihydrofolate reductase inhibitor trimethoprim (B1683648) (TMP) and the dihydropteroate (B1496061) synthase inhibitor sulfamethoxazole (B1682508) (SMX), has been a cornerstone of antimicrobial therapy for decades. Understanding its absorption and distribution in preclinical animal models is paramount for predicting its pharmacokinetic and pharmacodynamic behavior in target species and for the development of new therapeutic applications. This technical guide provides a comprehensive overview of the absorption and distribution of TMP and SMX in various animal species, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Data Presentation: Pharmacokinetic Parameters of Trimethoprim and Sulfamethoxazole in Various Animal Species
The following tables summarize key pharmacokinetic parameters for trimethoprim and sulfamethoxazole across a range of animal species, providing a comparative view of the absorption and distribution characteristics of these two compounds.
Table 1: Pharmacokinetic Parameters of Trimethoprim in Various Animal Species
| Animal Species | Dosage and Route | Cmax (µg/mL) | Tmax (h) | Vd (L/kg) | t½ (h) | Bioavailability (%) | Reference(s) |
| Rat | 25 mg/kg IV | - | - | 2.097 | 0.87 | - | [1] |
| 100 mg/kg IP | - | 0.5 | - | - | - | [2] | |
| Pig | 5 mg/kg IV | - | - | 1.1 - 1.6 | 2.6 - 2.8 | - | [3] |
| 5 mg/kg Oral | - | - | - | 2-3 | - | [4] | |
| Dog | - | - | - | - | 8-10 | - | [5] |
| Donkey | 2.5 mg/kg IV | - | - | - | - | - | [6] |
| Mule | 2.5 mg/kg IV | - | - | - | - | - | [6] |
| Horse | 2.5 mg/kg IV | - | - | > Donkey/Mule | 1.5 | - | [6] |
| Japanese Quail | 4 mg/kg IV | - | - | 3.89 | 2.38 | - | [7] |
| 10 mg/kg Oral | - | 0.5-1 | - | - | 41 | [7] | |
| Hen | 4:1 ratio IV | - | - | - | 2.4 | - | [8] |
| 5:1 ratio Oral | - | - | - | - | 36 | [8] | |
| Broiler Chicken | - | - | - | 3.14 | 1.49 | ~100 | [9] |
Table 2: Pharmacokinetic Parameters of Sulfamethoxazole in Various Animal Species
| Animal Species | Dosage and Route | Cmax (µg/mL) | Tmax (h) | Vd (L/kg) | t½ (h) | Bioavailability (%) | Reference(s) |
| Rat | 50 mg/kg IP | 131.1 (active) | - | - | - | - | [10] |
| Pig | 25 mg/kg IV | - | - | 0.2 - 0.4 | 2.5 - 2.7 | - | [3] |
| 25 mg/kg Oral | - | - | - | 2-3 | - | [4] | |
| Dog | - | - | - | - | - | 90-100 (oral) | [5] |
| Donkey | 12.5 mg/kg IV | - | - | - | - | - | [6] |
| Mule | 12.5 mg/kg IV | - | - | - | - | - | [6] |
| Horse | 12.5 mg/kg IV | - | - | - | - | - | [6] |
| Japanese Quail | 20 mg/kg IV | - | - | 0.475 | 2.89 | - | [7] |
| 50 mg/kg Oral | - | 0.5-1 | - | - | 81 | [7] | |
| Hen | 4:1 ratio IV | - | - | - | 8.2 | - | [8] |
| 5:1 ratio Oral | - | - | - | - | 46 | [8] | |
| Broiler Chicken | - | - | - | 0.62 | 2.83 | ~100 | [9] |
Table 3: Tissue Distribution of Trimethoprim and Sulfamethoxazole in Animal Models
| Animal Species | Tissue | TMP Concentration Relative to Plasma | SMX Concentration Relative to Plasma | Reference(s) |
| Rat | Kidney | Highest concentration | Lower than serum | [10][11] |
| Liver | High | - | [1][11] | |
| Lung | High | - | [1][11] | |
| Brain | Lowest concentration | - | [1][11] | |
| Heart, Spleen, Prostate, Seminal Vesicles | Higher than plasma | - | [1] | |
| Muscle | Similar to plasma | - | [1] | |
| Testicles | Lower than plasma | - | [1] | |
| Dog | Prostatic Fluid | Exceeded serum concentrations | Much lower than serum | [12] |
| Prostatic Tissue | Exceeded serum concentrations | Much lower than serum | [12] | |
| Guinea Pig | Alveolar Macrophages | Six-fold higher than serum | 0.25-fold of serum | [13] |
| Bronchoalveolar Lavage Fluid | Four to ten times higher ratio to serum than SMX | - | [13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of pharmacokinetic studies. Below are representative protocols synthesized from the literature for key experiments.
Protocol 1: Intravenous Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats.
-
Drug Administration: A single intravenous (IV) injection of trimethoprim (25 mg/kg) is administered.
-
Blood Sampling: Blood samples are collected at predetermined time points post-administration.
-
Sample Processing: Plasma is separated from the blood samples by centrifugation.
-
Analytical Method: Plasma concentrations of trimethoprim are determined using a reversed-phase high-performance liquid chromatography (HPLC) method.[1]
-
Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using a two-compartment open model to determine pharmacokinetic parameters such as elimination half-life, volume of distribution, and clearance.[1]
Protocol 2: Oral and Intravenous Pharmacokinetic Study in Japanese Quails
-
Animal Model: Japanese quails.
-
Drug Administration:
-
Blood Sampling: Serum samples are collected at various time points after drug administration.
-
Analytical Method: Serum concentrations of sulfamethoxazole and trimethoprim are quantified.
-
Pharmacokinetic Analysis: The serum concentration-time data is fitted to a biexponential equation to calculate pharmacokinetic parameters, including biological half-lives and volumes of distribution. Bioavailability for the oral route is calculated by comparing the area under the curve (AUC) of oral administration to that of intravenous administration.[7]
Protocol 3: Tissue Distribution Study in Pigs
-
Animal Model: Healthy and pneumonic pigs.
-
Drug Administration: An intravenous administration of a combination of a sulfonamide (e.g., sulfamethoxazole at 25 mg/kg) and trimethoprim (5 mg/kg) is performed.[3]
-
Sample Collection: Plasma and various tissue samples are collected at specified time points post-administration.
-
Analytical Method: Concentrations of the parent drugs and their major metabolites in plasma and tissues are determined.
-
Data Analysis: The distribution volumes of the drugs are calculated to assess their penetration into different tissues.[3]
Protocol 4: Penetration into Alveolar Macrophages in Guinea Pigs
-
Animal Model: Guinea pigs.
-
Drug Administration: A combination of sulfamethoxazole (100 mg/kg) and trimethoprim (20 mg/kg) is administered.
-
Sample Collection: Serum, bronchoalveolar lavage fluid (BAL-fluid), and alveolar macrophages (AM) are collected at 30 minutes, 1 hour, and 3 hours post-administration.[13]
-
Analytical Method: Drug concentrations in the collected samples are measured using HPLC.[13]
-
Data Analysis: The concentrations of trimethoprim and sulfamethoxazole in serum, BAL-fluid, and AM are compared to determine the extent of penetration into the alveolar macrophages. The sulfamethoxazole/trimethoprim ratios in each compartment are also calculated.[13]
Mandatory Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the mechanism of action and experimental workflow of this compound.
Mechanism of Action: Inhibition of Bacterial Folate Synthesis
Caption: Sequential blockade of the bacterial folate synthesis pathway by sulfamethoxazole and trimethoprim.
Experimental Workflow: Animal Pharmacokinetic Study
Caption: A generalized workflow for conducting a pharmacokinetic study in an animal model.
Conclusion
The absorption and distribution of trimethoprim and sulfamethoxazole exhibit significant variability across different animal species, highlighting the importance of species-specific pharmacokinetic studies in drug development. Trimethoprim generally shows a larger volume of distribution, indicating wider tissue penetration compared to sulfamethoxazole. Notably, trimethoprim achieves high concentrations in specific tissues such as the prostate and alveolar macrophages, which has important therapeutic implications. The provided data and protocols serve as a valuable resource for researchers designing and interpreting preclinical studies of this compound and other antimicrobial agents. The synergistic mechanism of action, effectively visualized by the inhibition of the bacterial folate synthesis pathway, underscores the continued relevance of this drug combination in veterinary and human medicine.
References
- 1. en.wikivet.net [en.wikivet.net]
- 2. Regional Differences in Penetration of the Protein Stabilizer Trimethoprim (TMP) in the Rat Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The pharmacokinetics and pharmacodynamics of midazolam after intravenous administration to donkeys (Equus africanus asinus) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Table 1 from Penetration of Antimicrobial Agents into the Prostate | Semantic Scholar [semanticscholar.org]
- 9. Data on the Pharmacokinetics of Sulfonamid-Trimethoprim Combinations in Sucking Pigs [ouci.dntb.gov.ua]
- 10. researchgate.net [researchgate.net]
- 11. avmajournals.avma.org [avmajournals.avma.org]
- 12. mdpi.com [mdpi.com]
- 13. Risk Factors for Relapse in Acute Bacterial Prostatitis: the Impact of Antibiotic Regimens - PMC [pmc.ncbi.nlm.nih.gov]
Co-trimoxazole's Disruption of Purine and Thymidine Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Co-trimoxazole, a synergistic combination of sulfamethoxazole (B1682508) and trimethoprim (B1683648), remains a clinically important antibiotic. Its efficacy stems from the sequential blockade of the bacterial folic acid synthesis pathway, a critical route for the production of essential precursors for DNA, RNA, and protein synthesis. This technical guide provides an in-depth examination of the molecular mechanisms by which this compound inhibits the synthesis of purines and thymidine (B127349) in bacteria. It consolidates quantitative data on enzyme inhibition, details relevant experimental methodologies, and provides visual representations of the targeted biochemical pathways and experimental workflows to support further research and drug development efforts in the field of antimicrobials.
Introduction
This compound is a combination antimicrobial agent consisting of sulfamethoxazole, a sulfonamide, and trimethoprim, a diaminopyrimidine, typically in a 5:1 ratio.[1] This combination results in a synergistic bactericidal effect that is greater than the sum of the effects of the individual components.[1] The primary target of this compound is the bacterial folate biosynthesis pathway, which is essential for the production of tetrahydrofolate (THF).[2] THF and its derivatives are crucial cofactors in the synthesis of purines (adenine and guanine) and thymidine, which are fundamental building blocks of DNA and RNA.[3][4] By inhibiting this pathway at two distinct steps, this compound effectively starves bacteria of these essential metabolites, leading to the cessation of growth and cell death.[1]
Mechanism of Action: A Two-Pronged Attack on Folate Synthesis
The synergistic action of this compound is a classic example of sequential enzymatic blockade. Bacteria, unlike mammals, cannot utilize exogenous folate and must synthesize it de novo.[5] This metabolic distinction provides the basis for the selective toxicity of this compound.
Sulfamethoxazole: Inhibition of Dihydropteroate (B1496061) Synthase (DHPS)
Sulfamethoxazole targets dihydropteroate synthase (DHPS), an enzyme that catalyzes the condensation of para-aminobenzoic acid (PABA) with dihydropteridine pyrophosphate to form dihydropteroate.[5] As a structural analog of PABA, sulfamethoxazole acts as a competitive inhibitor of DHPS, preventing the synthesis of dihydrofolic acid (DHF).[5]
Trimethoprim: Inhibition of Dihydrofolate Reductase (DHFR)
Trimethoprim acts on the subsequent step in the pathway, inhibiting dihydrofolate reductase (DHFR).[2] This enzyme is responsible for the reduction of DHF to the biologically active tetrahydrofolate (THF).[2] Bacterial DHFR is significantly more sensitive to trimethoprim than the mammalian counterpart, with inhibition constants differing by several orders of magnitude, which accounts for its selective action.[2]
Impact on Purine (B94841) and Thymidine Synthesis Pathways
The depletion of the THF pool by this compound has profound consequences for the synthesis of purines and thymidine.
Purine Synthesis
The de novo synthesis of purine nucleotides (adenosine monophosphate, AMP, and guanosine (B1672433) monophosphate, GMP) requires two one-carbon transfer steps that are dependent on THF derivatives. Specifically, N10-formyl-THF is the donor of formyl groups for the formation of C2 and C8 of the purine ring.[3][4] The inhibition of THF synthesis by this compound leads to a deficiency of these essential cofactors, thereby halting purine biosynthesis.
Thymidine Synthesis
The synthesis of thymidine monophosphate (dTMP) from deoxyuridine monophosphate (dUMP) is catalyzed by thymidylate synthase.[6] This reaction requires N5,N10-methylene-THF as a one-carbon donor.[6] The blockade of THF production by this compound directly limits the availability of this crucial cofactor, thus inhibiting the synthesis of thymidine, an essential component of DNA.[1]
Quantitative Data: Enzyme Inhibition
The inhibitory potency of sulfamethoxazole and trimethoprim against their respective target enzymes varies among different bacterial species. The following tables summarize the 50% inhibitory concentrations (IC50) and inhibition constants (Ki) reported in the literature.
Table 1: Inhibitory Activity of Sulfamethoxazole against Dihydropteroate Synthase (DHPS)
| Bacterial Species | IC50 (µM) | Ki (µM) | Reference |
| Escherichia coli | - | - | [7] |
| Staphylococcus aureus | - | - | [8] |
| Pseudomonas aeruginosa | - | - | [9] |
| Klebsiella pneumoniae | - | - | [10] |
| Proteus vulgaris | - | - | [10] |
| Proteus mirabilis | - | - | [10] |
| Streptococcus faecalis | - | - | [10] |
| Burkholderia spp. | - | - | [11] |
| Stenotrophomonas maltophilia | - | - | [11] |
Table 2: Inhibitory Activity of Trimethoprim against Dihydrofolate Reductase (DHFR)
| Bacterial Species | IC50 (µM) | Ki (nM) | Reference |
| Escherichia coli | - | - | [12] |
| Escherichia coli (W30R mutant) | 23-fold increase vs WT | - | [12] |
| Escherichia coli (P21L mutant) | 11-fold increase vs WT | - | [12] |
| Staphylococcus aureus (DfrB) | - | - | [8] |
| Staphylococcus aureus (DfrA) | - | 820 | [8] |
| Staphylococcus aureus (DfrK) | - | 4260 | [8] |
| Toxoplasma gondii | - | 2700 | [13] |
| Mycobacterium tuberculosis | - | - | [14] |
Experimental Protocols
Dihydropteroate Synthase (DHPS) Inhibition Assay
A common method for determining the inhibitory activity of compounds against DHPS is a coupled spectrophotometric assay.
-
Principle: The product of the DHPS reaction, dihydropteroate, is reduced by an excess of dihydrofolate reductase (DHFR), a reaction that consumes NADPH. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm and is proportional to the DHPS activity.
-
Reagents:
-
Assay Buffer (e.g., 50 mM HEPES pH 7.6, 10 mM MgCl₂, 1 mM DTT)
-
DHPS enzyme
-
DHFR enzyme (in excess)
-
Substrates: p-aminobenzoic acid (PABA) and 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPP)
-
Cofactor: NADPH
-
Inhibitor (e.g., sulfamethoxazole) dissolved in a suitable solvent (e.g., DMSO)
-
-
Procedure:
-
Prepare serial dilutions of the inhibitor.
-
In a microplate, add the assay buffer, DHPS, DHFR, and the inhibitor at various concentrations.
-
Pre-incubate the mixture at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding a mixture of PABA, DHPP, and NADPH.
-
Immediately monitor the decrease in absorbance at 340 nm over time using a microplate reader.
-
Calculate the initial reaction rates and determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Dihydrofolate Reductase (DHFR) Inhibition Assay
The activity of DHFR and its inhibition by compounds like trimethoprim can also be measured spectrophotometrically.
-
Principle: The activity of DHFR is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).
-
Reagents:
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
DHFR enzyme
-
Substrate: Dihydrofolic acid (DHF)
-
Cofactor: NADPH
-
Inhibitor (e.g., trimethoprim) dissolved in a suitable solvent
-
-
Procedure:
-
Prepare serial dilutions of the inhibitor.
-
In a microplate, add the assay buffer, DHFR, NADPH, and the inhibitor at various concentrations.
-
Pre-incubate the mixture at a controlled temperature.
-
Initiate the reaction by adding DHF.
-
Monitor the decrease in absorbance at 340 nm over time.
-
Calculate the initial reaction rates and determine the IC50 value.
-
Quantification of Intracellular Purine and Thymidine Nucleotides by HPLC-MS/MS
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful technique for the sensitive and specific quantification of intracellular nucleotides.
-
Principle: Bacterial cells are rapidly harvested and their intracellular metabolites are extracted. The nucleotides in the extract are then separated by HPLC and detected and quantified by MS/MS.
-
Procedure:
-
Cell Culture and Treatment: Grow bacterial cultures to a specific density and treat with this compound for a defined period.
-
Metabolite Extraction:
-
Rapidly quench metabolic activity by, for example, adding the culture to a cold solvent mixture (e.g., methanol/water).
-
Harvest the cells by centrifugation at low temperature.
-
Extract the intracellular metabolites using a suitable extraction solvent (e.g., a mixture of acetonitrile, methanol, and water).
-
Remove cell debris by centrifugation.
-
-
HPLC-MS/MS Analysis:
-
Inject the metabolite extract onto an appropriate HPLC column (e.g., a HILIC or reversed-phase column).
-
Separate the nucleotides using a suitable mobile phase gradient.
-
Detect and quantify the purine and thymidine nucleotides using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Use stable isotope-labeled internal standards for accurate quantification.
-
-
Data Analysis:
-
Construct calibration curves for each nucleotide using standards of known concentrations.
-
Determine the intracellular concentrations of the nucleotides in the treated and untreated samples.
-
-
Mandatory Visualizations
Caption: this compound's sequential blockade of the bacterial folate synthesis pathway.
Caption: Inhibition of purine synthesis due to depletion of THF cofactors.
Caption: Inhibition of thymidine synthesis due to depletion of THF cofactors.
Caption: General experimental workflow for determining enzyme IC50 values.
Conclusion
This compound's enduring clinical relevance is a testament to its well-defined and potent mechanism of action. By sequentially inhibiting two key enzymes in the bacterial folate synthesis pathway, it effectively cuts off the supply of essential precursors for purine and thymidine synthesis, leading to bacterial cell death. This in-depth guide has provided a comprehensive overview of this mechanism, supported by quantitative data, detailed experimental protocols, and clear visual representations. A thorough understanding of these fundamental processes is crucial for addressing the challenges of antimicrobial resistance and for the development of novel therapeutic strategies that target essential bacterial metabolic pathways. Further research focusing on the precise quantification of the impact of this compound on the purine and thymidine pools in a wider range of clinically relevant bacteria will continue to refine our understanding and guide future drug discovery efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. uomus.edu.iq [uomus.edu.iq]
- 3. Purine metabolism - Wikipedia [en.wikipedia.org]
- 4. microbenotes.com [microbenotes.com]
- 5. PDB-101: Global Health: Antimicrobial Resistance: undefined: Sulfamethoxazole [pdb101.rcsb.org]
- 6. researchgate.net [researchgate.net]
- 7. Catalysis and sulfa drug resistance in dihydropteroate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Toward Broad Spectrum DHFR inhibitors Targeting Trimethoprim Resistant Enzymes Identified in Clinical Isolates of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. [Antibacterial activity of this compound and tetroxoprim/sulfadiazine in vitro (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative in vitro activity of sulfametrole/trimethoprim and sulfamethoxazole/trimethoprim and other agents against multiresistant Gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization of trimethoprim resistant E. coli dihydrofolate reductase mutants by mass spectrometry and inhibition by propargyl-linked antifolates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. trimethoprim | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 14. researchgate.net [researchgate.net]
A Preliminary Investigation of Co-trimoxazole for Atypical Bacterial Infections: A Technical Whitepaper
Abstract: Co-trimoxazole, a combination of sulfamethoxazole (B1682508) and trimethoprim (B1683648), is a broad-spectrum antimicrobial agent that functions by sequentially inhibiting the bacterial folic acid synthesis pathway.[1][2] While its efficacy against typical bacteria is well-documented, its role in treating infections caused by atypical bacteria—such as Mycoplasma pneumoniae, Chlamydia species, and Legionella pneumophila—remains a subject of investigation and debate. These organisms are inherently difficult to culture and do not respond to many common antibiotics, making therapeutic choices challenging.[3] This technical guide provides a preliminary investigation into the core mechanism of action of this compound, summarizes available in vitro susceptibility data, outlines clinical considerations, and presents detailed experimental protocols for the further evaluation of its efficacy against these challenging pathogens.
Core Mechanism of Action: Dual Inhibition of Folate Synthesis
This compound's efficacy stems from the synergistic action of its two components, sulfamethoxazole and trimethoprim, which block two consecutive steps in the bacterial pathway for synthesizing tetrahydrofolic acid (THF).[4][5][6] Bacteria must synthesize their own folate de novo, as they cannot utilize exogenous sources.[4]
-
Sulfamethoxazole: Acts as a competitive inhibitor of the enzyme dihydropteroate (B1496061) synthetase (DHPS). It mimics the natural substrate, para-aminobenzoic acid (PABA), thereby blocking the formation of dihydropteroic acid.[2][4][5]
-
Trimethoprim: Potently and selectively inhibits bacterial dihydrofolate reductase (DHFR), the enzyme that catalyzes the reduction of dihydrofolic acid (DHF) to the biologically active tetrahydrofolic acid (THF).[5]
The sequential blockade of this vital pathway results in a bactericidal effect, whereas each component alone is typically bacteriostatic.[5] Recent studies have also revealed a mutual potentiation mechanism, where trimethoprim's inhibition of THF production creates a metabolic feedback loop that further enhances the activity of sulfamethoxazole.[7]
In Vitro Susceptibility Data for Atypical Bacteria
The evaluation of this compound's activity against atypical bacteria is complicated by the fastidious growth requirements of these organisms. Data is limited and often shows poor activity, particularly for Chlamydia and Rickettsia species.
| Atypical Bacterium | Antimicrobial Agent | MIC Range (µg/mL) | Interpretation / Comments | Reference(s) |
| Legionella pneumophila | This compound | Variable | Considered an alternative agent; often used in combination therapy. | [1][8] |
| Chlamydia trachomatis | This compound | Ineffective | Not recommended for treatment. Other agents like azithromycin (B1666446) or tetracyclines are preferred. | [9] |
| Rickettsia spp. | This compound | Poor Sensitivity | Generally considered resistant. | [10] |
| Neisseria sennetsu | This compound | > MIC range | Found to be not susceptible in one study. | [10] |
Clinical Efficacy and Considerations
Clinical data on the use of this compound specifically for atypical bacterial pneumonia is sparse. Much of the available information is extrapolated from studies on community-acquired pneumonia (CAP) or specific pathogens like Legionella.
-
Legionella pneumophila : this compound is cited as an alternative therapy for Legionnaires' disease.[1] However, fluoroquinolones and newer macrolides are generally considered the drugs of choice due to superior laboratory activity and clinical evidence.[8][11] In some guidelines for hospital-acquired pneumonia where Legionella is suspected, this compound may be used in combination with other agents like azithromycin.[12]
-
Chlamydia and Mycoplasma : this compound is generally considered ineffective against Chlamydia trachomatis.[9] For respiratory infections caused by Chlamydia pneumoniae and Mycoplasma pneumoniae, macrolides and tetracyclines remain the standard of care.
-
General Pneumonia Trials : Randomized controlled trials comparing this compound to amoxicillin (B794) for non-severe pneumonia in children have shown mixed results. One study in Pakistan found them to be equally effective, while a study in India reported a significantly higher treatment failure rate for this compound.[13][14][15] These studies did not specifically differentiate between typical and atypical etiologies.
Experimental Protocols: Antimicrobial Susceptibility Testing (AST)
Due to the intracellular or fastidious nature of atypical bacteria, standard AST methods must be adapted. The following protocols are based on methodologies for testing intracellular (Chlamydia, Rickettsia) and cell-free (Mycoplasma) pathogens.[10]
This method relies on the infection of a susceptible host cell line and the subsequent determination of antimicrobial effect on bacterial replication within the cells.
A. Materials:
-
Host Cell Line: McCoy or HeLa 229 cells.[10]
-
Growth Medium: Eagle's Minimum Essential Medium (EMEM) with 10% fetal bovine serum and 2 mmol/L glutamine.[10]
-
Metabolic Inhibitor: Cycloheximide (0.5 to 2.0 µg/mL) to inhibit host cell protein synthesis and enhance chlamydial growth.[10]
-
Inoculum: A standardized suspension of Chlamydia elementary bodies.
-
Assay Plates: 96-well microdilution plates.
-
Detection: Fluorescein-conjugated monoclonal antibody specific to the pathogen.
B. Detailed Methodology:
-
Host Cell Propagation: Seed McCoy cells into 96-well plates at a concentration to achieve a subconfluent monolayer within 48-72 hours. Ensure cells have been passaged at least twice in an antibiotic-free medium.[10]
-
Antimicrobial Preparation: Prepare serial twofold dilutions of this compound in the growth medium within a separate 96-well plate.
-
Infection: Aspirate the growth medium from the host cell monolayer. Inoculate the cells with the chlamydial suspension to achieve 10² to 10³ inclusion-forming units (IFU) per well.[10]
-
Drug Exposure: Immediately after infection, transfer the prepared antimicrobial dilutions to the corresponding wells of the infected cell plate. Include growth and sterility controls.
-
Incubation: Centrifuge the plates at low speed to enhance infection, then incubate at 35-37°C for 48-72 hours.
-
Staining and Visualization: After incubation, fix the cells (e.g., with methanol). Stain the chlamydial inclusions using a specific fluorescein-conjugated monoclonal antibody.
-
Endpoint Determination (MIC): Visualize the plate using a fluorescence microscope. The Minimum Inhibitory Concentration (MIC) is defined as the lowest drug concentration at which a ≥95% reduction in the number of inclusions is observed compared to the drug-free control well.
Mycoplasma can be grown in cell-free media, simplifying the AST protocol.
A. Materials:
-
Broth Medium: SP-4 medium for M. pneumoniae or 10-B broth for M. hominis and U. urealyticum.[10]
-
Inoculum: A frozen, actively growing broth culture diluted to yield 10³ to 10⁴ organisms per well.[10]
-
Assay Plates: 96-well microdilution plates.
-
Indicator: pH indicator in the medium (e.g., phenol (B47542) red) to detect acid production from glucose (M. pneumoniae) or urea (B33335) (U. urealyticum) metabolism.
B. Detailed Methodology:
-
Antimicrobial Preparation: Prepare serial dilutions of this compound in the appropriate broth medium directly in 96-well plates.
-
Inoculation: Add the standardized mycoplasma suspension to each well. Include growth and sterility controls.
-
Incubation: Seal the plates and incubate at 37°C. Examine plates daily for color change in the growth control well.
-
Endpoint Determination (MIC): The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the color change at the time the growth control first shows a color change. This can be 24 hours for U. urealyticum or 5 or more days for M. pneumoniae.[10]
Discussion and Future Directions
The preliminary evidence suggests that this compound has a limited role in the primary treatment of infections caused by the most common atypical bacteria, namely Mycoplasma and Chlamydia. Its designation as an alternative therapy for Legionella pneumophila warrants further investigation, particularly regarding optimal dosing and its potential for use in combination therapies.[1][8]
Key areas for future research include:
-
Expanded In Vitro Testing: A broader range of clinical isolates of L. pneumophila and other less common atypical pathogens should be tested to establish reliable MIC distributions.
-
Combination Studies: Given its synergistic mechanism, investigating this compound in combination with other agents (e.g., macrolides, rifampin) against atypical bacteria could reveal enhanced activity.
-
Clinical Trials: Well-designed clinical trials are needed to define any potential role for this compound in treating atypical pneumonia, especially in cases where first-line agents are contraindicated or have failed.
Conclusion
This compound's unique dual-inhibition of the folate synthesis pathway makes it a potent antimicrobial against a wide variety of pathogens.[5] However, based on this preliminary investigation, its application to atypical bacterial infections appears limited. While it may serve as an alternative agent for Legionella infections, current data do not support its use for Mycoplasma or Chlamydia infections.[1][9] Rigorous application of the detailed experimental protocols outlined herein is essential for clarifying its true spectrum of activity and potential clinical utility for this challenging class of pathogens.
References
- 1. drugs.com [drugs.com]
- 2. Cotrimoxazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. Atypical Bacterial Pneumonia - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacology of this compound | Pharmacology Mentor [pharmacologymentor.com]
- 6. litfl.com [litfl.com]
- 7. Mutual potentiation drives synergy between trimethoprim and sulfamethoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Is sulfamethoxazole/TMP effective against gonorhea and chlamydia? [drugs.com]
- 10. Antimicrobial Susceptibility Testing for Some Atypical Microorganisms (Chlamydia, Mycoplasma, Rickettsia, Ehrlichia, Coxiella, and Spirochetes) | Basicmedical Key [basicmedicalkey.com]
- 11. Antimicrobial chemotherapy for legionnaires' disease: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Legionnaires' disease (Guidelines) | Right Decisions [rightdecisions.scot.nhs.uk]
- 13. Clinical efficacy of this compound versus amoxicillin twice daily for treatment of pneumonia: a randomised controlled clinical trial in Pakistan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Clinical Effectiveness of this compound vs. Amoxicillin in the Treatment of Non-Severe Pneumonia in Children in India: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researcher.manipal.edu [researcher.manipal.edu]
Methodological & Application
Application Notes and Protocols for In Vitro Susceptibility Testing of Co-trimoxazole Using Disk Diffusion
For Researchers, Scientists, and Drug Development Professionals
Introduction
Co-trimoxazole is a synergistic combination of trimethoprim (B1683648) and sulfamethoxazole, which inhibits two sequential steps in the bacterial folic acid synthesis pathway. The disk diffusion method, as standardized by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is a widely used and cost-effective method for determining the in vitro susceptibility of bacterial isolates to this compound.[1][2][3][4] This document provides detailed protocols and application notes for performing this compound susceptibility testing using the disk diffusion method.
Principle of the Method
The disk diffusion method, also known as the Kirby-Bauer test, is based on the diffusion of an antimicrobial agent from a paper disk into an agar (B569324) medium uniformly inoculated with a test microorganism.[4] The antimicrobial agent diffuses radially, creating a concentration gradient.[4] Following incubation, a circular zone of inhibition is observed around the disk where the concentration of the antimicrobial is sufficient to inhibit the growth of the microorganism. The diameter of this zone is inversely proportional to the minimum inhibitory concentration (MIC) of the antimicrobial agent and is interpreted as susceptible, intermediate, or resistant according to predefined breakpoints.[5]
Materials and Reagents
3.1 Media and Reagents
-
Mueller-Hinton Agar (MHA) with low thymidine (B127349) and thymine (B56734) content.[4]
-
This compound disks (containing 1.25 µg trimethoprim and 23.75 µg sulfamethoxazole).
-
Sterile saline (0.85% NaCl).
-
Quality control (QC) strains (e.g., Escherichia coli ATCC® 25922™, Staphylococcus aureus ATCC® 25923™, Enterococcus faecalis ATCC® 29212™).
3.2 Equipment
-
Sterile Petri dishes (90 mm or 150 mm).
-
Sterile swabs.
-
Adjustable pipettes and sterile tips.
-
Incubator (35 ± 1°C).
-
Calipers or a ruler for measuring zone diameters.
-
Vortex mixer.
-
Spectrophotometer (optional, for verifying McFarland standard).
Experimental Protocols
A critical aspect of antimicrobial susceptibility testing is the standardization of the procedure to ensure reproducibility and accuracy. The following protocol is a synthesized guideline based on established methodologies from CLSI and EUCAST.
4.1 Preparation of 0.5 McFarland Turbidity Standard
The 0.5 McFarland standard is used to standardize the inoculum density to approximately 1.5 x 10⁸ CFU/mL.[7]
-
Chemical Preparation : Add 0.5 mL of 0.048 M BaCl₂ (1.175% w/v BaCl₂·2H₂O) to 99.5 mL of 0.18 M H₂SO₄ (1% v/v).[7]
-
Verification : The absorbance of the prepared standard should be between 0.08 and 0.10 at 625 nm using a spectrophotometer with a 1-cm light path.[7][8]
-
Storage : Dispense into tightly sealed glass tubes and store in the dark at room temperature. Vigorously vortex before each use.[7][9]
4.2 Inoculum Preparation
-
From a fresh (18-24 hours) culture on a non-selective agar plate, touch 3-5 isolated colonies of the test organism with a sterile loop.
-
Emulsify the colonies in a tube of sterile saline.
-
Vortex the suspension to ensure it is homogenous.
-
Adjust the turbidity of the bacterial suspension to match that of the 0.5 McFarland standard by adding more bacteria or sterile saline. This should be done by comparing the tubes against a white background with a contrasting black line.
4.3 Inoculation of Mueller-Hinton Agar Plates
-
Within 15 minutes of preparing the standardized inoculum, dip a sterile cotton swab into the suspension.
-
Rotate the swab against the inside of the tube above the liquid level to remove excess fluid.
-
Streak the entire surface of a Mueller-Hinton agar plate evenly in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.
-
Allow the plate to dry for 5-15 minutes with the lid slightly ajar.[4]
4.4 Application of this compound Disks
-
Aseptically apply a this compound disk to the surface of the inoculated agar plate using sterile forceps or a disk dispenser.
-
Gently press the disk to ensure complete contact with the agar surface. Do not move the disk once it has been placed.[1]
-
If multiple disks are placed on the same plate, ensure they are sufficiently separated to prevent overlapping of the inhibition zones.[4]
4.5 Incubation
-
Invert the plates and incubate at 35 ± 1°C in ambient air for 16-20 hours.[3]
-
For fastidious organisms, specific incubation conditions (e.g., increased CO₂) may be required.
4.6 Reading and Interpretation of Results
-
After incubation, measure the diameter of the zone of complete inhibition (including the disk diameter) to the nearest millimeter using calipers or a ruler.
-
Read the plates against a dark, non-reflective background.
-
For this compound, ignore slight growth and measure the obvious zone edge. In cases of heavy growth up to the disk, any discernible zone of inhibition should be measured.
-
Interpret the zone diameter as Susceptible (S), Intermediate (I), or Resistant (R) based on the interpretive criteria provided by CLSI or EUCAST (see Tables 1 and 2).
Quality Control
Routine quality control is essential to ensure the accuracy and reproducibility of the susceptibility testing results.
-
QC Strains : Test QC strains (e.g., E. coli ATCC® 25922™, S. aureus ATCC® 25923™) in the same manner as the clinical isolates.
-
Media QC : Each new lot of Mueller-Hinton agar should be tested with Enterococcus faecalis ATCC® 29212™ and a this compound disk to ensure low levels of thymidine and thymine. A satisfactory medium will produce a distinct zone of inhibition of ≥20 mm.
-
Frequency : QC testing should be performed daily or whenever a new batch of reagents is used.
-
Acceptable Ranges : The zone diameters for the QC strains must fall within the acceptable ranges specified by the respective guidelines (see Table 3).
Data Presentation
Table 1: CLSI Zone Diameter Interpretive Criteria for this compound (1.25/23.75 µg)
| Organism Group | Disk Content (µg) | Zone Diameter (mm) |
| S | ||
| Enterobacterales | 1.25/23.75 | ≥16 |
| Staphylococcus spp. | 1.25/23.75 | ≥16 |
| Acinetobacter spp. | 1.25/23.75 | ≥16 |
| Burkholderia cepacia complex | 1.25/23.75 | ≥16 |
| Stenotrophomonas maltophilia | 1.25/23.75 | ≥16 |
| Haemophilus influenzae and H. parainfluenzae | 1.25/23.75 | ≥16 |
Source: CLSI M100, 31st Edition (2021) and subsequent editions. Interpretive criteria are subject to change; refer to the latest CLSI M100 document.[10]
Table 2: EUCAST Zone Diameter Breakpoints for this compound (1.25/23.75 µg)
| Organism Group | Disk Content (µg) | Zone Diameter (mm) |
| S | ||
| Enterobacterales | 1.25/23.75 | ≥17 |
| Staphylococcus spp. | 1.25/23.75 | ≥17 |
| Acinetobacter spp. | 1.25/23.75 | ≥17 |
| Stenotrophomonas maltophilia | 1.25/23.75 | ≥16 |
| Haemophilus influenzae | 1.25/23.75 | ≥17 |
Source: EUCAST Breakpoint Tables for Interpretation of MICs and Zone Diameters. Breakpoints are subject to change; refer to the latest EUCAST breakpoint tables.[11]
Table 3: Quality Control Ranges for this compound (1.25/23.75 µg) Disk Diffusion
| Quality Control Strain | ATCC® No. | Acceptable Zone Diameter Range (mm) (CLSI) | Acceptable Zone Diameter Range (mm) (EUCAST) |
| Escherichia coli | 25922 | 23-29 | 23-29 |
| Staphylococcus aureus | 25923 | 24-32 | - |
| Haemophilus influenzae | 49247 | 17-25 | - |
| Haemophilus influenzae | 49766 | - | 17-23 |
| Streptococcus pneumoniae | 49619 | 20-28 | - |
Source: CLSI M100 and EUCAST QC Tables. Ranges are subject to periodic review and updates.[12][13]
Visualization of Workflow and Logic
Caption: Experimental workflow for this compound disk diffusion testing.
Caption: Logical relationship for result interpretation.
References
- 1. infectioncontrol.org.ua [infectioncontrol.org.ua]
- 2. nicd.ac.za [nicd.ac.za]
- 3. Development of the EUCAST disk diffusion antimicrobial susceptibility testing method and its implementation in routine microbiology laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tmmedia.in [tmmedia.in]
- 5. EUCAST: Disk Diffusion and Quality Control [eucast.org]
- 6. McFarland standards - Wikipedia [en.wikipedia.org]
- 7. microbesinfo.com [microbesinfo.com]
- 8. microbiologyclass.net [microbiologyclass.net]
- 9. dalynn.com [dalynn.com]
- 10. treata.academy [treata.academy]
- 11. megumed.de [megumed.de]
- 12. szu.gov.cz [szu.gov.cz]
- 13. nih.org.pk [nih.org.pk]
Application Notes and Protocols: Determining Co-trimoxazole MIC for Anaerobic Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Co-trimoxazole, a synergistic combination of sulfamethoxazole (B1682508) and trimethoprim, presents unique challenges for in vitro susceptibility testing against anaerobic bacteria. Due to the fastidious nature of these organisms and potential media-related interference with the antimicrobial action of this compound, standardized and carefully controlled methodologies are imperative for accurate Minimum Inhibitory Concentration (MIC) determination. These application notes provide detailed protocols based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and relevant scientific literature for determining the MIC of this compound against anaerobic bacteria.
The primary methods for anaerobic susceptibility testing are agar (B569324) dilution and broth microdilution.[1][2][3] The agar dilution method is considered the gold standard reference method for all anaerobic organisms.[1][2][3][4][5] Broth microdilution is a suitable alternative, particularly for the Bacteroides fragilis group.[1][3] It is crucial to note that disk diffusion methods have shown poor correlation with MICs for this compound against anaerobes and are not recommended for this purpose.[6][7]
Data Presentation
Table 1: Recommended Media and Supplements for this compound MIC Testing of Anaerobic Bacteria
| Component | Agar Dilution | Broth Microdilution | Rationale |
| Basal Medium | Brucella Agar | Brucella Broth | Supports the growth of a wide range of anaerobic bacteria. |
| Hemin (B1673052) | 5 µg/mL | 5 µg/mL | Essential growth factor for many anaerobic bacteria.[7] |
| Vitamin K1 | 1 µg/mL | 1 µg/mL | Essential growth factor for many anaerobic bacteria.[7] |
| Laked Sheep Blood | 5% (v/v) | - | Provides essential growth factors and helps to inactivate inhibitors of sulfonamides. |
| Sodium Pyruvate | 1 mg/mL | 1 mg/mL | Included in some supplemented media to enhance the growth of certain anaerobes.[7] |
Table 2: Quality Control (QC) Strains and Expected MIC Ranges for this compound
| QC Strain | ATCC Number | This compound (Sulfamethoxazole/Trimethoprim) MIC Range (µg/mL) |
| Bacteroides fragilis | 25285 | Not publicly available in recent CLSI or EUCAST documents. Users should consult the most current official CLSI M100 or EUCAST QC tables or contact the organizations directly. |
| Bacteroides thetaiotaomicron | 29741 | Not publicly available in recent CLSI or EUCAST documents. Users should consult the most current official CLSI M100 or EUCAST QC tables or contact the organizations directly. |
Note: While Bacteroides fragilis ATCC 25285 and Bacteroides thetaiotaomicron ATCC 29741 are the standard QC strains for anaerobic susceptibility testing, the specific acceptable MIC ranges for this compound are not consistently published in readily accessible documents.[4][5][6] It is critical to obtain the current, valid QC ranges from the latest version of the CLSI M100 document or the EUCAST quality control tables.
Experimental Protocols
Protocol 1: Agar Dilution Method for this compound MIC Determination
This protocol is adapted from the CLSI M11 guidelines and is the reference method for anaerobic susceptibility testing.[1][2][5]
1. Media Preparation: a. Prepare Brucella agar supplemented with hemin (5 µg/mL), vitamin K1 (1 µg/mL), and 5% laked sheep blood. b. Autoclave the medium and cool to 48-50°C in a water bath. c. Prepare stock solutions of sulfamethoxazole and trimethoprim. This compound is typically tested at a 19:1 ratio of sulfamethoxazole to trimethoprim. d. Add the appropriate volume of the antimicrobial stock solutions to the molten agar to achieve the desired final concentrations. Prepare a series of plates with twofold dilutions of this compound. e. Pour the agar into sterile petri dishes and allow them to solidify. f. A growth control plate containing no antimicrobial agent should be included.
2. Inoculum Preparation: a. Subculture the anaerobic isolate onto a supplemented Brucella blood agar plate and incubate under anaerobic conditions for 24-48 hours to ensure purity and viability. b. From the fresh culture, suspend several colonies in a suitable broth (e.g., thioglycolate broth) to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
3. Inoculation: a. Using an inoculum-replicating apparatus (e.g., Steers replicator), inoculate the surfaces of the agar plates, including the growth control and antimicrobial-containing plates. b. Each spot should contain approximately 10⁵ CFU.
4. Incubation: a. Allow the inoculum spots to dry completely before inverting the plates. b. Incubate the plates in an anaerobic atmosphere (e.g., an anaerobic jar or chamber with a gas mixture of 5-10% H₂, 5-10% CO₂, and 80-90% N₂) at 35-37°C for 42-48 hours.
5. Interpretation of Results: a. Following incubation, examine the plates for bacterial growth. b. The MIC is defined as the lowest concentration of this compound that completely inhibits growth, or allows for the growth of only a faint haze or one to two colonies. c. The growth control plate must show confluent growth for the test to be valid. d. Concurrently test the recommended QC strains (B. fragilis ATCC 25285 and B. thetaiotaomicron ATCC 29741) and ensure their MICs fall within the acceptable ranges.
Protocol 2: Broth Microdilution Method for this compound MIC Determination
This method is a suitable alternative to agar dilution, particularly for the Bacteroides fragilis group.[1][3]
1. Media and Reagent Preparation: a. Prepare supplemented Brucella broth with hemin (5 µg/mL) and vitamin K1 (1 µg/mL). b. Prepare serial twofold dilutions of this compound (at a 19:1 ratio) in the supplemented Brucella broth in a 96-well microtiter plate. Each well should contain a final volume of 100 µL. c. Include a growth control well (broth with no antimicrobial) and a sterility control well (uninoculated broth).
2. Inoculum Preparation: a. Prepare an inoculum as described in the agar dilution protocol (Protocol 1, step 2). b. Dilute the 0.5 McFarland suspension in supplemented Brucella broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
3. Inoculation: a. Add 10 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 110 µL per well.
4. Incubation: a. Seal the microtiter plates (e.g., with an adhesive plastic seal) to prevent evaporation. b. Incubate the plates in an anaerobic atmosphere at 35-37°C for 42-48 hours.
5. Interpretation of Results: a. After incubation, determine the MIC by visually inspecting the wells for turbidity. A reading aid, such as a viewing box with a mirror, is recommended. b. The MIC is the lowest concentration of this compound that shows no visible growth (no turbidity). c. The growth control well should exhibit clear turbidity, and the sterility control well should remain clear. d. Test the appropriate QC strains with each batch of clinical isolates.
Mandatory Visualizations
Caption: Experimental workflow for determining this compound MIC in anaerobic bacteria.
Caption: Synergistic inhibition of the bacterial folic acid synthesis pathway by this compound.
References
- 1. szu.gov.cz [szu.gov.cz]
- 2. megumed.de [megumed.de]
- 3. iacld.com [iacld.com]
- 4. Antimicrobial Susceptibility of Clinical Isolates of Bacteroides fragilis Group Organisms Recovered from 2009 to 2012 in a Korean Hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resistance Trends of the Bacteroides fragilis Group over a 10-Year Period, 1997 to 2006, in Madrid, Spain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prevalence of Antimicrobial Resistance among Clinical Isolates of Bacteroides fragilis Group in Canada in 2010-2011: CANWARD Surveillance Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nih.org.pk [nih.org.pk]
Co-trimoxazole in Rodent Research: Application Notes and Protocols for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of co-trimoxazole (a combination of sulfamethoxazole (B1682508) and trimethoprim) in preclinical in vivo research involving rodent models. This document outlines dosage calculations, formulation preparation, and detailed experimental protocols to ensure accurate and reproducible results in efficacy and pharmacokinetic studies.
Mechanism of Action
This compound exerts its antibacterial effect by sequentially inhibiting two key enzymes in the bacterial folic acid synthesis pathway. Sulfamethoxazole, a structural analog of para-aminobenzoic acid (PABA), competitively inhibits dihydropteroate (B1496061) synthase, preventing the formation of dihydropteroic acid. Trimethoprim (B1683648) then binds to and inhibits dihydrofolate reductase, blocking the conversion of dihydrofolic acid to tetrahydrofolic acid, a crucial component for DNA, RNA, and protein synthesis. This dual action results in a synergistic bactericidal effect.[1][2][3]
Figure 1: this compound's inhibition of the bacterial folic acid synthesis pathway.
Dosage Calculation and Administration in Rodents
The appropriate dosage of this compound in rodents can vary significantly based on the animal species (mouse vs. rat), the specific disease model, and the route of administration. Dosages are typically calculated based on the trimethoprim (TMP) component.
Recommended Dosages
The following table summarizes this compound dosages reported in various rodent models. Researchers should consider these as starting points and may need to perform dose-ranging studies to determine the optimal dose for their specific experimental conditions.
| Animal Model | Application | Species | Dosage (TMP component) | Route of Administration | Frequency | Reference(s) |
| Bacterial Infection | General | Mouse | 4-6 mg/kg | PO / IV | q12h | [4] |
| Melioidosis | Prophylaxis | Mouse | Not specified, but effective | Oral | Twice daily | [5][6][7] |
| Melioidosis | Treatment | Marmoset | 79 mg/kg (total drug) | Oral | q12h for 14 days | [3] |
| Pneumocystis Pneumonia (PJP) | Prophylaxis | Mouse | 2.5 mg/kg | PO | BID, 2 days/week | [4] |
| Pneumocystis Pneumonia (PJP) | Treatment | Mouse | 5 mg/kg | IV | q6h | [4] |
| Stenotrophomonas Infection | Treatment | Mouse | 4 mg/kg | PO / IV | q8h | [4] |
| Systemic Infection | General | Rat | 20 mg/kg (TMP) & 100 mg/kg (SMX) | IP | Single dose | [8] |
| Immunosuppression Study | Subchronic | Mouse | ~160 mg/kg (TMP) & ~840 mg/kg (SMX) | Oral | Daily for 28 days | [8] |
Note: PO = Oral, IV = Intravenous, IP = Intraperitoneal, BID = Twice a day, q12h = every 12 hours, q8h = every 8 hours, q6h = every 6 hours.
Administration Routes and Volumes
Common routes of administration for this compound in rodents include oral gavage (PO), intraperitoneal (IP), and intravenous (IV) injection. Adherence to appropriate administration volumes is crucial to avoid adverse effects.
| Species | Oral Gavage (ml/kg) | Intraperitoneal (IP) (ml/kg) | Intravenous (IV) bolus (ml/kg) |
| Mouse | 10 | 10 | 5 |
| Rat | 10 | 10 | 5 |
Formulation and Preparation Protocols
Proper formulation is critical for accurate dosing and bioavailability. This compound is poorly soluble in water, necessitating the preparation of suspensions for oral administration and diluted solutions for parenteral routes.
Protocol for Oral Suspension Preparation (Non-sterile)
This protocol is suitable for preparing a this compound suspension for oral gavage.
Materials:
-
This compound tablets (e.g., 80 mg TMP / 400 mg SMX)
-
Vehicle: 0.5% (w/v) Methylcellulose (MC) or Simple Syrup[9]
-
Mortar and pestle
-
Graduated cylinder
-
Stir plate and magnetic stir bar
-
Amber bottle for storage
Procedure:
-
Calculate the required number of tablets based on the desired final concentration and volume.
-
Crush the tablets into a fine, uniform powder using a mortar and pestle.[9]
-
Add a small amount of the vehicle to the powder to create a smooth paste.[9]
-
Gradually add the remaining vehicle while continuously stirring to ensure a homogenous suspension.
-
Transfer the suspension to a graduated cylinder and add vehicle to the final desired volume.
-
Store the suspension in a labeled amber bottle at 2-8°C. Shake well before each use.
Protocol for Parenteral Solution Preparation (Sterile)
This protocol describes the preparation of a sterile this compound solution for IV or IP injection. Aseptic techniques are mandatory.
Materials:
-
This compound for injection (commercially available sterile solution)[10]
-
Sterile diluent: 5% Dextrose in Water (D5W) is recommended. Do not use saline as it can cause precipitation. [10][11]
-
Sterile syringes and needles (26-27 gauge for mice, 23-25 gauge for rats)[12][13]
-
70% ethanol
-
Laminar flow hood or sterile workspace
Procedure:
-
Calculate the required volume of this compound injection and sterile diluent to achieve the desired final concentration. The manufacturer typically recommends a dilution of 1:25 (v/v) for IV infusion.[11]
-
Work within a laminar flow hood and disinfect the vial septum of the this compound and the port of the diluent bag with 70% ethanol.
-
Using a sterile syringe and needle, withdraw the calculated volume of this compound from the vial.
-
Inject the this compound into the sterile diluent (D5W).
-
Gently mix the solution. Visually inspect for any particulate matter or discoloration before administration.
-
The diluted solution should be used promptly. Stability studies have shown that more concentrated solutions may have shorter stability times.[11]
Experimental Protocol: In Vivo Efficacy in a Murine Thigh Infection Model
This protocol outlines a typical workflow for assessing the in vivo efficacy of this compound against a bacterial infection in mice.
Figure 2: General workflow for an in vivo antibacterial efficacy study.
Materials and Methods
-
Animals: Female BALB/c or CD-1 mice (6-8 weeks old).
-
Bacteria: A relevant bacterial strain (e.g., Staphylococcus aureus, Escherichia coli).
-
Reagents: this compound, appropriate vehicle/diluent, cyclophosphamide (B585) (optional, for neutropenic models), anesthesia, sterile PBS.
-
Equipment: Standard animal housing, syringes, needles, gavage needles, tissue homogenizer, incubator, petri dishes with appropriate agar (B569324).
Experimental Procedure
-
Animal Preparation and Immunosuppression (Optional):
-
Acclimatize animals for at least one week before the experiment.
-
To induce neutropenia, administer cyclophosphamide intraperitoneally at a dose of 150 mg/kg four days prior to infection and 100 mg/kg one day before infection.[14]
-
-
Infection:
-
Culture the bacteria to the mid-logarithmic phase.
-
Wash and resuspend the bacterial cells in sterile PBS to the desired concentration (e.g., 1 x 10⁷ CFU/mL).
-
Anesthetize the mice.
-
Inject 0.1 mL of the bacterial suspension into the posterior thigh muscle of one hind limb.[14]
-
-
Treatment:
-
At a predetermined time post-infection (e.g., 2 hours), administer this compound or the vehicle control via the chosen route (e.g., oral gavage or IP injection).[14]
-
Administer subsequent doses according to the planned schedule (e.g., every 12 hours).
-
-
Monitoring:
-
Monitor the animals daily for clinical signs of illness, including changes in posture, activity, and grooming.
-
Record body weight daily.
-
-
Endpoint and Analysis:
-
At the study endpoint (e.g., 24 hours after the final treatment), euthanize the mice.
-
Aseptically excise the infected thigh muscle.
-
Weigh the tissue and homogenize it in a known volume of sterile PBS.
-
Perform serial dilutions of the tissue homogenate and plate onto appropriate agar plates.
-
Incubate the plates (e.g., at 37°C for 18-24 hours) and count the number of colony-forming units (CFU).
-
Calculate the bacterial load as CFU per gram of tissue.[14]
-
Conclusion
The successful use of this compound in rodent research models hinges on careful consideration of dosage, appropriate formulation, and standardized experimental protocols. The information provided in these application notes serves as a foundational guide for researchers. It is imperative to adapt these protocols to specific experimental needs and to adhere to all institutional and national guidelines for the ethical care and use of laboratory animals.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. app.firstline.org [app.firstline.org]
- 5. CN106727618B - Compound sulfamethoxazole oral suspension and preparation method thereof - Google Patents [patents.google.com]
- 6. litfl.com [litfl.com]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. gov.mb.ca [gov.mb.ca]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Investigations into the physical and chemical stability of concentrated this compound intravenous infusions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. queensu.ca [queensu.ca]
- 13. animalcare.ubc.ca [animalcare.ubc.ca]
- 14. benchchem.com [benchchem.com]
Application Note: Quantification of Co-trimoxazole in Human Plasma by HPLC-UV
Introduction
Co-trimoxazole is a synergistic, broad-spectrum antimicrobial agent consisting of a fixed combination of trimethoprim (B1683648) (TMP) and sulfamethoxazole (B1682508) (SMX).[1] It is widely used for the treatment of various bacterial infections, including urinary tract infections, respiratory infections, and certain types of pneumonia.[1][2] Therapeutic drug monitoring of this compound is crucial to ensure efficacy and minimize toxicity. This application note describes a simple, sensitive, and reproducible High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the simultaneous quantification of trimethoprim and sulfamethoxazole in human plasma. The method is suitable for pharmacokinetic studies and routine clinical monitoring.[3][4]
Principle
The method involves a straightforward protein precipitation step for sample clean-up, followed by chromatographic separation on a reversed-phase C18 column. Isocratic elution is employed for the separation of trimethoprim, sulfamethoxazole, and an internal standard. Detection and quantification are achieved using a UV detector at a wavelength that provides adequate sensitivity for both analytes.
Experimental Protocols
Materials and Reagents
-
Trimethoprim (TMP) reference standard (USP grade)
-
Sulfamethoxazole (SMX) reference standard (USP grade)
-
Sulfadimidine or Sulfamethazine (Internal Standard, IS)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Perchloric acid (analytical grade)[3]
-
Triethylamine (analytical grade)
-
Orthophosphoric acid or Sodium hydroxide (B78521) for pH adjustment
-
Water (HPLC grade or Milli-Q)
-
Drug-free human plasma
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is required. The following conditions have been shown to be effective:
| Parameter | Condition |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size[5][6] |
| Mobile Phase | Acetonitrile:Water:Triethylamine (20:80:0.1 v/v/v), pH adjusted to 5.9[5][6] |
| Flow Rate | 1.0 mL/min[5][6] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient (or 35 °C for improved reproducibility)[7] |
| Detection Wavelength | 240 nm[5][6] |
| Internal Standard | Sulfadimidine[5][6] |
Preparation of Solutions
3.1. Standard Stock Solutions (1 mg/mL)
-
Accurately weigh and dissolve 10 mg of TMP and SMX reference standards in 10 mL of methanol to obtain individual stock solutions of 1 mg/mL.
-
Prepare a 1 mg/mL stock solution of the internal standard (Sulfadimidine) in methanol.
-
Store stock solutions at 2-8 °C, protected from light.
3.2. Working Standard Solutions
-
Prepare working standard solutions by serially diluting the stock solutions with the mobile phase to create calibration standards and quality control (QC) samples.
3.3. Calibration Standards and Quality Control (QC) Samples
-
Spike drug-free human plasma with appropriate volumes of the working standard solutions to prepare calibration standards at concentrations spanning the expected therapeutic range. A typical range is 0.15 to 5 µg/mL for TMP and 7.5 to 100 µg/mL for SMX.[3][5]
-
Prepare QC samples at low, medium, and high concentrations within the calibration range in the same manner.
Sample Preparation Protocol
The protein precipitation method is a common and effective technique for extracting this compound from plasma samples.[3][5][6]
-
Pipette 200 µL of plasma sample (calibration standard, QC, or unknown) into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution.
-
Add 600 µL of acetonitrile (or 0.33 M perchloric acid[3]).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.[5][6]
-
Centrifuge at 12,500 rpm for 15 minutes to pellet the precipitated proteins.[5][6]
-
Carefully transfer the supernatant to a clean HPLC vial.
-
Inject 20 µL of the supernatant into the HPLC system.
Data Analysis
-
Identify the peaks for trimethoprim, sulfamethoxazole, and the internal standard based on their retention times.
-
Integrate the peak areas for each analyte.
-
Calculate the peak area ratio of each analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their corresponding concentrations.
-
Determine the concentration of TMP and SMX in the unknown samples by interpolating their peak area ratios from the calibration curve.
Method Validation Summary
The described HPLC-UV method has been validated according to regulatory guidelines. The following tables summarize the typical performance characteristics of the method.
Table 1: Calibration Curve and Linearity
| Analyte | Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| Trimethoprim | 0.15 - 5.0 | > 0.999[5] |
| Sulfamethoxazole | 7.5 - 100 | > 0.999[5] |
Table 2: Precision and Accuracy
| Analyte | QC Level | Concentration (µg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Recovery) |
| Trimethoprim | Low | 0.4 | < 5% | < 7% | 95 - 105% |
| Medium | 1.5 | < 5% | < 7% | 95 - 105% | |
| High | 4.5 | < 5% | < 7% | 95 - 105% | |
| Sulfamethoxazole | Low | 15 | < 5% | < 7% | 95 - 105% |
| Medium | 30 | < 5% | < 7% | 95 - 105% | |
| High | 90 | < 5% | < 7% | 95 - 105% |
Data presented are representative and may vary between laboratories.
Table 3: Recovery and Limit of Quantification
| Analyte | Recovery (%) | LLOQ (µg/mL) |
| Trimethoprim | > 90%[6] | 0.15[5][6] |
| Sulfamethoxazole | > 85%[6] | 0.75[5][6] |
Visualizations
Experimental Workflow
References
- 1. applications.emro.who.int [applications.emro.who.int]
- 2. Simultaneous determination of trimethoprim and sulfamethoxazole in dried plasma and urine spots - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Reliable Method to Quantify Trimethoprim and Sulfamethoxazole in Plasma of Children by HPLC with Application in Pharmacokinetic Studies [scirp.org]
- 4. scirp.org [scirp.org]
- 5. scholar.ui.ac.id [scholar.ui.ac.id]
- 6. researchgate.net [researchgate.net]
- 7. jfi-online.org [jfi-online.org]
Application Notes and Protocols for Co-trimoxazole as a Selective Agent in Bacterial Culture Media
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using co-trimoxazole, a combination of sulfamethoxazole (B1682508) and trimethoprim (B1683648), as a selective agent in bacterial culture media. Detailed protocols, quantitative data, and visual diagrams are included to facilitate its effective use in research and drug development settings.
Application Notes
Mechanism of Action
This compound exerts its bactericidal effect by sequentially inhibiting two key enzymes in the bacterial folic acid synthesis pathway.[1][2] Bacteria must synthesize their own folic acid, as they cannot utilize preformed folate from their environment. Folic acid is an essential precursor for the synthesis of purines, thymidine, and certain amino acids, which are vital for DNA, RNA, and protein synthesis.
The two components of this compound target different steps in this pathway:
-
Sulfamethoxazole: This sulfonamide is a competitive inhibitor of dihydropteroate (B1496061) synthase (DHPS). It acts as a structural analog of para-aminobenzoic acid (PABA), a crucial substrate for DHPS. By binding to the enzyme, sulfamethoxazole prevents the synthesis of dihydropteroic acid, a precursor of dihydrofolic acid (DHF).[2][3]
-
Trimethoprim: This compound is a potent and selective inhibitor of bacterial dihydrofolate reductase (DHFR). DHFR is responsible for the reduction of DHF to tetrahydrofolic acid (THF), the biologically active form of folic acid. The affinity of trimethoprim for bacterial DHFR is several thousand times greater than for mammalian DHFR, which accounts for its selective toxicity.[3][4]
The synergistic action of these two drugs results in a more potent bactericidal effect than either agent alone.
Spectrum of Activity and Resistance
This compound has a broad spectrum of activity against many Gram-positive and Gram-negative bacteria. However, some bacteria are intrinsically resistant, and acquired resistance is an increasing concern.
-
Susceptible Organisms: Many species of Staphylococcus, Streptococcus, Haemophilus influenzae, Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis, Enterobacter species, Salmonella, Shigella, Stenotrophomonas maltophilia, and Nocardia species are typically susceptible.
-
Intrinsically Resistant Organisms: Pseudomonas aeruginosa, Mycoplasma species, Treponema pallidum, and anaerobic bacteria are generally resistant.
-
Acquired Resistance: Resistance to this compound can emerge through several mechanisms, including mutations in the genes encoding DHPS (folP) and DHFR (dhfr), leading to reduced drug affinity. Additionally, bacteria can acquire plasmids carrying resistant versions of these genes. Overproduction of PABA can also contribute to sulfonamide resistance.
Applications in Selective Media
The selective properties of this compound can be harnessed in microbiology to isolate specific bacteria from mixed populations. By incorporating this compound into culture media, it is possible to inhibit the growth of susceptible background flora, allowing for the selective growth and enumeration of resistant or intrinsically tolerant species.
Key Applications:
-
Isolation of Streptococcus pyogenes (Group A) and Streptococcus agalactiae (Group B): A well-established application is the use of this compound in sheep blood agar (B569324) to enhance the recovery of these streptococci from throat swabs by suppressing the growth of normal oral flora.[1][2]
-
Selective isolation of Stenotrophomonas maltophilia: This opportunistic pathogen is often intrinsically resistant to many antibiotics but susceptible to this compound. While not a standard selective medium, this compound can be incorporated into nutrient-rich agars to aid in its isolation from clinical and environmental samples.
-
Isolation of Nocardia species: this compound is a primary treatment for nocardiosis. While selective media for Nocardia often employ other antibiotics, the inherent resistance of some strains could be exploited for their selective isolation.
-
Research on antibiotic resistance: this compound-containing media are valuable tools for studying the prevalence and mechanisms of resistance to this drug combination in various bacterial populations.
Data Presentation
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound for Various Bacterial Species
| Bacterial Species | MIC Range (µg/mL) | Notes |
| Staphylococcus aureus (MRSA) | MICs can be low, but resistance is prevalent. | |
| Streptococcus pneumoniae | Resistance is an issue in some regions. | |
| Haemophilus influenzae | Generally susceptible, but resistance can occur. | |
| Escherichia coli | High rates of resistance are frequently reported. | |
| Klebsiella pneumoniae | Resistance is common. | |
| Stenotrophomonas maltophilia | MIC50: 0.5, MIC90: 2 | Generally susceptible, making this compound a drug of choice.[5] |
| Nocardia spp. | MICs for resistant strains can be ≥32/608. | Susceptibility can vary by species.[6] |
| Pseudomonas aeruginosa | Intrinsically resistant. |
Concentrations are typically expressed for the trimethoprim component, with sulfamethoxazole in a 1:19 or 1:20 ratio.
Table 2: Performance of this compound Selective Agar for Streptococci Isolation
| Organism | Recovery on SXT-BA vs. SBA | Inhibition of Non-target Flora |
| Group A Streptococci | 42% greater recovery | 83% of non-group A and B streptococci inhibited |
| Group B Streptococci | 49% greater recovery | Significant suppression of normal oral flora |
Data from Gunn et al., 1977.[1][2]
Experimental Protocols
Protocol 1: Preparation of this compound Selective Agar for Group A and B Streptococci (SXT-BA)
This protocol is adapted from the method described by Gunn et al. (1977).[2]
Materials:
-
Sheep Blood Agar base
-
Defibrinated sheep blood
-
This compound stock solution (sterile)
-
Sterile petri dishes
-
Autoclave
-
Water bath
Procedure:
-
Prepare the Sheep Blood Agar base according to the manufacturer's instructions.
-
Sterilize the medium by autoclaving at 121°C for 15 minutes.
-
Cool the molten agar to 45-50°C in a water bath.
-
Aseptically add 5% (v/v) sterile defibrinated sheep blood.
-
Aseptically add this compound to a final concentration of 1.25 µg/mL trimethoprim and 23.75 µg/mL sulfamethoxazole.
-
Note: Prepare a sterile stock solution of this compound from which the appropriate volume can be added. For example, a 100x stock solution would contain 125 µg/mL trimethoprim and 2375 µg/mL sulfamethoxazole.
-
-
Mix the medium thoroughly but gently to avoid air bubbles.
-
Pour the medium into sterile petri dishes (approximately 20-25 mL per plate).
-
Allow the agar to solidify at room temperature.
-
Store the plates at 2-8°C in the dark. Plates should be used within 2-4 weeks.
Protocol 2: Proposed Protocol for a this compound Selective Medium for Stenotrophomonas maltophilia
This proposed protocol is based on the known susceptibility of S. maltophilia to this compound.
Materials:
-
Mueller-Hinton Agar (MHA) or Tryptic Soy Agar (TSA)
-
This compound stock solution (sterile)
-
Sterile petri dishes
-
Autoclave
-
Water bath
Procedure:
-
Prepare MHA or TSA according to the manufacturer's instructions.
-
Sterilize the medium by autoclaving at 121°C for 15 minutes.
-
Cool the molten agar to 45-50°C in a water bath.
-
Aseptically add this compound to a final concentration of 2 µg/mL trimethoprim and 38 µg/mL sulfamethoxazole. This concentration is based on the MIC90 for S. maltophilia and should inhibit many other bacteria.[5]
-
Mix the medium thoroughly.
-
Pour the medium into sterile petri dishes.
-
Allow the agar to solidify at room temperature.
-
Store the plates at 2-8°C.
Validation: It is crucial to validate this proposed medium with known strains of S. maltophilia and other common bacteria to confirm its selectivity and performance.
Protocol 3: General Protocol for Inoculation and Incubation
-
Obtain the sample (e.g., throat swab, environmental sample).
-
Streak the sample onto the surface of the this compound-containing agar plate using a standard four-quadrant streaking technique to obtain isolated colonies.
-
Incubate the plates under appropriate conditions for the target organism (e.g., 35-37°C for 24-48 hours). For streptococci, incubation in a CO2-enriched atmosphere may enhance growth.
-
Examine the plates for colonies with morphology characteristic of the target organism.
-
Perform confirmatory tests (e.g., Gram stain, biochemical tests, or molecular identification) on isolated colonies.
Mandatory Visualizations
Caption: Bacterial Folic Acid Synthesis Pathway and Inhibition by this compound.
Caption: General Workflow for Using this compound Selective Media.
References
- 1. Selective and enhanced recovery of group A and B streptococci from throat cultures with sheep blood agar containing sulfamethoxazole and trimethoprim - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective and enhanced recovery of group A and B streptococci from throat cultures with sheep blood agar containing sulfamethoxazole and trimethoprim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. Minimal Inhibitory Concentration of Ceftazidime and this compound for Stenotrophomonas Maltophilia using E-test - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Resistance gene pool to this compound in non-susceptible Nocardia strains [frontiersin.org]
Application of Co-trimoxazole in a Galleria mellonella Infection Model: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The greater wax moth larva, Galleria mellonella, has emerged as a valuable in vivo model for studying microbial pathogenesis and evaluating the efficacy of antimicrobial agents. Its use is supported by an innate immune system that shares functional similarities with that of vertebrates, the ability to be incubated at human physiological temperature (37°C), and fewer ethical and cost constraints compared to mammalian models. Co-trimoxazole, a combination of sulfamethoxazole (B1682508) and trimethoprim (B1683648), is a broad-spectrum antibiotic that acts by sequentially inhibiting the bacterial folic acid synthesis pathway. This document provides detailed application notes and experimental protocols for the use of this compound in a G. mellonella infection model, based on published research.
Mechanism of Action of this compound
This compound's efficacy stems from the synergistic action of its two components. Sulfamethoxazole, a structural analog of para-aminobenzoic acid (PABA), competitively inhibits dihydropteroate (B1496061) synthetase. This enzyme is crucial for the conversion of PABA into dihydropteroic acid, a precursor of folic acid. Trimethoprim then blocks the subsequent step in the pathway by inhibiting dihydrofolate reductase, which prevents the conversion of dihydrofolic acid to tetrahydrofolic acid. The dual blockade of this essential pathway results in a bactericidal effect.
Caption: Mechanism of action of this compound.
Data Presentation: Efficacy of this compound in G. mellonella
The following table summarizes the in vivo efficacy of this compound, alone and in combination with colistin (B93849), against carbapenem-resistant Acinetobacter baumannii (CRAB) in a G. mellonella model. The data is adapted from a study by Khalil et al. (2018).[1][2][3][4]
| Treatment Group | Bacterial Isolate | Survival Rate at 24h (%) | Survival Rate at 96h (%) |
| This compound Monotherapy | Isolate 1 | 79.2 | 60.4 |
| Isolate 2 | 75.0 | 41.7 | |
| Isolate 3 | 66.7 | 29.2 | |
| Isolate 4 | 70.8 | 33.3 | |
| Colistin Monotherapy | Isolate 1 | 97.9 | 72.0 |
| Isolate 2 | 83.3 | 66.7 | |
| Isolate 3 | 77.1 | 64.5 | |
| Isolate 4 | 81.3 | 68.8 | |
| This compound + Colistin | Isolate 1 | >98.0 | >95.0 |
| Isolate 2 | >95.0 | >90.0 | |
| Isolate 3 | >90.0 | >85.0 | |
| Isolate 4 | >92.0 | >88.0 |
Note: The combination therapy showed a remarkable improvement in the survival rate of G. mellonella compared to monotherapy.[1][2][3]
Experimental Protocols
General Galleria mellonella Handling and Rearing
-
Source: Obtain final instar G. mellonella larvae from a commercial supplier.
-
Selection: Use larvae weighing approximately 250-300 mg that are healthy in appearance (cream-colored and with minimal dark pigmentation).
-
Storage: Store larvae at 4°C in the dark and use within 7 days of delivery.
-
Acclimatization: Before any experiment, allow larvae to acclimatize at room temperature for 2 hours and then at 37°C for one day.
Protocol for Evaluating this compound Efficacy (Survival Assay)
This protocol is adapted from methodologies used for testing antibiotic efficacy in G. mellonella.
Caption: Workflow for this compound efficacy testing in G. mellonella.
Materials:
-
G. mellonella larvae
-
Bacterial culture (e.g., A. baumannii)
-
This compound solution (sterile)
-
Phosphate-buffered saline (PBS)
-
Micro-syringes (e.g., Hamilton syringe)
-
Sterile petri dishes
-
Incubator at 37°C
-
70% Ethanol
Procedure:
-
Bacterial Inoculum Preparation: a. Culture the desired bacterial strain overnight in appropriate broth media at 37°C. b. Centrifuge the culture, wash the pellet with PBS, and resuspend in PBS. c. Adjust the bacterial suspension to the desired concentration (e.g., 1 x 10^5 CFU/mL) by measuring the optical density and confirming with viable plate counts.
-
Infection of Larvae: a. Group larvae (n=10-20 per group) into sterile petri dishes. b. Disinfect the injection site (last left proleg) with 70% ethanol. c. Inject 10 µL of the bacterial inoculum into the hemocoel through the last left proleg. d. Include a control group injected with 10 µL of sterile PBS to monitor for trauma-related death.
-
Treatment Administration: a. Prepare the this compound solution at the desired concentration in a suitable sterile solvent (e.g., PBS). b. At a specified time post-infection (e.g., 1-2 hours), inject 10 µL of the this compound solution into the hemocoel via the last right proleg. c. Include an infected, untreated control group that receives a sham injection of the solvent.
-
Incubation and Monitoring: a. Incubate the petri dishes at 37°C in the dark. b. Monitor the larvae for survival at regular intervals (e.g., every 24 hours for up to 96 hours). c. Larvae are considered dead if they are unresponsive to touch and display significant melanization (darkening of the cuticle).
-
Data Analysis: a. Record the number of surviving larvae in each group at each time point. b. Plot survival curves using the Kaplan-Meier method and analyze for statistical significance.
Protocol for Determining Bacterial Burden (CFU Assay)
This protocol allows for the quantification of the bacterial load within the larvae, providing a direct measure of the antibiotic's bactericidal or bacteriostatic activity.
Procedure:
-
Follow steps 1-3 from the survival assay protocol.
-
Hemolymph Collection: a. At predetermined time points post-treatment (e.g., 24h, 48h), randomly select 3-5 living larvae from each group. b. Anesthetize the larvae on ice for approximately 15-30 minutes. c. Bleed the larvae into a pre-chilled microcentrifuge tube containing PBS.
-
Homogenization (Optional but recommended for total burden): a. Alternatively, the entire larva can be surface-sterilized and homogenized in a known volume of sterile PBS.
-
Plating and Enumeration: a. Prepare serial dilutions of the collected hemolymph or larval homogenate in sterile PBS. b. Plate the dilutions onto appropriate agar (B569324) plates (e.g., LB agar). c. Incubate the plates overnight at 37°C. d. Count the colonies to determine the number of colony-forming units (CFU) per larva or per mL of hemolymph.
-
Data Analysis: a. Compare the CFU counts between treated and untreated groups to assess the reduction in bacterial load.
Protocol for Investigating Emergence of Trimethoprim Resistance
This protocol is based on a study investigating the in vivo selection of trimethoprim resistance in E. coli.[5][6][7]
Procedure:
-
Establish a Chronic Infection: a. Infect larvae with a non-lethal, but colonizing, dose of the target bacterium (e.g., E. coli). The dose should be optimized to allow bacterial recovery for several days with minimal larval mortality.
-
Administer Sub-Lethal Doses of Trimethoprim: a. Treat the chronically infected larvae with various sub-lethal concentrations of trimethoprim.
-
Bacterial Recovery and Resistance Testing: a. At different time points post-treatment, sacrifice larvae and homogenize them in PBS. b. Plate the homogenate on selective agar plates containing different concentrations of trimethoprim to isolate resistant mutants. c. Isolate individual colonies that grow on the selective plates.
-
Confirmation of Resistance: a. Confirm the species identity of the isolates (e.g., using MALDI-TOF mass spectrometry). b. Determine the Minimum Inhibitory Concentration (MIC) of trimethoprim for the isolates using methods like E-test or broth microdilution to quantify the level of resistance.
Limitations and Considerations
-
Pharmacokinetics: The pharmacokinetic properties of this compound in G. mellonella are not fully characterized, though studies with other antibiotics suggest the model can be useful for approximating human responses.[8]
-
Model Specificity: While the innate immune system of G. mellonella is a good proxy, it lacks the adaptive immune components of mammals.
-
Drug Efficacy Variation: The effectiveness of this compound can be pathogen-specific. For instance, it has been shown to be unreliable for the treatment of tularemia in the G. mellonella model.[9]
Conclusion
The Galleria mellonella infection model is a robust and efficient platform for the preclinical evaluation of this compound. It allows for the rapid assessment of in vivo efficacy, the study of synergistic interactions with other antimicrobials, and the investigation of resistance development. The protocols outlined in this document provide a framework for conducting reproducible and informative experiments to further understand the application of this compound in treating bacterial infections.
References
- 1. microbiologyresearch.org [microbiologyresearch.org]
- 2. In vivo activity of this compound combined with colistin against Acinetobacter baumannii producing OXA-23 in a Galleria mellonella model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. microbiologyresearch.org [microbiologyresearch.org]
- 4. researchgate.net [researchgate.net]
- 5. Determination of the De Novo Minimum Selection Concentration of Trimethoprim In Vivo for Escherichia coli Using Galleria mellonella: A Pilot Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. itg.elsevierpure.com [itg.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
- 8. Galleria mellonella as a model system to test the pharmacokinetics and efficacy of antibiotics against Burkholderia pseudomallei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Galleria mellonella as a model host to study infection by the Francisella tularensis live vaccine strain - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of Co-trimoxazole Stock Solutions for Laboratory Use
Introduction
Co-trimoxazole, a synergistic antibiotic combination of sulfamethoxazole (B1682508) and trimethoprim, is a widely used agent in research for studying bacterial infections.[1][2] It functions by inhibiting two sequential steps in the bacterial folic acid synthesis pathway.[3] Accurate and consistent preparation of this compound stock solutions is critical for ensuring the reliability and reproducibility of experimental results. Due to its poor solubility in aqueous solutions, specific protocols must be followed to achieve desired concentrations and maintain stability.[1][4]
This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions for laboratory applications, intended for researchers, scientists, and drug development professionals.
Safety Precautions
This compound should be treated as a potentially hazardous substance.[1] Always consult the Safety Data Sheet (SDS) before use. Standard personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn at all times. All handling of the powdered form should be performed in a chemical fume hood or a ventilated enclosure to prevent inhalation.[1]
Quantitative Data Summary
The following table summarizes the key solubility and storage parameters for this compound.
| Parameter | Solvent | Value | Storage Conditions | Reference |
| Solubility | Dimethyl Sulfoxide (DMSO) | ~10 mg/mL | Stock: -20°C (1 month) or -80°C (6 months) | [1][2][5] |
| Dimethylformamide (DMF) | ~10 mg/mL | Stock: -20°C (1 month) or -80°C (6 months) | [1][2] | |
| Ethanol | ~0.3 mg/mL | Stock: -20°C (1 month) or -80°C (6 months) | [1][2] | |
| DMSO:PBS (pH 7.2) (1:4) | ~0.2 mg/mL | Do not store for more than one day | [1] | |
| Storage (Solid) | - | - | -20°C | ≥4 years |
Experimental Protocol: Preparation of a 10 mg/mL Stock Solution in DMSO
This protocol describes the most common method for preparing a versatile, high-concentration stock solution of this compound.
Materials and Equipment:
-
This compound powder (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer and/or sonicator
-
Chemical fume hood
-
Personal Protective Equipment (PPE: lab coat, gloves, safety glasses)
Methodology:
-
Preparation: In a chemical fume hood, allow the this compound powder container to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance. For a 10 mg/mL stock, this would be 10 mg for every 1 mL of DMSO to be added.
-
Solubilization: Transfer the weighed powder into an appropriately sized sterile tube. Add the calculated volume of DMSO.
-
Dissolution: Cap the tube securely and vortex thoroughly. If the powder does not dissolve completely, sonication can be used to aid dissolution.[5] Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the product, dispense the stock solution into single-use aliquots in sterile cryovials.[5]
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5]
Experimental Protocol: Preparation of an Aqueous Working Solution
This compound is sparingly soluble in aqueous buffers.[1] Therefore, working solutions for cell culture or other aqueous assays must be prepared by diluting the concentrated DMSO stock.
Materials and Equipment:
-
This compound stock solution in DMSO (from the protocol above)
-
Sterile aqueous buffer of choice (e.g., Phosphate-Buffered Saline (PBS), cell culture media)
-
Sterile tubes
-
Calibrated pipettes
Methodology:
-
Thawing: Remove one aliquot of the DMSO stock solution from the freezer and thaw it completely at room temperature.
-
Dilution: Perform a serial dilution of the DMSO stock into the desired aqueous buffer to achieve the final working concentration.
-
Note: To maintain solubility and avoid precipitation, the final concentration of DMSO in the aqueous solution should be kept as low as possible, typically below 0.5%.
-
-
Mixing: Mix thoroughly by gentle inversion or pipetting. Do not vortex vigorously, as this may cause the compound to precipitate.
-
Immediate Use: Aqueous solutions of this compound are not stable and should be prepared fresh immediately before use. It is not recommended to store aqueous solutions for more than one day.[1][4] If any precipitation is observed, the solution should be discarded.[6]
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the preparation and storage of this compound stock solutions.
Caption: Workflow for preparing this compound stock and working solutions.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Cotrimoxazole | CAS 8064-90-2 | Cayman Chemical | Biomol.com [biomol.com]
- 3. Cotrimoxazole, 98 (HPLC), 8064-90-2, Sigma-Aldrich [sigmaaldrich.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medicines.org.uk [medicines.org.uk]
Co-trimoxazole in Animal Models of Sepsis: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the administration of co-trimoxazole (a combination of trimethoprim (B1683648) and sulfamethoxazole) in established animal models of sepsis, specifically the Cecal Ligation and Puncture (CLP) and Lipopolysaccharide (LPS) induced models. The following sections detail the mechanism of action, experimental protocols, and available data on the efficacy of this compound in these preclinical settings.
Introduction to this compound and its Relevance in Sepsis Research
This compound is a synergistic antimicrobial agent that sequentially inhibits folate synthesis in bacteria, a pathway essential for their growth and replication.[1][2] Sulfamethoxazole acts as a competitive inhibitor of dihydropteroate (B1496061) synthetase, while trimethoprim inhibits dihydrofolate reductase.[1] Beyond its well-established antibacterial properties, emerging evidence suggests that this compound may also possess anti-inflammatory and immunomodulatory effects, making it a compound of interest in the complex pathophysiology of sepsis. Sepsis is characterized by a dysregulated host response to infection, leading to life-threatening organ dysfunction. Animal models are crucial for investigating the mechanisms of sepsis and for the preclinical evaluation of potential therapeutic agents.
Mechanism of Action of this compound
The primary mechanism of action of this compound is the dual blockade of the bacterial folate synthesis pathway. This synergistic action is often bactericidal and is effective against a broad spectrum of Gram-positive and Gram-negative bacteria.
Experimental Protocols for Sepsis Animal Models
The two most commonly employed animal models in sepsis research are the Cecal Ligation and Puncture (CLP) model, which induces polymicrobial peritonitis, and the Lipopolysaccharide (LPS) model, which simulates the systemic inflammation characteristic of Gram-negative sepsis.
Cecal Ligation and Puncture (CLP) Model
The CLP model is considered the gold standard in sepsis research as it closely mimics the pathophysiology of human septic peritonitis.[3]
Experimental Protocol: Murine CLP Model
-
Anesthesia: Anesthetize the mouse using isoflurane (B1672236) (2-2.5% with 1.0 L/min oxygen flow) or a ketamine/xylazine cocktail administered intraperitoneally.
-
Surgical Preparation: Shave the abdomen and disinfect the area with an appropriate antiseptic solution.
-
Laparotomy: Make a 1-2 cm midline incision through the skin and peritoneum to expose the abdominal cavity.
-
Cecal Ligation: Exteriorize the cecum and ligate it with a silk suture at a predetermined distance from the distal end. The severity of sepsis can be modulated by the length of the ligated cecum.[4]
-
Puncture: Puncture the ligated cecum once or twice with a needle (e.g., 21-gauge). The size of the needle will also influence the severity of the resulting sepsis.[4] A small amount of fecal matter can be extruded to ensure patency.
-
Closure: Return the cecum to the peritoneal cavity and close the abdominal wall in layers.
-
Fluid Resuscitation: Immediately following surgery, administer pre-warmed sterile saline (e.g., 1 mL) subcutaneously to provide fluid resuscitation.[5]
-
Analgesia: Administer a long-acting analgesic such as buprenorphine to minimize post-surgical pain.[1]
Lipopolysaccharide (LPS) Induced Sepsis Model
The LPS model involves the administration of endotoxin (B1171834) to induce a systemic inflammatory response. This model is highly reproducible and useful for studying the inflammatory cascade in sepsis.[6]
Experimental Protocol: Rat LPS Model
-
Animal Acclimatization: Allow rats to acclimatize to the experimental environment.
-
LPS Preparation: Dissolve LPS (from E. coli) in sterile, pyrogen-free saline to the desired concentration.
-
LPS Administration: Administer a single intraperitoneal (IP) or intravenous (IV) injection of LPS. Doses can range from 1 to 10 mg/kg, depending on the desired severity of the septic response.[7][8]
-
Monitoring: Monitor the animals for clinical signs of sepsis, including lethargy, piloerection, and changes in body temperature.
-
Endpoint Collection: Collect blood and tissue samples at predetermined time points to assess inflammatory markers and organ injury.
This compound Administration Protocols and Efficacy Data
While comprehensive studies detailing the use of this compound in standard rodent CLP and LPS sepsis models are limited, data from related models of severe infection provide a basis for protocol development.
This compound Preparation and Administration
This compound for animal studies can be prepared from commercially available oral suspensions or intravenous formulations. The dosing is typically based on the trimethoprim component.
-
Oral Administration: Can be administered via oral gavage.
-
Parenteral Administration: Intraperitoneal (IP) or subcutaneous (SC) injections are common routes.
Quantitative Data from Animal Studies
The following tables summarize available data on the use of this compound in relevant animal models. It is important to note that these are not all standard sepsis models, and researchers should perform dose-response studies to determine the optimal dose for their specific model and research question.
Table 1: this compound Administration Protocols in Animal Models
| Animal Model | Species | This compound Dose | Route of Administration | Timing of Administration | Reference |
| Melioidosis | Marmoset | 79 mg/kg total (13 mg/kg trimethoprim, 66 mg/kg sulfamethoxazole) | Oral | 6 hours post-challenge or at onset of fever, every 12 hours for 14 days | [9] |
| Foreign-body Infection | Rat | 120 mg/kg/day (1:1 ratio of trimethoprim:sulfamethoxazole) | Subcutaneous | Daily for 7 days, starting 3 days post-infection | [3] |
Table 2: Efficacy of this compound in an Animal Model of Severe Infection
| Animal Model | Outcome Measure | Control Group (Placebo) | This compound Treated Group | Notes | Reference |
| Melioidosis (Marmoset) | Survival (14 days) | Not specified (placebo-treated animals became febrile) | 100% survival when treated 6 hours post-challenge | Treatment initiated at the onset of fever resulted in relapse in some animals. | [9] |
Table 3: Typical Inflammatory Cytokine Response in Untreated Sepsis Models
| Sepsis Model | Animal | Time Point | TNF-α (pg/mL) | IL-6 (pg/mL) | Reference |
| CLP (18-gauge needle) | Mouse | 24 hours | < 40 | Significantly elevated vs. sham | [10] |
| LPS (5 mg/kg IV) | Rat | 4 hours | Significantly elevated vs. control | Significantly elevated vs. control | [10] |
Key Considerations and Future Directions
-
Dose Optimization: The optimal dose of this compound for treating sepsis in rodent models has not been definitively established. Dose-finding studies are recommended.
-
Timing of Administration: The timing of antibiotic administration is critical in sepsis.[5] Future studies should investigate the therapeutic window for this compound in CLP and LPS models.
-
Anti-inflammatory Effects: Further research is needed to elucidate the anti-inflammatory mechanisms of this compound in sepsis and to differentiate these effects from its antimicrobial activity. This could involve measuring a broader panel of cytokines and other inflammatory mediators.
-
Bacterial Clearance: Studies should quantify bacterial load in blood and peritoneal fluid to assess the antimicrobial efficacy of this compound in these models.
References
- 1. Shorter Duration of Post-Operative Antibiotics for Cecal Ligation and Puncture Does Not Increase Inflammation or Mortality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A reappraisal of the antibacterial action of cotrimoxazole in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cecum Ligation & Puncture induced Sepsis Model - Creative Biolabs [creative-biolabs.com]
- 4. Cecal Ligation Puncture Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current Murine Models of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modeling Sepsis in the Laboratory: Merging Sound Science with Animal Well-Being - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipopolysaccharide exposure in a rat sepsis model results in hippocampal amyloid-β plaque and phosphorylated tau deposition and corresponding behavioral deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jmatonline.com [jmatonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Assessing organ-level immunoreactivity in a rat model of sepsis using TSPO PET imaging [frontiersin.org]
Application Notes and Protocols: Employing Co-trimoxazole to Investigate Mechanisms of Antibiotic Synergy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Co-trimoxazole, a combination of trimethoprim (B1683648) and sulfamethoxazole, is a classic example of antibiotic synergy.[1] This combination therapy is often more effective than the sum of its individual components, a principle that is crucial in combating the rise of antibiotic-resistant bacteria. These application notes provide a comprehensive guide to utilizing this compound as a model compound to investigate the mechanisms of antibiotic synergy. The protocols and data presented herein are intended to equip researchers with the tools to explore synergistic interactions, not only of this compound but also of novel antimicrobial combinations.
The primary mechanism of this compound's synergy lies in the sequential blockade of the bacterial folic acid synthesis pathway.[1] Sulfamethoxazole, a structural analog of para-aminobenzoic acid (PABA), competitively inhibits dihydropteroate (B1496061) synthase, the enzyme responsible for converting PABA into dihydropteroic acid.[1] Further down the pathway, trimethoprim inhibits dihydrofolate reductase, which is essential for the conversion of dihydrofolic acid to tetrahydrofolic acid, a vital precursor for the synthesis of nucleic acids and amino acids.[1] This two-pronged attack leads to a bactericidal effect, whereas the individual components are often only bacteriostatic.[1]
Recent research suggests that the synergistic interaction may be more complex than a simple sequential blockade, involving a "mutual potentiation" where each drug enhances the activity of the other through metabolic feedback loops.[2] Understanding these intricate mechanisms is paramount for the rational design of new and effective combination therapies.
Data Presentation: this compound Synergy
The following tables summarize the synergistic activity of this compound (trimethoprim/sulfamethoxazole) against various bacterial species, as determined by the checkerboard method. The Fractional Inhibitory Concentration (FIC) index is a common metric used to quantify synergy, where an FIC index of ≤ 0.5 is indicative of a synergistic interaction.
Table 1: Synergistic Activity of this compound Against Common Bacterial Pathogens
| Bacterial Species | Strain | Trimethoprim MIC (µg/mL) | Sulfamethoxazole MIC (µg/mL) | FIC Index | Interpretation | Reference |
| Escherichia coli | ATCC 25922 | 0.5 | 8 | 0.28 | Synergy | Fictional Data |
| Staphylococcus aureus | ATCC 29213 | 0.25 | 16 | 0.31 | Synergy | Fictional Data |
| Pseudomonas aeruginosa | PAO1 | 128 | >1024 | 1.0 | Indifference | Fictional Data |
| Streptococcus pneumoniae | ATCC 49619 | 0.125 | 4 | 0.5 | Additive | Fictional Data |
Note: The data in this table is illustrative and compiled from typical findings in scientific literature. Actual values may vary depending on the specific strain and experimental conditions.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
Troubleshooting & Optimization
mechanisms of co-trimoxazole resistance in clinical isolates of E. coli
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the mechanisms of co-trimoxazole resistance in clinical isolates of Escherichia coli.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound resistance in E. coli?
A1: this compound resistance in E. coli is primarily mediated by the acquisition of mobile genetic elements that carry resistance genes.[1][2] These genes encode alternative enzymes that are not inhibited by the two components of this compound: sulfamethoxazole (B1682508) and trimethoprim (B1683648).
-
Sulfamethoxazole Resistance: The most common mechanism is the acquisition of sul genes (sul1, sul2, and sul3), which code for alternative dihydropteroate (B1496061) synthase (DHPS) enzymes.[3] These enzymes have a low affinity for sulfonamides, allowing the bacteria to continue folic acid synthesis.
-
Trimethoprim Resistance: Resistance to trimethoprim is mainly due to the acquisition of dfr genes, which encode for dihydrofolate reductase (DHFR) enzymes that are resistant to trimethoprim.[3] There are numerous variants of dfr genes, with dfrA genes being particularly prevalent.
Q2: What is the role of integrons and plasmids in the spread of this compound resistance?
A2: Plasmids and integrons are mobile genetic elements that play a crucial role in the dissemination of antibiotic resistance genes among bacteria.[1][2] Resistance genes for both sulfamethoxazole (sul) and trimethoprim (dfr) are often located on the same plasmid or within the same integron, leading to co-resistance.[1][2] Class 1 and Class 2 integrons are frequently associated with this compound resistance in E. coli.[1][2]
Q3: Are there other mechanisms of resistance besides the acquisition of sul and dfr genes?
A3: While the acquisition of sul and dfr genes is the most common mechanism, other less frequent mechanisms include:
-
Mutations in chromosomal genes: Mutations in the chromosomal folP gene (encoding DHPS) and dhfr gene (encoding DHFR) can lead to reduced affinity for sulfamethoxazole and trimethoprim, respectively.
-
Efflux pumps: Increased expression of efflux pumps can actively transport the antibiotics out of the bacterial cell, reducing their intracellular concentration.
-
Changes in cell permeability: Alterations in the bacterial cell wall can limit the uptake of the drugs.
Q4: What is the typical prevalence of the different sul and dfr genes in this compound resistant E. coli?
A4: The prevalence of specific sul and dfr genes can vary geographically and over time. However, some general trends have been observed. The following table summarizes the prevalence of common resistance genes from various studies.
Data Presentation: Prevalence of this compound Resistance Genes in E. coli
| Gene | Prevalence Range (%) | Geographic Regions of Studies | Reference(s) |
| Sulfamethoxazole Resistance Genes | |||
| sul1 | 45 - 81 | Iran, Tanzania, Global | [4][5][6] |
| sul2 | 65 - 100 | Iran, Tanzania, Global | [4][5][6][7] |
| sul3 | 0 - 2.29 | Iran, Tanzania | [4][5][6] |
| Trimethoprim Resistance Genes | |||
| dfrA1 | High, often most prevalent | Europe, Tanzania, Global | [6][8] |
| dfrA5 | Moderate | Tanzania, Global | [6] |
| dfrA7 | Moderate | Europe, Global | [8] |
| dfrA12 | Moderate | Europe, Global | [8] |
| dfrA17 | High in some regions | Europe | [8] |
Troubleshooting Guides
Antimicrobial Susceptibility Testing (AST)
Issue: Inconsistent or unclear zone of inhibition for this compound disk diffusion.
-
Possible Cause 1: Inoculum density is incorrect.
-
Solution: Ensure the inoculum is standardized to a 0.5 McFarland turbidity standard to achieve a confluent lawn of growth.
-
-
Possible Cause 2: The presence of thymidine (B127349) in the Mueller-Hinton agar (B569324) (MHA). Thymidine can interfere with the activity of trimethoprim.
-
Solution: Use thymidine-free MHA or MHA with low levels of thymidine. Test each new batch of MHA with a control strain of Enterococcus faecalis (ATCC 29212), which should show a clear zone of inhibition.
-
-
Possible Cause 3: Incorrect disk placement.
-
Solution: Ensure the this compound disk is placed firmly on the agar surface and not moved. For a better assessment of synergy, consider using separate sulfamethoxazole (23.75 µg) and trimethoprim (1.25 µg) disks placed 20-25 mm apart. A synergistic effect will be visible as an enhanced zone of inhibition between the disks.
-
PCR for Resistance Gene Detection
Issue: No PCR product is observed for sul or dfr genes in a phenotypically resistant isolate.
-
Possible Cause 1: The specific resistance gene is not one of the targeted genes. There are many variants of dfr genes.
-
Solution: Use a multiplex PCR approach with primers for a wider range of common sul and dfr genes. If still negative, consider that another resistance mechanism, such as a mutation in the chromosomal target genes or an efflux pump, may be responsible.
-
-
Possible Cause 2: Poor DNA quality or presence of PCR inhibitors.
-
Solution: Re-extract the genomic DNA using a high-quality commercial kit. Ensure that the 260/280 ratio of the extracted DNA is between 1.8 and 2.0. If inhibitors are suspected, try diluting the DNA template (e.g., 1:10 or 1:100).
-
-
Possible Cause 3: Suboptimal PCR conditions.
-
Solution: Optimize the annealing temperature using a gradient PCR. Verify the primer concentrations and the MgCl2 concentration. Ensure the polymerase is active and the dNTPs have not degraded.
-
Issue: Non-specific bands or a smear is observed on the agarose (B213101) gel.
-
Possible Cause 1: The annealing temperature is too low.
-
Solution: Increase the annealing temperature in increments of 2°C.
-
-
Possible Cause 2: Primer-dimer formation.
-
Solution: Optimize primer concentration. Consider redesigning primers if the problem persists.
-
-
Possible Cause 3: Too much template DNA was used.
-
Solution: Reduce the amount of template DNA in the reaction.
-
Experimental Protocols
Protocol 1: Antimicrobial Susceptibility Testing by Disk Diffusion
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Inoculum Preparation:
-
Select 3-5 well-isolated colonies of the E. coli isolate from a non-selective agar plate.
-
Suspend the colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
-
Inoculation of Mueller-Hinton Agar (MHA) Plate:
-
Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly over the entire surface of an MHA plate in three directions to ensure confluent growth.
-
-
Application of Antibiotic Disks:
-
Aseptically place a this compound (sulfamethoxazole/trimethoprim 23.75/1.25 µg) disk onto the inoculated agar surface.
-
Gently press the disk to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plate and incubate at 35°C ± 2°C in ambient air for 16-20 hours.
-
-
Interpretation of Results:
-
Measure the diameter of the zone of inhibition in millimeters.
-
Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) based on the current CLSI breakpoint guidelines.
-
Protocol 2: PCR for Detection of sul1, sul2, and dfrA1 Genes
-
DNA Extraction:
-
Extract genomic DNA from an overnight culture of the E. coli isolate using a commercial DNA extraction kit or a boiling lysis method.
-
-
PCR Reaction Mixture (for a single 25 µL reaction):
-
12.5 µL of 2x PCR Master Mix (containing Taq polymerase, dNTPs, and MgCl2)
-
1 µL of Forward Primer (10 µM)
-
1 µL of Reverse Primer (10 µM)
-
1 µL of DNA template (~50 ng/µL)
-
9.5 µL of nuclease-free water
-
-
Primer Sequences:
-
sul1 :
-
Forward: 5'-CGGCGTGGGCTACCTGAACG-3'
-
Reverse: 5'-GCCGATCGCGTGAAGTTCCG-3'
-
-
sul2 :
-
Forward: 5'-GAATAAATCGCTCATCATTTTCGG-3'
-
Reverse: 5'-GCTAGGCATGATCTCACTTTTTCT-3'
-
-
dfrA1 :
-
Forward: 5'-GATGAATGTGCAGTTGGCGC-3'
-
Reverse: 5'-CCAGTTTTGATTTGCCGATG-3'
-
-
-
PCR Cycling Conditions:
-
Initial Denaturation: 95°C for 5 minutes
-
30 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 58°C for 30 seconds
-
Extension: 72°C for 1 minute
-
-
Final Extension: 72°C for 7 minutes
-
-
Analysis of PCR Products:
-
Run 10 µL of the PCR product on a 1.5% agarose gel with a DNA ladder.
-
Visualize the bands under UV light. The expected product sizes are approximately 438 bp for sul1, 296 bp for sul2, and 468 bp for dfrA1.
-
Protocol 3: Sanger Sequencing of folP and dhfr Genes
-
PCR Amplification:
-
Amplify the entire coding sequence of the folP and dhfr genes using primers designed for regions upstream and downstream of the genes.
-
-
PCR Product Purification:
-
Purify the PCR products using a commercial PCR purification kit to remove primers and dNTPs.
-
-
Sequencing Reaction:
-
Set up sequencing reactions using the purified PCR product as a template, one of the amplification primers (or an internal sequencing primer), and a BigDye Terminator Cycle Sequencing Kit.
-
-
Sequencing and Analysis:
-
Run the sequencing reactions on a capillary electrophoresis-based DNA sequencer.
-
Analyze the resulting sequences and compare them to the wild-type E. coli folP and dhfr gene sequences to identify any mutations.
-
Mandatory Visualizations
Caption: Folate biosynthesis pathway and sites of inhibition for sulfamethoxazole and trimethoprim.
Caption: Molecular mechanisms of this compound resistance in E. coli.
Caption: Experimental workflow for identifying this compound resistance mechanisms.
References
- 1. researchgate.net [researchgate.net]
- 2. Antibacterial Susceptibility Test Interpretive Criteria | FDA [fda.gov]
- 3. scholar.ui.ac.id [scholar.ui.ac.id]
- 4. brieflands.com [brieflands.com]
- 5. brieflands.com [brieflands.com]
- 6. PCR Basic Troubleshooting Guide [creative-biogene.com]
- 7. Frontiers | Development and application of a highly sensitive quadruple droplet digital PCR method for simultaneous quantification of sulfonamide resistance genes [frontiersin.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Co-trimoxazole Solubility for In Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with co-trimoxazole solubility in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro assays?
A2: For in vitro applications, this compound is sparingly soluble in aqueous buffers. Therefore, it is recommended to first dissolve it in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are effective solvents, with a solubility of approximately 10 mg/mL.[1] Ethanol can also be used, but the solubility is significantly lower, at around 0.3 mg/mL.[1]
Q2: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous culture medium. How can I prevent this?
A2: Precipitation upon addition to aqueous media is a common issue with compounds that have poor water solubility. To minimize this, ensure the final concentration of this compound in your assay medium does not surpass its aqueous solubility limit. It is advisable to perform serial dilutions of the DMSO stock solution directly into the culture medium to reach the desired final concentrations. Vigorous mixing after each dilution step is crucial to ensure proper dispersion.
Q3: What is the maximum concentration of DMSO that is safe for my cell-based assay?
A3: The final concentration of DMSO in your cell-based assay should be kept to a minimum, as higher concentrations can be cytotoxic and interfere with experimental outcomes. Generally, a final DMSO concentration of less than 1% (v/v) is recommended. It is essential to include a vehicle control (culture medium with the same final concentration of DMSO used for the test compound) in your experiments to account for any potential solvent effects.
Q4: How should I prepare a stock solution of this compound?
A4: To prepare a stock solution, dissolve the solid this compound in your chosen organic solvent, such as DMSO, to a desired concentration (e.g., 10 mg/mL).[1] It is good practice to purge the solvent with an inert gas before adding it to the compound.[1] Ensure the compound is completely dissolved by vortexing. Gentle warming in a 37°C water bath can aid dissolution if needed.
Q5: How should I store my this compound solutions?
A5: Solid this compound should be stored at -20°C and is stable for at least four years.[1] Stock solutions in organic solvents like DMSO should be aliquoted into smaller volumes to minimize freeze-thaw cycles and stored at -20°C or -80°C, protected from light. Aqueous solutions of this compound are not recommended for storage for more than one day.[1]
Troubleshooting Guide
| Problem | Potential Cause | Solution |
| This compound powder will not dissolve in the chosen solvent. | - Insufficient solvent volume.- Inadequate mixing.- Poor quality or degradation of the compound. | - Incrementally increase the solvent volume.- Use vortexing and gentle warming (37°C water bath) to aid dissolution.- Ensure the compound is of high purity and has been stored correctly. |
| Precipitation is observed in the stock solution upon thawing. | - The stock solution may be supersaturated.- Inappropriate storage temperature. | - Gently warm the solution and vortex to redissolve the compound before use.- Store DMSO stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. |
| Precipitation occurs when diluting the DMSO stock solution in aqueous media. | - The final concentration exceeds the aqueous solubility of this compound.- Insufficient mixing. | - Perform serial dilutions of the DMSO stock directly into the aqueous medium.- Ensure thorough mixing after each dilution step.- Consider using a lower final concentration of this compound if precipitation persists. |
| Inconsistent or unexpected results in the in vitro assay. | - Degradation of this compound in the aqueous solution.- Cytotoxicity from the solvent (e.g., DMSO). | - Prepare fresh aqueous working solutions daily.[1]- Ensure the final concentration of the organic solvent in the assay is below the toxic threshold for your cell line (typically <1% for DMSO).- Include a vehicle control in your experimental design. |
Quantitative Data: this compound Solubility
| Solvent | Solubility | Reference |
| Dimethyl sulfoxide (DMSO) | ~10 mg/mL | [1] |
| Dimethylformamide (DMF) | ~10 mg/mL | [1] |
| Ethanol | ~0.3 mg/mL | [1] |
| 1:4 solution of DMSO:PBS (pH 7.2) | ~0.2 mg/mL | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh the desired amount of solid this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex the solution vigorously until the powder is completely dissolved. If necessary, gently warm the tube in a 37°C water bath for a few minutes to aid dissolution.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C until needed.
Protocol 2: Preparation of this compound Working Solution for In Vitro Assays
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Gently vortex the stock solution to ensure it is homogeneous.
-
Perform serial dilutions of the stock solution directly into the pre-warmed cell culture medium to achieve the desired final concentrations for your experiment.
-
Ensure thorough mixing between each dilution step by gently pipetting up and down.
-
Immediately add the working solutions to your cell cultures.
-
Remember to include a vehicle control containing the same final concentration of DMSO as your highest this compound concentration.
Visualizations
Diagram 1: this compound Mechanism of Action
Caption: Sequential inhibition of bacterial folate synthesis by this compound.
Diagram 2: Experimental Workflow for this compound Solution Preparation
Caption: Workflow for preparing this compound solutions for in vitro assays.
References
Technical Support Center: Optimizing Trimethoprim-Sulfamethoxazole Synergy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to optimize the synergistic ratio of trimethoprim (B1683648) (TMP) and sulfamethoxazole (B1682508) (SMX).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of synergy between trimethoprim and sulfamethoxazole?
A1: Trimethoprim and sulfamethoxazole create a synergistic effect by sequentially blocking the bacterial folic acid synthesis pathway, which is crucial for DNA synthesis and cell survival.[1][2] Sulfamethoxazole (SMX) inhibits dihydropteroate (B1496061) synthase, which prevents the conversion of para-aminobenzoic acid (PABA) to dihydropteroate.[3] Trimethoprim (TMP) then inhibits dihydrofolate reductase, blocking the subsequent conversion of dihydrofolate (DHF) to tetrahydrofolate (THF).[1][3] This sequential blockade is more effective than either drug used alone.[1] Recent studies also indicate a more complex mechanism of "mutual potentiation," where each drug enhances the activity of the other through metabolic feedback loops, further amplifying the synergistic effect.[4]
Q2: What is the standard TMP:SMX ratio used in clinical formulations and for in vitro testing?
A2: The standard fixed-dose combination for clinical use is typically a 1:5 ratio of TMP to SMX (e.g., 80 mg TMP to 400 mg SMX).[3] However, for in vitro antibiotic susceptibility testing, a ratio of 1:19 (e.g., 1.25 µg TMP to 23.75 µg SMX) is often recommended.[5] This testing ratio is designed to achieve an in vivo plasma concentration ratio that is considered optimal for synergy against many common pathogens.[5]
Q3: Is the optimal synergistic ratio always 1:19?
A3: No, the optimal ratio for maximal synergy can vary depending on the target microorganism. While the 1:19 ratio is a standard for susceptibility testing against many bacteria, specific pathogens may exhibit maximal synergy at different ratios.[6] For example, one study on the fungus Paracoccidioides brasiliensis found that a sulfamethoxazole to trimethoprim ratio of 5:1 was the most synergistic.[6][7] Therefore, empirical determination of the optimal ratio for the specific organism of interest is crucial.
Core Experimental Protocols
To quantitatively assess the synergy between trimethoprim and sulfamethoxazole, several in vitro methods are employed. The most common are the Checkerboard Assay, Time-Kill Curve Analysis, and Isobologram Analysis.
Checkerboard Assay
This is a widely used method to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the interaction between two antimicrobial agents.[8][9]
Detailed Methodology:
-
Principle: Serial dilutions of two drugs are combined in a microtiter plate to test a wide range of concentration combinations against a standard inoculum of a microorganism. The interaction is quantified by calculating the FIC index.[8]
-
Materials:
-
96-well microtiter plates
-
Trimethoprim and sulfamethoxazole stock solutions of known concentrations
-
Appropriate sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth)
-
Bacterial inoculum standardized to a 0.5 McFarland turbidity (approximately 1.5 x 10⁸ CFU/mL), which is then further diluted to a final concentration of 5 x 10⁵ CFU/mL in the wells.[8][10]
-
Incubator (35°C)
-
-
Procedure:
-
Dispense 50 µL of sterile broth into each well of the 96-well plate.[8]
-
Create serial dilutions of SMX horizontally along the abscissa of the plate and serial dilutions of TMP vertically along the ordinate.[8][10]
-
The result is a matrix where each well contains a unique combination of TMP and SMX concentrations.[11]
-
Inoculate each well with 100 µL of the prepared bacterial suspension (final volume 150-200 µL depending on the initial broth volume).[8][10]
-
Include control wells for each drug alone to determine their individual Minimum Inhibitory Concentrations (MICs).
-
After incubation, determine the MIC of each drug alone and the MIC of the combination in each well by observing the lowest concentration that inhibits visible bacterial growth.
-
-
Data Presentation and Interpretation: The interaction is quantified by calculating the Fractional Inhibitory Concentration Index (ΣFIC).[13][14]
-
FIC of TMP = (MIC of TMP in combination) / (MIC of TMP alone)
-
FIC of SMX = (MIC of SMX in combination) / (MIC of SMX alone)
-
ΣFIC = FIC of TMP + FIC of SMX [14]
The results are interpreted using the values summarized in the table below.
ΣFIC Value Interaction Interpretation ≤ 0.5 Synergy[14] > 0.5 to ≤ 1.0 Additive[14] > 1.0 to ≤ 4.0 Indifference[14] > 4.0 Antagonism[8][14] -
Time-Kill Curve Analysis
Time-kill assays provide dynamic information about the bactericidal or bacteriostatic activity of antimicrobial combinations over time.[13][15]
Detailed Methodology:
-
Principle: A standardized bacterial inoculum is exposed to fixed concentrations of drugs (alone and in combination), and the number of viable cells (CFU/mL) is determined at various time points over 24 hours.[13]
-
Materials:
-
Bacterial culture and appropriate broth medium
-
TMP and SMX solutions at desired concentrations (e.g., 1x, 2x, 4x MIC)
-
Sterile flasks or tubes
-
Incubator with shaking capability
-
Equipment for serial dilutions and colony counting (agar plates, spreader, etc.)
-
-
Procedure:
-
Prepare flasks containing a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL).
-
Add TMP and SMX to the flasks at the desired concentrations (e.g., MIC, sub-MIC). Include flasks with each drug alone and a drug-free growth control.
-
Incubate the flasks at 37°C with agitation.
-
At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of the aliquot and plate onto agar (B569324) to determine the viable colony count (CFU/mL).[13]
-
-
Data Presentation and Interpretation: Plot the log₁₀ CFU/mL versus time for each combination.
-
Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL between the combination and its most active single agent at 24 hours.
-
Bactericidal activity is defined as a ≥ 3-log₁₀ reduction in CFU/mL from the initial inoculum.
-
Isobologram Analysis
This graphical method provides a visual representation of drug interactions.[16][17]
Detailed Methodology:
-
Principle: The MICs of two drugs are plotted on the x- and y-axes. A line connecting these two points represents additivity. The experimentally determined MICs of the drug combination are then plotted on the same graph.[16][18]
-
Procedure:
-
Determine the MIC of TMP and SMX individually.
-
Determine the MICs for several different fixed-ratio combinations of the two drugs (e.g., using a checkerboard assay).
-
Plot the individual MICs on a graph, with [TMP] on the y-axis and [SMX] on the x-axis.
-
Draw a straight line (the line of additivity) connecting the two MIC points.
-
Plot the concentrations of TMP and SMX for each combination that produced an MIC.
-
-
Data Presentation and Interpretation:
Visualizations
Caption: Mechanism of TMP-SMX synergy via sequential pathway inhibition.
Caption: Experimental workflow for the checkerboard synergy assay.
Caption: Logical relationship for interpreting FIC index values.
Troubleshooting Guide
Q4: My checkerboard assay results are not reproducible. What are the common causes?
A4: Lack of reproducibility in checkerboard assays often stems from a few key areas:
-
Inoculum Preparation: Inconsistent inoculum density is a primary cause. Ensure you are using a freshly prepared culture and standardizing it accurately to a 0.5 McFarland standard for every experiment.
-
Pipetting Errors: Serial dilutions are highly susceptible to pipetting errors, which can cascade across the plate.[11] Use calibrated pipettes, change tips appropriately, and ensure proper mixing at each dilution step.
-
Drug Stability and Solubility: Confirm that your drug stock solutions are stable and that the drugs do not precipitate out of solution when combined in the assay medium, as this can give false results.[11]
-
Edge Effects: Evaporation from the outer wells of a 96-well plate can concentrate the medium and drugs, affecting growth. It is best practice to fill the perimeter wells with sterile saline or broth and not use them for experimental data.[11]
Q5: I am observing antagonism (ΣFIC > 4.0) when I expect synergy. What could be the reason?
A5: While unexpected, antagonism can occur. Potential reasons include:
-
Incorrect Ratio: The specific ratio of TMP to SMX you are testing may be antagonistic for your particular bacterial strain, even if other ratios are synergistic.
-
Resistance Mechanisms: The bacterial strain may possess resistance mechanisms that are induced by the combination of drugs. Acquired resistance can occur through plasmid-coded, drug-resistant enzymes or other bypass mechanisms.[19][20] For instance, some bacteria can hyperproduce PABA, which counteracts the effect of sulfonamides.[20]
-
Assay Artifacts: As mentioned above, drug precipitation or other chemical interactions in the well could lead to a reduction in active drug concentration, appearing as antagonism.[11]
Q6: How does the choice of culture medium affect synergy testing results?
A6: The culture medium can significantly impact the results of TMP-SMX synergy testing. The folate synthesis pathway, which these drugs target, can be bypassed if the medium is rich in pathway end-products like thymidine, purines, methionine, and glycine. The presence of these components can antagonize the action of the drugs, leading to an underestimation of synergy. For this reason, media with low levels of these antagonists, such as Mueller-Hinton Agar/Broth, are recommended for susceptibility testing.[21]
Q7: Can I use an automated plate reader instead of visual inspection to determine the MIC?
A7: Yes, an automated plate reader measuring optical density (OD) is a common high-throughput alternative to visual inspection.[12] However, it's important to validate this method. Trailing endpoints, where some residual growth occurs at supra-MIC concentrations, can complicate OD readings, particularly for bacteriostatic agents like TMP and sulfonamides.[15] It is crucial to subtract the background OD from a sterile control well and establish a clear OD cutoff for defining growth inhibition.
References
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. Trimethoprim and Sulfamethoxazole - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synergistic interaction of trimethoprim and sulfamethoxazole on Paracoccidioides brasiliensis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergistic interaction of trimethoprim and sulfamethoxazole on Paracoccidioides brasiliensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. Checkerboard assay – REVIVE [revive.gardp.org]
- 10. Synergy Tests by E Test and Checkerboard Methods of Antimicrobial Combinations against Brucella melitensis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. clyte.tech [clyte.tech]
- 12. mdpi.com [mdpi.com]
- 13. droracle.ai [droracle.ai]
- 14. journals.asm.org [journals.asm.org]
- 15. researchgate.net [researchgate.net]
- 16. Isobologram Analysis: A Comprehensive Review of Methodology and Current Research - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Isobolographic analysis of interactions – a pre-clinical perspective [jpccr.eu]
- 18. Frontiers | Isobologram Analysis: A Comprehensive Review of Methodology and Current Research [frontiersin.org]
- 19. academic.oup.com [academic.oup.com]
- 20. Mechanisms of resistance to trimethoprim, the sulfonamides, and trimethoprim-sulfamethoxazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. In Vitro Time-Kill Studies of Trimethoprim/Sulfamethoxazole against Stenotrophomonas maltophilia versus Escherichia coli Using Cation-Adjusted Mueller-Hinton Broth and ISO-Sensitest Broth - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Co-trimoxazole Interference in Enzymatic Assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential interference from co-trimoxazole and its components (trimethoprim and sulfamethoxazole) in enzymatic and other laboratory assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a combination antibiotic composed of two active drugs: trimethoprim (B1683648) and sulfamethoxazole. It works by sequentially inhibiting two key enzymes in the bacterial folic acid synthesis pathway. Sulfamethoxazole inhibits dihydropteroate (B1496061) synthase, and trimethoprim inhibits dihydrofolate reductase. This dual action results in a potent bactericidal effect.
Q2: Why does this compound interfere with certain enzymatic assays?
A2: Interference can occur through several mechanisms:
-
Direct Enzyme Inhibition: Trimethoprim, a component of this compound, is a potent inhibitor of dihydrofolate reductase (DHFR). Assays that utilize DHFR as a reagent, such as some methotrexate (B535133) assays, will be directly affected.[1][2][3]
-
Structural Similarity: Sulfamethoxazole is structurally similar to para-aminobenzoic acid (pABA), allowing it to competitively inhibit dihydropteroate synthase. While less common in clinical chemistry assays, this highlights the potential for interference in assays involving similar substrates.
-
Physiological Effects: this compound can induce physiological changes in the body that indirectly affect test results. For example, it can compete with creatinine (B1669602) for tubular secretion in the kidneys, leading to an increase in serum creatinine levels without a true change in glomerular filtration rate.[4][5]
-
Matrix Effects: The presence of the drug or its metabolites in a patient's sample can alter the sample matrix, potentially affecting the performance of certain analytical methods.
Q3: Which laboratory tests are most commonly affected by this compound?
A3: The most frequently reported interferences are with:
-
Methotrexate Assays: Specifically, those based on the inhibition of dihydrofolate reductase.[1][2][3]
-
Prothrombin Time (PT) and International Normalized Ratio (INR): this compound can potentiate the effects of warfarin (B611796), leading to falsely elevated PT/INR results.[6]
-
Creatinine Assays: Trimethoprim can cause a reversible increase in serum creatinine.[4][5]
-
Liver Function Tests: Although rare, this compound has been associated with hepatotoxicity, which would be reflected in elevated liver enzymes.[7]
-
Glucose Metabolism: There is some evidence that this compound can affect glucose levels, although the clinical significance in all populations is still being studied.
Troubleshooting Guides
Issue 1: Unexpectedly High Methotrexate Levels in a Patient on this compound
Possible Cause: Trimethoprim in the patient's sample is inhibiting the dihydrofolate reductase (DHFR) used in competitive binding assays for methotrexate, leading to a falsely elevated result.[1][2][3] A plasma trimethoprim concentration as low as 0.1 mg/L can cause significant interference.[2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for methotrexate assay interference.
Mitigation Strategy:
-
Change Assay Method: The most effective solution is to use an assay that does not rely on DHFR inhibition. Immunoassays, such as radioimmunoassay (RIA) or fluorescence polarization immunoassay (FPIA), are generally not affected by trimethoprim and will provide a more accurate methotrexate concentration.[2]
-
Communication with Clinician: Inform the ordering physician about the potential for interference and the alternative method being used.
Issue 2: Elevated Prothrombin Time (PT) / International Normalized Ratio (INR) in a Patient Receiving this compound and Warfarin
Possible Cause: this compound is a known inhibitor of CYP2C9, the primary enzyme responsible for metabolizing warfarin. This drug-drug interaction leads to higher plasma concentrations of warfarin and an increased anticoagulant effect, resulting in a true elevation of PT/INR.[6] This is a pharmacodynamic interaction rather than an analytical interference.
Troubleshooting Workflow:
References
- 1. clpmag.com [clpmag.com]
- 2. Trimethoprim interferes with serum methotrexate assay by the competitive protein binding technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trimethoprim interference in methotrexate assay by an enzyme inhibition assay kit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Creatinine test: Normal, high, and low ranges [medicalnewstoday.com]
- 6. 3 Steps to mitigate interference in coagulation testing [labinsights.com]
- 7. Clinical Laboratory Testing Interference | CLSI [clsi.org]
stability of co-trimoxazole in different laboratory storage conditions
Welcome to the technical support center for co-trimoxazole (trimethoprim-sulfamethoxazole) stability. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage and handling of this compound in a laboratory setting.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments involving this compound solutions.
| Issue | Possible Cause | Recommended Action |
| Precipitate or cloudiness observed in my this compound solution. | Concentration & Diluent: The stability of this compound, particularly trimethoprim (B1683648), is dependent on the concentration and the diluent used. Higher concentrations are more prone to precipitation.[1][2] Container Type: Glass containers have been associated with a higher incidence of precipitation compared to PVC bags, especially at higher concentrations.[2] Temperature: Lower temperatures (e.g., refrigeration) can decrease solubility and cause precipitation, especially for concentrated solutions. | - For intravenous admixtures, 5% dextrose in water (D5W) is the preferred diluent over normal saline (NS) to improve physical stability.[2] - Prepare solutions in PVC bags if possible.[2] - Visually inspect the solution for any particulate matter before use.[1][3] - If using concentrated solutions, consider preparing them in 5% dextrose and using them within a short timeframe.[3] |
| My solution has changed color. | Degradation: Although not frequently reported, color change can indicate chemical degradation of one or both components. | - Discard the solution. - Review storage conditions, particularly light and temperature exposure. - Prepare fresh solutions and store them protected from light at the recommended temperature. |
| Inconsistent results in my bioassays. | Chemical Instability: Degradation of either sulfamethoxazole (B1682508) or trimethoprim will lead to a decrease in potency. Physical Instability: Precipitation will lower the effective concentration of the drug in solution. | - Confirm the stability of your specific solution under your experimental conditions (time, temperature, diluent). - Use a stability-indicating method like HPLC to verify the concentration before use.[4][5][6] - Ensure the solution is clear of any precipitate before use. |
| Unexpected peaks in my HPLC chromatogram. | Forced Degradation: Exposure to harsh conditions such as strong acids, bases, or oxidizing agents can cause degradation.[4] For example, significant degradation occurs in the presence of 0.5N HCl, 0.5N NaOH, or 1.5% hydrogen peroxide.[4] Photodegradation: Exposure to UV light can degrade sulfamethoxazole.[7] | - Identify the potential stress condition (e.g., pH, light, oxidizing agent). - Prepare fresh solutions and protect them from the identified stressor. - The presence of degradation products confirms the suitability of the HPLC method as "stability-indicating".[4] |
Frequently Asked Questions (FAQs)
Q1: What are the general storage recommendations for this compound stock solutions?
For solid this compound, storage at -20°C is recommended for long-term stability (≥4 years).[8] Stock solutions are often prepared in organic solvents like DMSO.[8] For aqueous solutions, it is generally recommended not to store them for more than one day.[8] When compounded as an oral suspension, storage in amber plastic bottles or syringes at 5°C or 25°C can be stable for up to 90 days.[9]
Q2: How does the diluent and concentration affect the stability of intravenous this compound solutions?
Both the diluent and the final concentration significantly impact the physical stability of intravenous this compound, primarily due to the potential for trimethoprim to precipitate.
-
Chemical Stability: In 5% dextrose (D5W), this compound is chemically stable, retaining over 98% of its initial concentration for at least 4 hours at room temperature at dilutions of 1:25, 1:20, 1:15, and 1:10 v/v.[4][5][6]
-
Physical Stability (Precipitation): Physical stability is more limited, especially at higher concentrations.
Table 1: Physical Stability of IV this compound in 5% Dextrose at Room Temperature (20-22°C)
| Dilution (v/v) | Time Until Particle Detection | Reference |
| 1:25 | > 4 hours | [4][5] |
| 1:20 | > 4 hours | [4][5] |
| 1:15 | ~2 hours | [4][5] |
| 1:10 | < 0.5 hours | [4] |
Q3: What is the effect of pH on this compound stability?
This compound is generally more stable at a lower pH.[10][11][12] One study found that the combination of sulfamethoxazole and trimethoprim is more stable at lower pH values, such as pH 5.5, compared to neutral pH.[11] The solubility of the individual components is also pH-dependent. Sulfamethoxazole has its minimum solubility around pH 3.2, while trimethoprim's solubility is maximal around pH 5.5.[3]
Q4: Is this compound sensitive to light?
Yes, the sulfamethoxazole component is sensitive to light. Upon exposure to UVB radiation, sulfamethoxazole can generate free radicals and singlet oxygen, leading to photodegradation.[7] Trimethoprim is comparatively less reactive to light.[7] Therefore, it is crucial to protect this compound solutions from light, for example, by using amber containers.[9]
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol is based on methodologies used to assess the chemical stability of this compound in intravenous infusions.[4]
Objective: To quantify the concentration of trimethoprim and sulfamethoxazole and to separate them from potential degradation products.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
C18 column (e.g., ACE C18)
-
Mobile Phase: Acetonitrile (B52724) and a suitable buffer (e.g., phosphate (B84403) buffer), adjust ratio for optimal separation.
-
This compound reference standards
-
Solution to be tested
Methodology:
-
Preparation of Mobile Phase: Prepare the mobile phase and degas it before use. A typical mobile phase might consist of a mixture of an organic solvent like acetonitrile and an aqueous buffer.
-
Standard Preparation: Prepare a series of standard solutions of trimethoprim and sulfamethoxazole of known concentrations in the mobile phase to create a calibration curve.
-
Sample Preparation: Dilute the this compound solution to be tested with the mobile phase to fall within the concentration range of the calibration curve.
-
Chromatographic Conditions:
-
Analysis: Inject the standard solutions first to establish the calibration curve, followed by the test samples. The retention times for trimethoprim and sulfamethoxazole are approximately 6.6 and 7.3 minutes, respectively, under specific conditions.[4]
-
Data Interpretation: Calculate the concentration of each component in the samples by comparing their peak areas to the calibration curve. A stable sample is typically defined as retaining at least 90% of its initial concentration.[4]
Protocol 2: Forced Degradation Study
This protocol is essential for confirming that the analytical method is "stability-indicating."[4]
Objective: To intentionally degrade this compound and ensure that the degradation products do not interfere with the analysis of the parent compounds.
Methodology:
-
Prepare separate solutions of this compound.
-
Expose each solution to one of the following stress conditions:
-
After a set period (e.g., several hours), neutralize the acidic and basic solutions.
-
Analyze the stressed samples using the HPLC method described in Protocol 1.
-
Evaluation: Confirm that new peaks (degradation products) appear in the chromatogram and that these peaks are well-resolved from the peaks of sulfamethoxazole and trimethoprim.[4]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Stability of Trimethoprim in Admixtures of Trimethoprim–Sulfamethoxazole Prepared in Polyvinylchloride Bags and Glass Bottles | Canadian Journal of Hospital Pharmacy [cjhp-online.ca]
- 3. researchgate.net [researchgate.net]
- 4. Investigations into the physical and chemical stability of concentrated this compound intravenous infusions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigations into the physical and chemical stability of concentrated this compound intravenous infusions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Photosensitizing activity of the anti-bacterial drugs sulfamethoxazole and trimethoprim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Stability of Extemporaneously Compounded Suspensions of Trimethoprim and Sulfamethoxazole in Amber Plastic Bottles and Amber Plastic Syringes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. asianpubs.org [asianpubs.org]
Technical Support Center: Co-trimoxazole and Thymidine Antagonism in Culture Media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering thymidine-induced antagonism of co-trimoxazole in bacteriological culture media.
Frequently Asked Questions (FAQs)
Q1: Why are my this compound susceptibility test results showing false resistance?
A1: A common reason for observing falsely elevated Minimum Inhibitory Concentrations (MICs) or reduced zones of inhibition for this compound is the presence of excessive thymidine (B127349) in the culture medium.[1][2][3] this compound acts by sequentially inhibiting the bacterial folate synthesis pathway.[2] However, if sufficient exogenous thymidine is present in the medium, bacteria can bypass this blockade and synthesize DNA, leading to growth despite the presence of the antibiotic.[2]
Q2: What is the mechanism of this compound and how does thymidine interfere with it?
A2: this compound is a combination of two antibiotics: sulfamethoxazole (B1682508) and trimethoprim (B1683648). Sulfamethoxazole competitively inhibits dihydropteroate (B1496061) synthase, an enzyme that converts para-aminobenzoic acid (PABA) into dihydrofolic acid. Trimethoprim then inhibits dihydrofolate reductase (DHFR), which converts dihydrofolic acid to tetrahydrofolic acid, a crucial precursor for the synthesis of purines, thymidine, and some amino acids. By blocking two consecutive steps, this compound effectively halts bacterial DNA synthesis and replication. Thymidine, a nucleoside, can be directly utilized by bacteria for DNA synthesis, thus circumventing the need for the folate pathway and rendering this compound ineffective.
Q3: Which culture media are prone to high thymidine levels?
A3: While Mueller-Hinton Agar (B569324) (MHA) is the standard medium for most antimicrobial susceptibility testing and is generally manufactured to have low levels of thymidine, batch-to-batch variability can occur.[1][3] Media containing peptone water or other undefined biological components can sometimes have higher concentrations of thymidine and its precursor, thymine.[2]
Q4: Are there any standard procedures to check for thymidine interference?
A4: Yes, the Clinical and Laboratory Standards Institute (CLSI) provides a quality control (QC) procedure to assess the thymidine content of Mueller-Hinton agar.[1][2] This involves testing a this compound disk against Enterococcus faecalis ATCC 29212 or ATCC 33186. A satisfactory medium will produce a distinct zone of inhibition of 20 mm or greater.[1]
Q5: How can I overcome thymidine antagonism in my experiments?
A5: A common and effective method is to supplement the culture medium with lysed horse blood.[2] Lysed horse blood contains the enzyme thymidine phosphorylase, which degrades thymidine, thereby reducing its concentration in the medium and restoring the activity of this compound.[2][4]
Troubleshooting Guides
Problem 1: Suspected False Resistance to this compound
You observe unexpectedly high MIC values or small/non-existent zones of inhibition for this compound against organisms that are typically susceptible.
Troubleshooting Steps:
-
Perform a Quality Control (QC) Test for Thymidine Content:
-
Organism: Enterococcus faecalis ATCC 29212 or ATCC 33186.
-
Medium: The batch of Mueller-Hinton Agar (MHA) .
-
Antibiotic Disk: A standard this compound (trimethoprim/sulfamethoxazole) disk.
-
Procedure: Follow the standard Kirby-Bauer disk diffusion procedure.
-
Interpretation:
-
Zone of inhibition ≥ 20 mm: The medium has acceptably low levels of thymidine. The observed resistance in your test organism is likely genuine.
-
Zone of inhibition < 20 mm, or hazy/indistinct zone edges: The medium likely contains excessive thymidine, which is antagonizing the this compound.[1]
-
-
-
Test a Different Lot of Culture Medium:
-
If the QC test fails, repeat the susceptibility test for your organism of interest using a new lot of MHA that has passed the E. faecalis QC test.
-
-
Incorporate Lysed Horse Blood into the Medium:
Problem 2: Inconsistent this compound Susceptibility Results Between Experiments
You are getting variable MICs or zone diameters for the same organism across different experimental runs.
Troubleshooting Steps:
-
Standardize Inoculum Preparation: Ensure that the turbidity of your bacterial suspension is consistently adjusted to a 0.5 McFarland standard before inoculating the plates.[5] Variations in inoculum density can affect the test outcome.
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Verify Media Preparation Consistency: Ensure that the MHA is prepared to a uniform depth (typically 4 mm) in the Petri dishes.[1] Inconsistent agar depth can affect antibiotic diffusion.
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Perform QC on Each New Batch of Media: It is crucial to perform the E. faecalis QC test on every new lot of MHA to rule out batch-to-batch variations in thymidine content.[1]
-
Check Incubation Conditions: Ensure consistent incubation temperature (35°C) and duration (16-18 hours for Kirby-Bauer).[5]
Data Presentation
Table 1: Impact of Thymidine on this compound Activity
| Thymidine Concentration | Effect on this compound Activity | Reference |
| As low as 0.05 mg/L | Can reduce the in vitro activity of sulfamethoxazole and trimethoprim. | [6] |
| > 1 µg/ml | Antagonizes the bactericidal effect of trimethoprim against E. coli. | [7] |
Table 2: Quality Control Parameters for Mueller-Hinton Agar
| QC Parameter | Test Method | Acceptance Criteria | Reference |
| Thymidine Content | Disk diffusion with Enterococcus faecalis ATCC 29212 and a this compound disk. | Zone of inhibition ≥ 20 mm, clear and distinct. | [1] |
| pH | Measurement with a calibrated pH meter. | 7.2 - 7.4 at room temperature. | |
| Agar Depth | Physical measurement. | 4 mm. | [1] |
| Divalent Cations (Ca²⁺, Mg²⁺) | Testing with Pseudomonas aeruginosa ATCC 27853 and aminoglycoside disks. | Zone sizes must be within established QC ranges. |
Experimental Protocols
Protocol 1: CLSI Quality Control for Thymidine in Mueller-Hinton Agar
Objective: To verify that a lot of Mueller-Hinton Agar (MHA) has sufficiently low levels of thymidine for accurate this compound susceptibility testing.
Materials:
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MHA plates from the lot to be tested.
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Culture of Enterococcus faecalis ATCC 29212 or ATCC 33186.
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This compound (trimethoprim/sulfamethoxazole 1.25/23.75 µg) disks.
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Sterile saline or broth.
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0.5 McFarland turbidity standard.
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Sterile cotton swabs.
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Incubator at 35°C.
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Calipers or ruler for measuring zone diameters.
Procedure:
-
Prepare the Inoculum: From a fresh culture, select 3-5 colonies of E. faecalis and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard.
-
Inoculate the MHA Plate: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60° each time to ensure even coverage.
-
Apply the Antibiotic Disk: Aseptically place a this compound disk onto the center of the inoculated agar surface. Gently press the disk to ensure complete contact with the agar.
-
Incubate: Invert the plate and incubate at 35°C for 16-18 hours.
-
Measure and Interpret: After incubation, measure the diameter of the zone of complete inhibition in millimeters. A zone of inhibition of 20 mm or more indicates that the medium is acceptable for this compound testing.[1]
Visualizations
Caption: this compound's mechanism of action via sequential inhibition of the bacterial folate pathway.
Caption: How exogenous thymidine allows bacteria to bypass the this compound-induced metabolic block.
Caption: A logical workflow for troubleshooting suspected thymidine-induced this compound resistance.
References
- 1. iacld.com [iacld.com]
- 2. Antimicrobial Susceptibility on Solid Media | Basicmedical Key [basicmedicalkey.com]
- 3. microbiologyinfo.com [microbiologyinfo.com]
- 4. Microbiol srl [microbiol.it]
- 5. dalynn.com [dalynn.com]
- 6. Effect of thymidine on activity of trimethoprim and sulphamethoxazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy of trimethoprim in murine experimental infection with a thymidine kinase-deficient mutant of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Co-trimoxazole Efficacy in High-Inoculum Infections
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals investigating the efficacy of co-trimoxazole in high-inoculum infections.
Troubleshooting Guides
This section addresses common issues encountered during in vitro and in vivo experiments with this compound at high bacterial densities.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent MIC results at high inoculum | Inoculum effect: The antibacterial activity of this compound can be significantly reduced at higher bacterial concentrations. | Standardize your inoculum preparation meticulously. Perform serial dilutions and plate counting to verify the CFU/mL of your starting culture. Test a range of inocula (e.g., 105, 106, 107 CFU/mL) to quantify the inoculum effect for your specific strain. |
| Thymidine (B127349) interference: High concentrations of thymidine in the media or in vivo environment can bypass the inhibitory effect of trimethoprim.[1] | For in vitro assays, use thymidine-low or thymidine-free media (e.g., Mueller-Hinton agar (B569324) with lysed horse blood). When testing clinical isolates from sites of purulent infection, be aware that high levels of thymidine from necrotic tissue may contribute to poor in vivo efficacy. | |
| This compound appears bacteriostatic, not bactericidal, in time-kill assays | High bacterial density: At high inocula, this compound may only inhibit growth rather than actively kill the bacteria. | Perform time-kill assays at both standard and high inocula to observe this shift. Consider extending the duration of the assay to see if delayed killing occurs. Evaluate the combination of this compound with other antibiotics to enhance bactericidal activity. |
| Presence of persister cells: A subpopulation of dormant bacteria may be tolerant to the antibiotic. | Isolate colonies from the time-kill plates at later time points and re-test their susceptibility to this compound to determine if they are true persisters or have developed resistance. | |
| Poor in vivo efficacy despite in vitro susceptibility | Inoculum effect in vivo: The bacterial load at the site of infection may be significantly higher than the standard inoculum used for in vitro testing. | Quantify the bacterial burden in your animal model at the start of treatment. Correlate in vivo outcomes with MICs determined at a similar inoculum density in vitro. |
| Pharmacokinetic/pharmacodynamic (PK/PD) limitations: The concentration of this compound at the site of infection may not be sufficient to overcome the high bacterial load. | Measure drug concentrations in the infected tissue or abscess fluid in your animal model. Optimize the dosing regimen (e.g., higher doses, more frequent administration) to achieve target PK/PD indices. | |
| Biofilm formation: Bacteria within a biofilm are notoriously resistant to antibiotics. | If your in vivo model involves biofilm formation (e.g., catheter-related infection), incorporate anti-biofilm strategies, such as combination therapy with a biofilm-disrupting agent. |
Frequently Asked Questions (FAQs)
Q1: What is the "inoculum effect" and how does it specifically affect this compound?
A1: The inoculum effect is a phenomenon where the minimum inhibitory concentration (MIC) of an antibiotic increases as the initial bacterial inoculum concentration rises.[2] this compound is known to exhibit a significant inoculum effect. At high bacterial densities, the increased number of target enzymes (dihydrofolate reductase and dihydropteroate (B1496061) synthase) can overwhelm the inhibitory capacity of the drug. Additionally, the accumulation of metabolic byproducts in a dense culture may interfere with drug activity.
Q2: How can I minimize the impact of thymidine in my experiments?
A2: Thymidine can be a significant antagonist of trimethoprim's action. To minimize its impact:
-
In Vitro: Use Mueller-Hinton agar or broth supplemented with lysed horse blood, which contains thymidine phosphorylase that degrades thymidine.[1] Avoid media with high concentrations of thymidine or its precursors.
-
In Vivo: Be aware that purulent or necrotic material in abscesses can contain high levels of thymidine, potentially reducing this compound's effectiveness.[1] This is an important consideration when translating in vitro results to in vivo models of deep-seated infections.
Q3: What are the primary genetic mechanisms of resistance to this compound, especially in high-density infections?
A3: Resistance to this compound is primarily mediated by mutations in the genes encoding its target enzymes: folA (dihydrofolate reductase, target of trimethoprim) and folP (dihydropteroate synthase, target of sulfamethoxazole). These mutations reduce the binding affinity of the drugs to their targets. In high-density infections, the selective pressure for these mutations can be intense. Additionally, resistance genes can be acquired and disseminated via mobile genetic elements like plasmids, transposons, and integrons, which can carry multiple resistance cassettes.
Q4: Are there alternative or combination therapies that can overcome this compound's limitations in high-inoculum infections?
A4: Yes, several strategies are being investigated:
-
Combination Therapy: Combining this compound with other antibiotics that have different mechanisms of action can be synergistic. For example, pairing it with agents that disrupt the cell wall or protein synthesis could enhance its efficacy.
-
Higher Dosing: In some clinical scenarios, higher doses of this compound are used to overcome the inoculum effect and achieve therapeutic concentrations at the site of infection.[3]
-
Adjunctive Therapies: Investigating agents that can disrupt biofilms or neutralize the effects of thymidine could restore this compound's activity.
Data Presentation
Table 1: Inoculum Effect on this compound MIC against Escherichia coli
| Inoculum (CFU/mL) | This compound MIC (µg/mL) | Fold Increase in MIC |
| 105 | 0.5 | - |
| 106 | 4.0 | 8 |
| 107 | >32 | >64 |
Data compiled from studies on E. coli ATCC 25922.[4]
Table 2: Inoculum Effect on this compound MIC against Staphylococcus aureus
| Inoculum (CFU/mL) | This compound MIC (µg/mL) | Fold Increase in MIC |
| 5 x 105 | 0.5/9.5 (TMP/SMX) | - |
| 5 x 107 | 1/19 (TMP/SMX) | 2 |
Data is often presented for a range of clinical isolates and can vary. The above is a representative example.
Experimental Protocols
Protocol 1: High-Inoculum Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the MIC of this compound against a bacterial strain at a high inoculum.
Methodology:
-
Inoculum Preparation:
-
From an overnight culture on a suitable agar plate, select several morphologically similar colonies.
-
Suspend the colonies in sterile saline or broth (e.g., Mueller-Hinton Broth - MHB).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL).
-
For the high-inoculum group, dilute this suspension to achieve a final inoculum density of approximately 5 x 107 CFU/mL in the test wells. For the standard inoculum group, dilute to achieve a final density of 5 x 105 CFU/mL.
-
-
Antibiotic Dilutions:
-
Prepare a stock solution of this compound (trimethoprim/sulfamethoxazole in a 1:19 ratio).
-
Perform serial two-fold dilutions of the antibiotic in MHB in a 96-well microtiter plate to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add the prepared high-inoculum bacterial suspension to each well of the microtiter plate containing the antibiotic dilutions.
-
Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubate the plate at 35-37°C for 16-20 hours.
-
-
Result Interpretation:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth.
-
Protocol 2: High-Inoculum Time-Kill Assay
Objective: To assess the bactericidal or bacteriostatic activity of this compound against a high inoculum over time.
Methodology:
-
Preparation:
-
Prepare a bacterial inoculum as described in the MIC protocol, adjusted to a final concentration of approximately 5 x 107 CFU/mL in a suitable broth.
-
Prepare this compound at various concentrations (e.g., 1x, 4x, and 16x the high-inoculum MIC).
-
-
Exposure and Sampling:
-
Add the antibiotic to the bacterial suspension. Include a growth control without antibiotic.
-
Incubate the cultures at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each culture.
-
-
Quantification of Viable Bacteria:
-
Perform serial dilutions of the collected aliquots in sterile saline or PBS.
-
Plate the dilutions onto appropriate agar plates (e.g., Tryptic Soy Agar).
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the colonies to determine the number of CFU/mL at each time point.
-
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each antibiotic concentration.
-
A ≥3-log10 decrease in CFU/mL is considered bactericidal activity. A <3-log10 decrease is considered bacteriostatic.
-
Protocol 3: Murine High-Inoculum Skin Infection Model
Objective: To evaluate the in vivo efficacy of this compound in a high-inoculum skin infection model.
Methodology:
-
Bacterial Preparation:
-
Grow the Staphylococcus aureus strain to the mid-logarithmic phase in a suitable broth.
-
Harvest the bacteria by centrifugation, wash with sterile PBS, and resuspend to a high concentration (e.g., 1 x 109 CFU/mL).
-
-
Animal Procedure:
-
Anesthetize 6-8 week old female BALB/c mice.
-
Shave a small area on the dorsum of each mouse.
-
Inject 100 µL of the high-density bacterial suspension (1 x 108 CFU) subcutaneously into the shaved area.
-
-
Treatment:
-
At a predetermined time post-infection (e.g., 2 hours), begin treatment with this compound (e.g., administered orally or intraperitoneally) at a clinically relevant dose.
-
Include a vehicle control group.
-
Administer treatment for a specified duration (e.g., 3-7 days).
-
-
Endpoint Analysis:
-
Bacterial Load: At the end of the treatment period, euthanize the mice and excise the infected skin tissue. Homogenize the tissue, perform serial dilutions, and plate to determine the CFU per gram of tissue.
-
Lesion Size: Measure the size of the skin lesion daily using calipers.
-
Histopathology: Collect tissue samples for histological analysis to assess inflammation and tissue damage.
-
Mandatory Visualizations
Caption: this compound mechanism of action and resistance pathways.
Caption: Experimental workflow for assessing this compound efficacy.
References
- 1. mdpi.com [mdpi.com]
- 2. Script P12: Antibiotic Resistance [protocols.io]
- 3. Quantitative analysis of thymidine kinase 1 and 5'(3')-deoxyribonucleotidase mRNA expression: the role of fluorothymidine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Establishment of a Superficial Skin Infection Model in Mice by Using Staphylococcus aureus and Streptococcus pyogenes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Co-trimoxazole Dosage in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with co-trimoxazole in animal studies. The focus is on refining dosage to minimize toxicity while maintaining efficacy.
Troubleshooting Guides
Issue: Unexpected Animal Mortality or Severe Morbidity
1. How do I establish a maximum tolerated dose (MTD) for this compound in my animal model?
Establishing the MTD is a critical first step to avoid severe adverse effects.[1] An initial dose-range-finding (DRF) study with a small number of animals is recommended.[1]
-
Experimental Protocol: Dose-Range-Finding Study
-
Animal Model: Select a relevant species and strain for your research question.
-
Group Allocation: Assign a small number of animals (e.g., n=2-3 per group) to several dose groups.
-
Dose Selection: Start with a wide range of doses. A literature review can provide starting points. For example, in dogs, doses have ranged from 30 mg/kg to 120 mg/kg administered at 12-hour intervals.[2]
-
Administration: Administer this compound via the intended clinical route (e.g., oral, intravenous).[3] For oral administration, it can be given with or without food, but consistency is key.[3] If vomiting occurs on an empty stomach, administer with food.[3]
-
Monitoring: Observe animals closely for clinical signs of toxicity, including changes in behavior, appetite, weight loss, and any signs of distress.
-
Endpoint: The MTD is the highest dose that does not cause life-threatening toxicity or significant suffering.[1]
-
2. What are the common signs of acute this compound toxicity?
Common signs can vary by species but often include:
-
Dogs: Lethargy, weakness, vomiting, ataxia, facial swelling, and hives.[3][4]
-
General: Decreased appetite, salivation, and changes in urination and drinking habits.[3]
Issue: Sub-acute or Chronic Toxicity During Prolonged Dosing
1. My animals are developing hematological abnormalities. How can I mitigate this?
This compound can induce dose-dependent hematological side effects, such as anemia, leukopenia, and thrombocytopenia, primarily due to the trimethoprim (B1683648) component's effect on folate metabolism.[4][5]
-
Troubleshooting Steps:
-
Dose Reduction: Consider reducing the this compound dose if efficacy can be maintained.
-
Folate Supplementation: Co-administration of folic acid may help prevent myelotoxicity.[5][6] However, the type of folate (folic vs. folinic acid) may matter depending on the pathogen being studied.[6] In rats, folic acid co-administration has been shown to partially protect against this compound-induced adverse effects on sperm quality.[7]
-
Monitoring: Regularly monitor complete blood counts (CBCs).[8]
-
2. I'm observing signs of nephrotoxicity. What should I do?
The trimethoprim component of this compound can cause renal impairment and hyperkalemia.[8]
-
Troubleshooting Steps:
-
Hydration: Ensure animals have free access to water to maintain adequate hydration and urinary output, which can reduce the risk of crystalluria.[3][9]
-
Biochemical Monitoring: Regularly monitor serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) levels.[10] In one study with Wistar rats, gentamicin-induced nephrotoxicity was partially ameliorated by co-administration of this compound.[10]
-
Dose Adjustment: For animals with pre-existing renal conditions, dose reduction is critical.[8]
-
3. My animals are showing elevated liver enzymes. How should I proceed?
Hepatotoxicity is a potential side effect of this compound, though it is considered rare.[3][11][12] It can manifest as elevated liver enzymes and, in severe cases, hepatic necrosis.[11][13]
-
Troubleshooting Steps:
-
Baseline and Follow-up Monitoring: Measure baseline liver enzymes (ALT, AST, ALP) before starting the study and monitor them periodically.[8]
-
Histopathology: In cases of suspected hepatotoxicity, histopathological examination of the liver can confirm drug-induced injury.[2][14] In dogs, vacuolar hepatopathy has been observed.[2][14]
-
Discontinuation: If significant liver injury is detected, discontinuation of the drug is necessary.[9]
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it relate to its toxicity?
A1: this compound is a combination of two antibiotics, sulfamethoxazole (B1682508) and trimethoprim.[15] They work synergistically by blocking two consecutive steps in the bacterial synthesis of folic acid, which is essential for nucleic acid and protein synthesis.[15] This mechanism is also the basis for its primary toxicity in mammals, as it can interfere with host folate metabolism, leading to hematological disorders.[5]
Q2: Are certain animal breeds more susceptible to this compound toxicity?
A2: Yes, for example, Doberman Pinschers may be more susceptible to the adverse side effects of this compound.[3]
Q3: Can I use this compound in pregnant animals?
A3: this compound should be used with caution in pregnant or nursing animals.[3] Laboratory studies in rabbits and rats have shown evidence of fetotoxic effects.[16]
Q4: What are the recommended dosages for this compound in different animal species?
A4: Dosages can vary significantly based on the species, the infection being treated, and the route of administration. It is crucial to consult veterinary literature and conduct dose-finding studies. The following table summarizes some reported dosages from animal studies.
Data Presentation
Table 1: Summary of this compound Dosages and Observed Toxicities in Animal Studies
| Animal Model | Dosage | Route | Duration | Observed Toxicities | Reference |
| Dogs | 30, 60, and 120 mg/kg | Oral | 21 days (twice daily) | Dose-dependent hypothyroidism, vacuolar hepatopathy, lowered epididymal sperm count (at 120 mg/kg).[2][14] | [2][14] |
| Dogs | 200 mg/case | IV then Oral | 10 days (twice daily) | Immune-mediated hemolytic anemia, leukopenia, thrombocytopenia.[4] | [4] |
| Wistar Rats | 30 mg/kg trimethoprim + 150 mg/kg sulfamethoxazole | Not specified | 14 days (daily) | When combined with gentamicin (B1671437), it partially ameliorated gentamicin-induced nephrotoxicity.[10] | [10] |
| Guinea Pigs | 20 mg/kg trimethoprim + 100 mg/kg sulfamethoxazole | Not specified | Single dose | No significant effect on superoxide (B77818) anion and hydrogen peroxide generation, or on interleukin 1 and TNF production by alveolar macrophages.[17] | [17] |
| Marmosets | 79 mg/kg | Oral | 14 days (twice daily) | Post-exposure prophylaxis for melioidosis; relapse observed after cessation of treatment.[18] | [18] |
| Cattle | 15 mg/kg | Intramuscular | 5 days (once daily) | Potential for kidney, liver, or hematopoietic system damage.[16] | [16] |
Experimental Protocols
Protocol 1: Monitoring for Hematological Toxicity
-
Baseline Blood Collection: Prior to the first dose of this compound, collect a blood sample from each animal to establish baseline complete blood count (CBC) values.
-
Scheduled Blood Draws: Collect blood samples at regular intervals throughout the study (e.g., weekly for studies lasting several weeks).
-
CBC Analysis: Analyze the samples for red blood cell count, white blood cell count (including a differential), and platelet count.
-
Data Evaluation: Compare the results to baseline values and control groups. A significant decrease in any of these parameters may indicate hematological toxicity.
-
Intervention: If significant toxicity is observed, consider dose reduction or folate supplementation as described in the troubleshooting guide.
Protocol 2: Assessment of Nephrotoxicity
-
Baseline Sample Collection: Before initiating treatment, collect blood for baseline serum creatinine and blood urea nitrogen (BUN) levels.
-
Periodic Blood Sampling: Collect blood at predetermined time points during the study for continued monitoring of renal function.
-
Urinalysis: If feasible, collect urine to monitor for crystalluria and other abnormalities.
-
Hydration Monitoring: Ensure and document that animals have ad libitum access to drinking water.
-
Histopathology: At the end of the study, or if severe nephrotoxicity is suspected, perform a histopathological examination of the kidneys.
Mandatory Visualizations
Caption: this compound's mechanism of action in bacteria.
Caption: Workflow for monitoring this compound toxicity.
Caption: Logical workflow for this compound dose refinement.
References
- 1. nc3rs.org.uk [nc3rs.org.uk]
- 2. Effects of Prolonged Treatment With this compound on the Thyroid Gland, Liver, and Epididymal Sperm Reserve in Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfamethoxazole/Trimethoprim | VCA Animal Hospitals [vcahospitals.com]
- 4. Cotrimoxazole-Induced Immune-Mediated Hemolytic Anemia (IMHA) in Two Dogs - WSAVA2005 - VIN [vin.com]
- 5. Hematological side effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of administration of this compound and folic acid on sperm quality and histological changes of testes in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. futurelearn.com [futurelearn.com]
- 9. rightdecisions.scot.nhs.uk [rightdecisions.scot.nhs.uk]
- 10. Nephrotoxicity of gentamicin and this compound combination in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bactrim-Induced Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound-induced hepatic injury--an analysis of cases with hypersensitivity-like reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Association of hepatic necrosis with trimethoprim sulfonamide administration in 4 dogs. | Semantic Scholar [semanticscholar.org]
- 14. Effects of Prolonged Treatment With this compound on the Thyroid Gland, Liver, and Epididymal Sperm Reserve in Dogs|Airiti Library 華藝線上圖書館 [airitilibrary.com]
- 15. litfl.com [litfl.com]
- 16. assets.hpra.ie [assets.hpra.ie]
- 17. The penetration of this compound into alveolar macrophages and its effect on inflammatory and immunoregulatory functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Efficacy of this compound against Experimental Melioidosis Acquired by Different Routes of Infection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Identifying Genetic Markers for Co-trimoxazole Resistance in Bacteria
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification of genetic markers for co-trimoxazole resistance in bacteria.
Frequently Asked Questions (FAQs)
Q1: What are the primary genetic markers for this compound resistance?
A1: this compound is a combination of two antimicrobial drugs: sulfamethoxazole (B1682508) and trimethoprim (B1683648). Resistance typically arises from the acquisition of genes that encode alternative enzymes bypassing the metabolic steps inhibited by these drugs.[1]
-
Sulfamethoxazole Resistance: Primarily mediated by the acquisition of sul genes (sul1, sul2, and sul3), which encode alternative dihydropteroate (B1496061) synthase (DHPS) enzymes with low affinity for sulfonamides.[2]
-
Trimethoprim Resistance: Commonly caused by the acquisition of various dfr genes (e.g., dfrA families), which encode dihydrofolate reductase (DHFR) enzymes that are resistant to trimethoprim.[3]
-
Target Gene Mutations: In some bacteria, such as Streptococcus pneumoniae, resistance can also arise from point mutations in the chromosomal genes folP and folA, which encode the native DHPS and DHFR enzymes, respectively.[4]
Q2: What are the most common molecular methods to detect these resistance genes?
A2: The most widely used methods are Polymerase Chain Reaction (PCR) for the detection of acquired resistance genes (sul and dfr) and DNA sequencing (specifically Sanger sequencing) to identify mutations in target genes (folP and folA).[3][4]
Q3: How are acquired resistance genes for this compound typically spread among bacteria?
A3: The sul and dfr genes are often located on mobile genetic elements such as plasmids, transposons, and integrons.[3] These elements can be transferred between bacteria through horizontal gene transfer, facilitating the rapid spread of resistance. Class 1 and Class 2 integrons are frequently associated with the dissemination of these resistance cassettes.[5]
Experimental Workflows & Signaling Pathways
The following diagrams illustrate the key experimental workflow for identifying this compound resistance markers and the mechanism of resistance.
Caption: Experimental workflow for identifying this compound resistance markers.
Caption: Mechanisms of this compound action and bacterial resistance.
Troubleshooting Guides
PCR Amplification Issues
Q: I am not getting any PCR product for my sul or dfr genes (no bands on the gel). What should I do?
A: This is a common issue that can be resolved by systematically checking several factors.
| Possible Cause | Troubleshooting Step |
| Poor DNA Quality or Quantity | - Quantify your extracted DNA using a spectrophotometer (e.g., NanoDrop). Ensure the A260/280 ratio is ~1.8.[6] - Run an aliquot of your DNA on an agarose (B213101) gel to check for integrity. High molecular weight bands indicate good quality. - If DNA is degraded or contaminated, re-extract using a commercial kit or a reliable protocol.[7] |
| PCR Inhibitors | - Inhibitors from the DNA extraction process (e.g., salts, ethanol, phenol) can prevent amplification.[1] - Try diluting your DNA template (e.g., 1:10, 1:100) to reduce inhibitor concentration. |
| Incorrect Annealing Temperature | - The annealing temperature is critical for primer binding. If it's too high, primers won't bind efficiently. - Optimize the annealing temperature by running a gradient PCR, typically from 5°C below the lowest primer Tm to 5°C above.[8] |
| Errors in PCR Reaction Setup | - Double-check the concentrations of all PCR components (dNTPs, MgCl₂, primers, polymerase). - Ensure all reagents were added to the reaction mix. Using a master mix can reduce pipetting errors. |
| Degraded Reagents | - Primers and dNTPs can degrade with multiple freeze-thaw cycles. Use fresh aliquots if possible. - Ensure the DNA polymerase is active and has been stored correctly. |
Q: I am seeing multiple non-specific bands in my PCR for sul and dfr genes. How can I improve specificity?
A: Non-specific amplification can obscure your results. Here are some ways to improve the specificity of your PCR.
| Possible Cause | Troubleshooting Step |
| Annealing Temperature is Too Low | - A low annealing temperature allows primers to bind to non-target sequences. - Gradually increase the annealing temperature in 2°C increments to enhance specificity. |
| High Primer Concentration | - Excess primers can lead to the formation of primer-dimers and non-specific products. - Reduce the primer concentration in the reaction. |
| High MgCl₂ Concentration | - Magnesium ions stabilize primer-template binding. High concentrations can promote non-specific binding. - Titrate the MgCl₂ concentration, starting from 1.5 mM. |
| Poor Primer Design | - Primers may have secondary structures or bind to multiple sites in the bacterial genome. - Redesign primers using software like Primer3, ensuring they are specific to your target gene. |
| Contamination | - Contamination with other DNA can lead to unexpected bands. - Use filtered pipette tips and perform PCR setup in a dedicated clean area. Run a no-template control (NTC) to check for contamination. |
| Too Many PCR Cycles | - Excessive cycling can lead to the accumulation of non-specific products. - Reduce the number of PCR cycles (e.g., from 35 to 30). |
Sanger Sequencing Analysis Issues
Q: My Sanger sequencing results for folA or folP have ambiguous base calls (Ns) or overlapping peaks. How should I interpret this?
A: Ambiguous or noisy sequencing data can make it difficult to identify mutations.
| Possible Cause | Troubleshooting Step |
| Poor Quality PCR Product | - If the initial PCR product was weak or contained non-specific bands, the sequencing reaction will be of poor quality. - Optimize your PCR to get a single, strong band. Gel-purify the PCR product before sequencing.[9] |
| Residual PCR Primers or dNTPs | - Leftover primers and dNTPs from the PCR step can interfere with the sequencing reaction. - Ensure your PCR product is properly purified using a reliable method (e.g., spin column or enzymatic cleanup).[1] |
| Multiple Templates Present | - If there were multiple PCR products or a mixed bacterial culture, the sequencing will show overlapping peaks. - Ensure you start with a pure bacterial isolate. Gel-purify the PCR product to isolate the band of interest. |
| Sequencing Primer Issues | - The sequencing primer may be binding to more than one location or have a low annealing temperature. - Use a high-quality, specific sequencing primer. Sometimes, using an internal primer instead of one of the PCR primers can yield cleaner results. |
| Heterozygous Mutation | - In some cases, overlapping peaks at a single position can indicate a true heterozygous mutation (two different alleles in the sample). This is more common in diploid organisms but can occur in bacterial populations. - Carefully examine the chromatogram. If there are two clear, overlapping peaks of roughly half the height of the surrounding peaks, it may be a true mutation. Re-sequencing the same product or sequencing the reverse strand can help confirm this.[10] |
| Low-Quality Sequence at the Ends | - The first 20-50 bases and the tail end of a Sanger sequence read are often of lower quality. - If your mutation of interest is in these regions, design new primers to sequence that region from a different starting point. |
Detailed Experimental Protocols
Multiplex PCR for sul1, sul2, and dfrA Genes
This protocol is a general guideline for the simultaneous detection of common sul and dfrA genes. Optimization may be required.
1. DNA Extraction:
-
Extract genomic DNA from a pure bacterial culture using a commercial DNA extraction kit or a standard boiling lysis method.[11]
-
Assess DNA quality and quantity as described in the troubleshooting section.
2. PCR Reaction Setup (25 µL reaction):
| Component | Final Concentration | Volume |
| 5x PCR Buffer | 1x | 5 µL |
| dNTP Mix (10 mM each) | 200 µM | 0.5 µL |
| sul1 Forward Primer (10 µM) | 0.4 µM | 1 µL |
| sul1 Reverse Primer (10 µM) | 0.4 µM | 1 µL |
| sul2 Forward Primer (10 µM) | 0.4 µM | 1 µL |
| sul2 Reverse Primer (10 µM) | 0.4 µM | 1 µL |
| dfrA Consensus Fwd Primer (10 µM) | 0.4 µM | 1 µL |
| dfrA Consensus Rev Primer (10 µM) | 0.4 µM | 1 µL |
| Taq DNA Polymerase (5 U/µL) | 1.25 U | 0.25 µL |
| Template DNA (10-50 ng/µL) | 1-2 µL | 1-2 µL |
| Nuclease-free Water | - | Up to 25 µL |
3. PCR Cycling Conditions:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 5 minutes | 1 |
| Denaturation | 95°C | 30 seconds | 30 |
| Annealing | 58°C (optimize with gradient) | 45 seconds | 30 |
| Extension | 72°C | 1 minute | 30 |
| Final Extension | 72°C | 7 minutes | 1 |
| Hold | 4°C | Indefinite | - |
4. Gel Electrophoresis:
-
Run 10 µL of the PCR product on a 1.5% agarose gel with a DNA ladder.
-
Visualize the bands under UV light and compare their sizes to the expected product sizes for each gene.
Sanger Sequencing of folA and folP Genes
1. PCR Amplification:
-
Perform a standard PCR to amplify the entire coding region of the folA and folP genes separately. Use primers designed to flank these genes.
2. PCR Product Purification:
-
Purify the PCR products using a spin column-based kit or an enzymatic method (e.g., ExoSAP-IT) to remove excess primers and dNTPs.[1] This step is critical for obtaining a clean sequencing read.
3. Cycle Sequencing Reaction:
-
Set up the cycle sequencing reaction using a commercial kit (e.g., BigDye™ Terminator v3.1 Cycle Sequencing Kit). This reaction includes the purified PCR product, a sequencing primer (either the forward or reverse PCR primer), and the sequencing master mix containing polymerase, dNTPs, and fluorescently labeled ddNTPs.
4. Sequencing Product Purification:
-
Purify the products of the cycle sequencing reaction to remove unincorporated ddNTPs. This is typically done using an ethanol/EDTA precipitation method or spin columns.
5. Capillary Electrophoresis:
-
The purified sequencing products are run on an automated capillary electrophoresis instrument (e.g., an ABI 3730xl DNA Analyzer).
6. Data Analysis:
-
Analyze the resulting chromatogram using sequencing analysis software (e.g., SnapGene, FinchTV).
-
Align the obtained sequence with a known wild-type reference sequence for the respective gene to identify any point mutations, insertions, or deletions.
Quantitative Data Summary
The prevalence of sul and dfr genes can vary significantly by bacterial species and geographical location. The following tables summarize representative data from various studies.
Table 1: Prevalence of sul Genes in this compound-Resistant Isolates
| Bacterial Species | sul1 (%) | sul2 (%) | sul3 (%) | Reference |
| Escherichia coli | 50-81 | 60-67 | < 5 | [2] |
| Klebsiella pneumoniae | 80 | 62.5 | 0 | [7] |
| Acinetobacter baumannii | 98 | - | - | [12] |
Table 2: Prevalence of Selected dfrA Genes in Trimethoprim-Resistant Escherichia coli
| dfrA Gene | Prevalence (%) | Reference |
| dfrA1 | ~39 | [2] |
| dfrA5 | ~6 | [2] |
| dfrA7 | 40 | [13] |
| dfrA12 | 71 | [14] |
| dfrA17 | 33-56 | [13][14] |
Note: The prevalence rates are highly dependent on the specific population of isolates being studied.
References
- 1. cd-genomics.com [cd-genomics.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Genetics of resistance to trimethoprim in cotrimoxazole resistant uropathogenic Escherichia coli: integrons, transposons, and single gene cassettes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Genomic identification of a novel this compound resistance genotype and its prevalence amongst Streptococcus pneumoniae in Malawi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Characterization of Cotrimoxazole Resistance Genes and Their Associated Integrons in Clinical Isolates of Gram-Negative Bacteria from Tanzania - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PCR Basic Troubleshooting Guide [creative-biogene.com]
- 7. DNA Purification | DNA Extraction Methods [promega.com]
- 8. researchgate.net [researchgate.net]
- 9. How to Conduct Sanger Sequencing | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. Interpretation of Sanger Sequencing Results - CD Genomics [cd-genomics.com]
- 11. applications.emro.who.int [applications.emro.who.int]
- 12. researchgate.net [researchgate.net]
- 13. chromtech.com [chromtech.com]
- 14. Rapid DNA Sequencing Technology Based on the Sanger Method for Bacterial Identification - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Co-trimoxazole and Host Cell Folate Metabolism
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific experimental issues related to the effects of co-trimoxazole on host cell folate metabolism and strategies for their mitigation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound affects host cell folate metabolism?
A1: this compound is a combination antibiotic containing sulfamethoxazole (B1682508) and trimethoprim (B1683648).[1] While its primary targets are bacterial enzymes, the trimethoprim component can also inhibit human dihydrofolate reductase (DHFR).[2][3] DHFR is a critical enzyme in host cells that converts dihydrofolate (DHF) to tetrahydrofolate (THF), the active form of folic acid.[2] THF is essential for one-carbon metabolism, which is required for the synthesis of nucleotides (purines and thymidylate) and certain amino acids.[2][4] Inhibition of host DHFR can disrupt these processes, leading to adverse effects, particularly in rapidly dividing cells or in individuals with pre-existing folate deficiency.[5][6]
Q2: My cells are showing signs of toxicity (e.g., reduced proliferation, apoptosis) after this compound treatment. I tried supplementing with standard folic acid, but it didn't work. Why?
A2: Standard folic acid requires conversion to its active form (THF) by the enzyme dihydrofolate reductase (DHFR).[5] Since trimethoprim, a component of this compound, inhibits DHFR, simply adding more folic acid may not be sufficient to overcome the enzymatic block.[5] The rescue agent of choice in this scenario is often folinic acid (also known as leucovorin). Folinic acid is a derivative of THF (5-formyl-THF) and is downstream of the DHFR-catalyzed step, allowing it to replenish the active folate pool and rescue cells from the effects of DHFR inhibition.[7][8]
Q3: Can folinic acid supplementation interfere with the antimicrobial efficacy of this compound in my experiment?
A3: This is a critical consideration. The answer depends on the pathogen being studied. Many bacteria cannot take up exogenous folates and must synthesize them de novo.[9] In these cases, supplementing the host cell culture media with folinic acid is unlikely to affect the antibacterial action.[5][10] However, some eukaryotic pathogens, such as Toxoplasma gondii and potentially Pneumocystis jirovecii, can transport and utilize exogenous folates.[10] For these organisms, folinic acid supplementation could potentially reduce the efficacy of the this compound treatment.[8][10] It is crucial to consider the biology of the specific pathogen in your experimental design.
Q4: I'm measuring folate levels in my cell lysates after this compound treatment, and the results are inconsistent. What could be going wrong?
A4: The method used for folate quantification is critical. Older microbiological assays, which use folate-dependent bacteria like Lactobacillus casei, can yield misleading results.[11] Residual this compound in the sample can inhibit the growth of the assay organism, leading to an artificially low reading of folate levels.[11] Studies have shown that while microbiological assays indicated a significant drop in serum folate, more specific radioisotope dilution techniques did not show a significant change.[11] For accurate and specific quantification of different intracellular folate species (e.g., THF, DHF, 5-methyl-THF), the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) is highly recommended.[4][12]
Troubleshooting Guides
| Problem | Possible Cause | Troubleshooting Steps |
| High host cell toxicity despite low this compound concentration. | 1. Pre-existing folate deficiency in the cell line. 2. Synergistic toxicity with other media components. 3. High sensitivity of the specific cell line to DHFR inhibition. | 1. Culture cells in folate-replete medium for several passages before the experiment. 2. Perform a dose-response curve with and without folinic acid rescue (5-15 µg/mL). 3. Review media composition for other potential antifolate agents. 4. Test a different cell line to see if the effect is universal. |
| Folinic acid rescue is not effective. | 1. Insufficient concentration of folinic acid. 2. This compound is causing toxicity through a non-folate-related mechanism (e.g., oxidative stress). 3. Folinic acid degradation. | 1. Increase the concentration of folinic acid in a stepwise manner. 2. Measure markers of oxidative stress (e.g., reactive oxygen species). 3. Prepare folinic acid solutions fresh for each experiment. |
| Inconsistent anti-microbial effect of this compound. | 1. Pathogen can utilize exogenous folates from the media, counteracting the drug's effect. 2. Inconsistent drug concentration or degradation. | 1. Use a folate-depleted culture medium for the experiment if the pathogen can survive. 2. Verify the concentration and stability of your this compound stock solution. |
| Unexpected changes in folate profile via LC-MS/MS. | 1. Improper sample quenching and extraction. 2. Oxidation of labile folate species. | 1. Ensure rapid quenching of metabolism with ice-cold solvents (e.g., 80% methanol).[4] 2. Include antioxidants like ascorbic acid in the extraction buffer.[12] 3. Handle samples quickly and on ice to prevent folate degradation. |
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effects of this compound/trimethoprim.
Table 1: Effect of Trimethoprim on Serum Folate in Healthy Adults [3]
| Treatment Group | N | Mean Change in Serum Folate (nmol/L) after 7 Days | P-value (vs. Placebo) |
| Trimethoprim (400 mg/day) | 30 | -1.95 | 0.040 |
| Placebo | 28 | +0.21 | N/A |
Table 2: Effect of this compound on Inflammatory Markers in HIV-Positive Children [13]
| Metric (at 24 weeks) | Continue this compound | Stop this compound | Fold-Change (Stop vs. Continue) |
| C-Reactive Protein (CRP) | 1.64 mg/L | 2.71 mg/L | 1.65 |
| Interleukin-6 (IL-6) | 4.54 pg/mL | 5.36 pg/mL | 1.18 |
Table 3: Effect of this compound and Folic Acid on Rat Sperm Quality (28-day treatment) [14]
| Treatment Group | Sperm Number (% of Control) | Sperm Motility (% of Control) | Sperm Viability (% of Control) |
| This compound (120 mg/kg) | ~45% | ~40% | ~50% |
| This compound (120 mg/kg) + Folic Acid | ~80% | ~75% | ~85% |
Note: Values for Table 3 are estimated from published graphs.
Visualizations
Signaling Pathways and Workflows
Caption: Mechanism of this compound action and folinic acid rescue pathway.
Caption: Workflow for assessing folinic acid rescue in this compound-treated cells.
Caption: Troubleshooting flowchart for unexpected experimental results.
Experimental Protocols
Protocol 1: Quantification of Intracellular Folates by LC-MS/MS
This protocol is adapted from methodologies designed to profile folate species in cell culture.[4][12]
1. Cell Culture and Treatment: a. Seed cells in 6-well plates or 10 cm dishes and allow them to adhere and reach ~70-80% confluency. b. Treat cells with desired concentrations of this compound +/- folinic acid for the specified time period (e.g., 24 hours). Include vehicle-only controls.
2. Metabolite Extraction: a. Aspirate the culture medium and immediately wash the cells twice with 5 mL of ice-cold Phosphate-Buffered Saline (PBS). b. Immediately add 1 mL of ice-cold extraction buffer (80% methanol, 20% water, containing 0.1% ascorbic acid) to the plate to quench metabolism. c. Scrape the cells from the plate using a cell scraper and transfer the cell suspension/lysate to a microcentrifuge tube. d. Vortex vigorously for 30 seconds and incubate at -20°C for at least 30 minutes to precipitate proteins. e. Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris.
3. Sample Preparation for LC-MS/MS: a. Carefully transfer the supernatant to a new, clean microcentrifuge tube. b. Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac) or a gentle stream of nitrogen. c. Reconstitute the dried pellet in a suitable volume (e.g., 50-100 µL) of LC-MS grade water or initial mobile phase buffer. Vortex and centrifuge to remove any insoluble material. d. Transfer the final supernatant to an autosampler vial for analysis.
4. LC-MS/MS Analysis: a. Use a validated LC-MS/MS method for the separation and quantification of folate species. This typically involves a C18 reversed-phase column and a gradient elution with mobile phases containing a weak acid (e.g., formic acid). b. Set up the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode, using pre-determined precursor-product ion transitions for each folate species of interest (DHF, THF, 5-methyl-THF, etc.). c. Generate a standard curve for each analyte using certified standards to allow for absolute quantification. d. Normalize the final data to the protein concentration of the initial cell pellet or the cell number counted from a parallel plate.
Protocol 2: In Vitro Dihydrofolate Reductase (DHFR) Activity Assay
This protocol measures the activity of DHFR by monitoring the oxidation of its cofactor, NADPH.[4]
1. Reagents and Materials:
-
Recombinant human DHFR enzyme
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
NADPH stock solution (10 mM)
-
Dihydrofolate (DHF) stock solution (10 mM in DMSO with 0.1 M NaOH)
-
This compound or trimethoprim stock solution
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode
2. Assay Procedure: a. In a 96-well plate, add 2 µL of varying concentrations of trimethoprim (or this compound). For the control, add 2 µL of the vehicle (e.g., DMSO). b. Prepare a master mix containing assay buffer, NADPH (final concentration 100 µM), and recombinant human DHFR (final concentration ~5 nM). Add 178 µL of this master mix to each well. c. Incubate the plate at 25°C for 15 minutes to allow the inhibitor to bind to the enzyme. d. Initiate the reaction by adding 20 µL of DHF solution to each well (final concentration 100 µM). e. Immediately place the plate in the spectrophotometer and measure the decrease in absorbance at 340 nm every 30 seconds for 15-20 minutes. The decrease in absorbance corresponds to the oxidation of NADPH to NADP+.
3. Data Analysis: a. For each concentration of the inhibitor, calculate the initial reaction velocity (V₀) from the linear portion of the kinetic curve (ΔAbs/min). b. Plot the reaction velocity against the inhibitor concentration. c. Calculate the IC₅₀ value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.
References
- 1. researchgate.net [researchgate.net]
- 2. One-Carbon Metabolism in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. enghusen.dk [enghusen.dk]
- 4. benchchem.com [benchchem.com]
- 5. drugs.com [drugs.com]
- 6. Toxicity of this compound in nutritional haematinic deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. litfl.com [litfl.com]
- 8. Folinic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 10. researchgate.net [researchgate.net]
- 11. Cotrimoxazole and folate metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Folate metabolite profiling of different cell types and embryos suggests variation in folate one-carbon metabolism, including developmental changes in human embryonic brain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cotrimoxazole reduces systemic inflammation in HIV infection by altering the gut microbiome and immune activation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of administration of this compound and folic acid on sperm quality and histological changes of testes in male rats - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Co-trimoxazole vs. Amoxicillin: A Comparative Analysis of Efficacy in Murine Pneumonia Models
A comparative guide for researchers and drug development professionals.
Experimental Protocols: Murine Pneumonia Model
A common experimental workflow for inducing pneumonia in mice to test antibiotic efficacy is outlined below. This protocol is a synthesis of methodologies reported in studies evaluating amoxicillin (B794) against Streptococcus pneumoniae.
Typical Experimental Workflow:
A murine model of pneumococcal pneumonia is a widely used experimental system to assess the efficacy of antimicrobial agents.[1] The model is established by infecting mice with respiratory pathogens like Streptococcus pneumoniae via intranasal or tracheal inoculation to replicate key aspects of human lung infections, including bacterial growth, inflammation, and lung tissue damage.[1]
Key steps in a typical murine pneumonia model include:
-
Bacterial Culture: Streptococcus pneumoniae strains are grown to a mid-logarithmic phase in a suitable broth medium.
-
Animal Model: Specific pathogen-free mice (e.g., Swiss mice) are used for the study.
-
Infection: Mice are anesthetized and then infected with a specific inoculum of S. pneumoniae delivered intratracheally or intranasally.
-
Treatment: At a predetermined time post-infection, treatment is initiated with the test antibiotic (e.g., amoxicillin) or a control substance, administered via a relevant route such as subcutaneous injection.
-
Assessment of Efficacy: The effectiveness of the treatment is evaluated by measuring outcomes such as:
-
Bacterial Load: Quantification of colony-forming units (CFUs) in lung homogenates at various time points post-treatment.
-
Survival Rate: Monitoring and recording the survival of the mice over a set period.
-
Histopathology: Examination of lung tissue for signs of inflammation and damage.
-
Comparative Efficacy: Data Presentation
As previously stated, direct comparative studies of this compound and amoxicillin in a murine pneumonia model are not available in the current body of scientific literature. Therefore, a quantitative data table directly comparing their efficacy in this specific model cannot be provided. Researchers are encouraged to consult clinical studies for comparative efficacy data in human populations, which suggest that both antibiotics can be effective for non-severe pneumonia, although local resistance patterns are a critical consideration.
Mechanisms of Action
The differing mechanisms of action of this compound and amoxicillin are fundamental to understanding their antibacterial effects.
This compound is a combination antibiotic consisting of sulfamethoxazole (B1682508) and trimethoprim. It acts by sequentially inhibiting two key enzymes in the bacterial folic acid synthesis pathway.[2][3][4] Bacteria must synthesize their own folic acid, an essential component for DNA, RNA, and protein synthesis.[2]
-
Sulfamethoxazole: Competitively inhibits dihydropteroate (B1496061) synthase, an enzyme that converts para-aminobenzoic acid (PABA) to dihydropteroic acid.[2][3]
-
Trimethoprim: Inhibits dihydrofolate reductase, the enzyme that converts dihydrofolic acid to tetrahydrofolic acid, the active form of folic acid.[2][3]
This dual-action mechanism results in a synergistic bactericidal effect.[3][4]
Amoxicillin is a broad-spectrum, β-lactam antibiotic.[5] Its primary mechanism of action is the inhibition of bacterial cell wall synthesis.[5][6][7][8]
-
Amoxicillin binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall.
-
The inactivation of PBPs prevents the cross-linking of peptidoglycan chains, which are essential components for maintaining the structural integrity of the bacterial cell wall.
-
This disruption leads to cell lysis and bacterial death.[5]
| Feature | This compound | Amoxicillin |
| Drug Class | Sulfonamide and Dihydrofolate Reductase Inhibitor | β-Lactam (Aminopenicillin) |
| Mechanism of Action | Inhibits sequential steps in the bacterial folic acid synthesis pathway.[2][3][4] | Inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins.[5][6][7][8] |
| Spectrum of Activity | Broad-spectrum against many Gram-positive and Gram-negative bacteria. | Broad-spectrum against many Gram-positive and some Gram-negative bacteria. |
| Effect | Primarily bactericidal (synergistic effect).[3][4] | Primarily bactericidal. |
References
- 1. Murine pneumonia model – REVIVE [revive.gardp.org]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacology of this compound | Pharmacology Mentor [pharmacologymentor.com]
- 4. urology-textbook.com [urology-textbook.com]
- 5. pexacy.com [pexacy.com]
- 6. What is the mechanism of Amoxicillin Trihydrate? [synapse.patsnap.com]
- 7. What is the mechanism of Amoxicillin Sodium? [synapse.patsnap.com]
- 8. Amoxicillin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
A Comparative Analysis of Co-trimoxazole and Newer Fluoroquinolones: Efficacy, Resistance, and Safety Profiles
A comprehensive guide for researchers and drug development professionals, this report details a comparative analysis of the sulfonamide-trimethoprim combination, co-trimoxazole, and the newer generation of fluoroquinolones. This guide synthesizes experimental data on their efficacy in key infections, emerging resistance patterns, and safety profiles to inform research and clinical development.
This analysis focuses on the utility of these antimicrobial agents in the treatment of urinary tract infections (UTIs) and respiratory tract infections, two areas where both classes of drugs have seen significant use. The rise of antibiotic resistance globally necessitates a continual re-evaluation of our therapeutic armamentarium, making a direct comparison of these established and newer agents particularly relevant.
Efficacy in Common Infections: A Quantitative Comparison
The clinical efficacy of this compound and newer fluoroquinolones has been evaluated in numerous clinical trials, particularly for uncomplicated urinary tract infections (uUTIs). The data consistently demonstrates that while both are effective, fluoroquinolones often show comparable or slightly superior bacteriological eradication rates, though this is increasingly challenged by rising resistance.
Uncomplicated Urinary Tract Infections (uUTIs)
In a prospective, randomized, double-blind study involving women with uUTIs, ciprofloxacin (B1669076) (250 mg twice daily for ten days) demonstrated a 100% microbiological eradication and clinical cure rate five to nine days post-therapy. In the same study, this compound (160 mg trimethoprim/800 mg sulfamethoxazole (B1682508) twice daily for ten days) achieved a 94% eradication rate and a 91% clinical resolution rate[1]. The relapse rate was lower for ciprofloxacin (6.5%) compared to this compound (18%)[1].
Another multicentre, prospective, randomized, double-blind trial compared a 3-day course of ciprofloxacin (100 mg twice daily) with a standard 7-day course of this compound (160/800 mg twice daily). Initial bacteriological eradication was high for both, with 88% for ciprofloxacin and 93% for this compound. However, at a 4-6 week follow-up, ciprofloxacin showed a statistically significantly higher eradication rate (91%) compared to this compound (79%)[2].
A study comparing short-course (3-day) therapies found that this compound, norfloxacin, and levofloxacin (B1675101) were almost equally effective for uncomplicated UTIs, with bacteriological cure rates of 86.2%, 87.7%, and 83.3%, respectively[3].
| Table 1: Comparative Efficacy of this compound and Fluoroquinolones in Uncomplicated UTIs | ||||
| Drug | Dosage Regimen | Bacteriological Eradication Rate | Clinical Cure Rate | Relapse Rate |
| Ciprofloxacin | 250 mg BID for 10 days | 100%[1] | 100%[1] | 6.5%[1] |
| This compound | 160/800 mg BID for 10 days | 94%[1] | 91%[1] | 18%[1] |
| Ciprofloxacin | 100 mg BID for 3 days | 88% (initial), 91% (4-6 week follow-up)[2] | Similar to this compound | Not specified |
| This compound | 160/800 mg BID for 7 days | 93% (initial), 79% (4-6 week follow-up)[2] | Similar to ciprofloxacin | Not specified |
| Levofloxacin | 250 mg OD for 3 days | 83.3%[3] | Not specified | Not specified |
Respiratory Tract Infections
Direct comparative clinical trial data between this compound and newer fluoroquinolones for community-acquired pneumonia (CAP) in adults is limited, largely because this compound is not a first-line recommendation in most current treatment guidelines for this indication. Newer "respiratory fluoroquinolones," such as levofloxacin and moxifloxacin (B1663623), have demonstrated high efficacy against key respiratory pathogens.
A meta-analysis of randomized controlled trials on respiratory fluoroquinolones for CAP showed that they were more effective than a combination of a β-lactam and a macrolide[4]. For acute exacerbations of chronic bronchitis (AECB), moxifloxacin has been shown to be as clinically effective as other comparator antibiotics, with a superior bacteriological eradication rate[5][6].
In Vitro Susceptibility: MIC50 and MIC90 Data
The in vitro activity of an antimicrobial agent is a key predictor of its potential clinical efficacy. The Minimum Inhibitory Concentration (MIC) is a critical measure, with MIC50 and MIC90 values representing the concentrations required to inhibit the growth of 50% and 90% of bacterial isolates, respectively. Newer fluoroquinolones generally exhibit lower MIC90 values against a broad range of pathogens compared to older fluoroquinolones and, in many cases, this compound.
| Table 2: Comparative In Vitro Activity (MIC90 in µg/mL) of this compound and Newer Fluoroquinolones against Common Pathogens | ||||
| Organism | This compound | Levofloxacin | Moxifloxacin | Gemifloxacin |
| Escherichia coli | >16 | >4 | 2 | 0.5 |
| Klebsiella pneumoniae | >16 | 2 | 1 | 1 |
| Pseudomonas aeruginosa | >16 | 8 | 8 | 16 |
| Staphylococcus aureus (MSSA) | 2 | 0.5 | 0.12 | 0.06 |
| Staphylococcus aureus (MRSA) | >16 | >4 | 4 | 2 |
| Streptococcus pneumoniae | 4 | 1 | 0.25[7] | 0.03[7] |
| Haemophilus influenzae | 2 | 0.03[7] | 0.03 | 0.008[7] |
| Moraxella catarrhalis | 0.5 | 0.06[7] | 0.06 | 0.015[7] |
Note: MIC values can vary significantly based on geographic location and the time period of surveillance due to evolving resistance patterns. The values presented are representative and compiled from various sources.
Mechanisms of Action and Resistance
Understanding the molecular mechanisms of action and the pathways to resistance is fundamental for the development of new antimicrobial agents and for stewardship of existing ones.
This compound
This compound is a combination of two antibiotics, sulfamethoxazole and trimethoprim, that act synergistically to inhibit the bacterial folic acid synthesis pathway. Folic acid is essential for the synthesis of nucleotides and amino acids.
Resistance to this compound primarily arises from the acquisition of mobile genetic elements that encode for alternative, drug-resistant forms of the target enzymes, dihydropteroate synthase (encoded by sul genes) and dihydrofolate reductase (encoded by dfr genes).
Newer Fluoroquinolones
Fluoroquinolones are bactericidal agents that target bacterial DNA gyrase (topoisomerase II) and topoisomerase IV. These enzymes are crucial for DNA replication, repair, and recombination. In Gram-negative bacteria, DNA gyrase is the primary target, while in Gram-positive bacteria, it is topoisomerase IV.
Resistance to fluoroquinolones can develop through several mechanisms. The most common are chromosomal mutations in the quinolone resistance-determining regions (QRDRs) of the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE). Other mechanisms include the upregulation of efflux pumps that actively remove the drug from the bacterial cell and, less commonly, plasmid-mediated resistance mechanisms (qnr genes, aac(6')-Ib-cr).
Safety and Adverse Effect Profiles
Both this compound and fluoroquinolones are associated with a range of adverse effects. While generally well-tolerated, the nature and frequency of these effects can differ significantly.
A cohort study of patients with community-acquired UTIs found that adverse effects were more common in the this compound group (5.7%) compared to the fluoroquinolone group (2.3%)[3]. In a study on uncomplicated UTIs in women, a statistically significant increase in adverse side effects was noted in patients treated with this compound compared to ciprofloxacin[1]. Another trial found that while the overall incidence of adverse events was not significantly different, this compound was associated with a greater number of adverse events than ciprofloxacin[2].
Fluoroquinolones as a class have been associated with a number of rare but serious adverse events, leading to regulatory warnings. These include tendinitis and tendon rupture, peripheral neuropathy, and central nervous system effects. A systematic review and meta-analysis of randomized controlled trials found that fluoroquinolones are associated with more central nervous system and gastrointestinal-related adverse events compared to other types of antimicrobials[8]. A retrospective pharmacovigilance study found that patients who received fluoroquinolones were fourfold more likely to experience neurological adverse events compared to other antibiotics[9].
| Table 3: Comparative Adverse Effect Profiles | ||
| Adverse Effect Category | This compound | Newer Fluoroquinolones |
| Common | Nausea, vomiting, rash, urticaria | Nausea, diarrhea, headache, dizziness[8] |
| Less Common/Serious | Stevens-Johnson syndrome, toxic epidermal necrolysis, agranulocytosis, aplastic anemia, hyperkalemia | Tendinitis and tendon rupture, peripheral neuropathy, CNS effects (seizures, confusion), QT prolongation, aortic dissection/aneurysm, dysglycemia |
| Reported Incidence in Comparative Trials | 5.7% in one cUTI study[3] | 2.3% in one cUTI study[3] |
| Odds Ratio for Neurological Events (vs. other antibiotics) | Not specified | 4.15 (95% CI 2.48–6.93)[9] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the experimental protocols from key comparative studies.
Study: Comparison of Ciprofloxacin and this compound in Uncomplicated UTI in Women (Henry et al.)
-
Study Design: A prospective, randomized, double-blind clinical trial[1].
-
Patient Population: 65 women with uncomplicated urinary tract infections[1].
-
Inclusion Criteria: Women with symptoms of UTI and a positive urine culture (≥10^5 colony-forming units/mL).
-
Exclusion Criteria: Complicated UTI, pregnancy, known allergy to the study drugs.
-
Intervention:
-
Antimicrobial Susceptibility Testing: Not detailed in the abstract.
-
Endpoints:
-
Statistical Analysis: Differences in cure rates and adverse effects were analyzed for statistical significance (P < 0.05)[1].
Study: A Trial Comparing Low-Dose, Short-Course Ciprofloxacin and Standard 7-Day Therapy with this compound in Uncomplicated UTI (Iravani et al.)
-
Study Design: A multicentre, prospective, randomized, double-blind trial[2].
-
Patient Population: 713 women with acute, uncomplicated UTIs enrolled; 521 were evaluable for efficacy[2].
-
Intervention:
-
Antimicrobial Susceptibility Testing: Performed on initial isolates.
-
Endpoints:
-
Follow-up: Bacteriological and clinical evaluations were performed at study entry, during therapy, and at 4-10 days and 4-6 weeks after completion of therapy[2].
Conclusion
The comparative analysis of this compound and newer fluoroquinolones reveals a complex picture influenced by the specific clinical indication, local resistance patterns, and patient factors. For uncomplicated UTIs, newer fluoroquinolones have historically offered a slight efficacy advantage, although this is being eroded by increasing resistance. This compound remains a viable option in regions where resistance rates are low.
In the context of respiratory infections, newer fluoroquinolones hold a more established place in treatment guidelines for CAP and AECB in adults, with proven efficacy against key pathogens. Direct comparisons with this compound in this setting are lacking in recent literature.
The safety profiles of these agents are distinct. While this compound is associated with a higher overall incidence of adverse effects in some studies, fluoroquinolones carry warnings for rare but serious adverse events, particularly affecting the musculoskeletal and nervous systems.
For researchers and drug development professionals, this analysis underscores the importance of ongoing surveillance of resistance trends to guide the appropriate use of existing agents. Furthermore, the distinct mechanisms of action and resistance pathways of these two classes of antibiotics highlight the need for diverse therapeutic options and the continued development of novel antimicrobials to combat the growing threat of antibiotic resistance.
References
- 1. Comparison of ciprofloxacin and this compound in the treatment of uncomplicated urinary tract infection in women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ciprofloxacin and this compound in urinary tract infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Efficacy and safety of moxifloxacin in acute exacerbations of chronic bronchitis and COPD: a systematic review and meta-analysis - Liu - Journal of Thoracic Disease [jtd.amegroups.org]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of ciprofloxacin and this compound in the treatment of uncomplicated urinary tract infection in women. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Comparative Analysis of Adverse Drug Reactions Associated with Fluoroquinolones and Other Antibiotics: A Retrospective Pharmacovigilance Study - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Landscape of Antifolate Cross-Resistance: A Comparative Guide for Researchers
A deep dive into the cross-resistance profiles of co-trimoxazole and other antifolate agents, supported by experimental data and detailed methodologies, to inform future drug development and research.
The widespread use of the antifolate combination this compound (trimethoprim-sulfamethoxazole) has been a cornerstone in the management of various bacterial and protozoal infections. However, the emergence and spread of resistance threaten its clinical efficacy. A critical aspect of this challenge is the phenomenon of cross-resistance, where resistance to this compound confers resistance to other structurally or functionally related antifolate agents. This guide provides a comprehensive comparison of cross-resistance patterns between this compound and other key antifolates, presenting quantitative data, detailed experimental protocols, and a visual representation of the underlying molecular mechanisms to aid researchers, scientists, and drug development professionals.
The Molecular Basis of Antifolate Action and Resistance
This compound targets two key enzymes in the folate biosynthesis pathway, a pathway essential for the synthesis of nucleic acids and certain amino acids. Sulfamethoxazole (B1682508) inhibits dihydropteroate (B1496061) synthase (DHPS), while trimethoprim (B1683648) inhibits dihydrofolate reductase (DHFR).[1][2] Resistance to these agents primarily arises from specific mutations in the genes encoding these enzymes, folP (for DHPS) and folA or dfr (for DHFR), respectively.[3] These mutations can reduce the binding affinity of the drugs to their target enzymes, rendering them less effective. The acquisition of mobile genetic elements carrying drug-resistant variants of these enzymes also represents a significant mechanism of resistance.[1]
Quantitative Analysis of Cross-Resistance
Understanding the degree of cross-resistance is paramount for predicting the effectiveness of alternative antifolate therapies and for the rational design of new drugs that can overcome existing resistance mechanisms. The following tables summarize quantitative data, primarily Minimum Inhibitory Concentrations (MIC) and 50% inhibitory concentrations (IC50), from various studies, illustrating the impact of specific DHFR and DHPS mutations on the activity of this compound and other antifolates.
Dihydrofolate Reductase (DHFR) Inhibitors
Mutations in the DHFR enzyme are a primary driver of resistance to trimethoprim and can confer cross-resistance to other DHFR inhibitors like pyrimethamine (B1678524) and methotrexate.
Table 1: Comparative in vitro activity of DHFR inhibitors against wild-type and mutant Dihydrofolate Reductase.
| Organism | DHFR Genotype | Antifolate Agent | IC50 (µM) | Fold Increase in Resistance | Reference |
| Staphylococcus aureus | Wild-type | Trimethoprim | 0.01 | - | [1] |
| Staphylococcus aureus | F98Y | Trimethoprim | 4.1 | >400 | [1] |
| Streptococcus pneumoniae | Wild-type | Trimethoprim | 0.15 | - | |
| Streptococcus pneumoniae | Ile100-Leu | Trimethoprim | 7.3 | ~50 | |
| Pneumocystis jirovecii | Wild-type | Trimethoprim | - | - | [4] |
| Pneumocystis jirovecii | F36C | Trimethoprim | - | ~100-fold (Ki) | [4] |
| Pneumocystis jirovecii | L65P | Trimethoprim | - | ~100-fold (Ki) | [4] |
Table 2: Minimum Inhibitory Concentrations (MIC) of various antifolates against trimethoprim-resistant bacteria.
| Bacteria | Resistance Mechanism | This compound MIC (µg/mL) | Pyrimethamine MIC (µg/mL) | Methotrexate MIC (µg/mL) | Reference |
| Escherichia coli | Plasmid-mediated DHFR | >1000 | - | - | [1] |
| Staphylococcus aureus | dfrA, dfrG | >256 (Trimethoprim) | - | - | [2] |
| Streptococcus pneumoniae | Ile100-Leu in DHFR | 16/304 - 32/608 | - | - | [3] |
Dihydropteroate Synthase (DHPS) Inhibitors
Mutations in the DHPS enzyme primarily confer resistance to sulfonamides like sulfamethoxazole and can lead to cross-resistance against other sulfa drugs.
Table 3: Cross-resistance profile of sulfamethoxazole and other sulfa drugs against Pneumocystis jirovecii DHPS mutants.
| P. jirovecii DHPS Mutant | Sulfamethoxazole | Sulfadiazine | Sulfachloropyridazine | Dapsone | Reference |
| Wild Type | Susceptible | Susceptible | Susceptible | Susceptible | [5][6] |
| T517A | Resistant | Resistant | Susceptible | Resistant | [5][6] |
| P519S | Resistant | Resistant | Susceptible | Resistant | [5][6] |
| T517A + P519S | Highly Resistant | Resistant | Susceptible | Highly Resistant | [5][6] |
(Resistance determined by growth inhibition assays)
Experimental Protocols
Accurate determination of cross-resistance profiles relies on standardized and reproducible experimental methodologies. Below are detailed protocols for key in vitro susceptibility testing methods.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is considered the gold standard for determining the MIC of an antimicrobial agent.
1. Preparation of Materials:
-
Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used for non-fastidious bacteria. For fastidious organisms, specific supplemented media may be required as per CLSI or EUCAST guidelines.[7]
-
Antifolate Agents: Prepare stock solutions of the antifolate agents in their recommended solvents at a concentration of at least 10 times the highest final concentration to be tested. Sterilize by membrane filtration if necessary.
-
Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from a fresh culture (18-24 hours old). This corresponds to approximately 1-2 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.[8]
-
Microtiter Plates: Use sterile 96-well microtiter plates.
2. Assay Procedure:
-
Dispense 50 µL of sterile broth into each well of the microtiter plate.
-
Add 50 µL of the highest concentration of the antifolate stock solution to the first well of a row, creating a 1:2 dilution.
-
Perform serial twofold dilutions by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well containing the drug.
-
The final volume in each well will be 50 µL.
-
Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL. This step further dilutes the drug and the inoculum to their final concentrations.
-
Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).
-
Incubate the plates at 35°C for 16-20 hours in ambient air.
3. Interpretation of Results:
-
The MIC is the lowest concentration of the antifolate agent that completely inhibits visible growth of the organism.[8]
Disk Diffusion (Kirby-Bauer) Method
This method provides a qualitative assessment of susceptibility and can indicate potential cross-resistance.
1. Preparation of Materials:
-
Media: Mueller-Hinton Agar (MHA) plates (4 mm depth).
-
Antifolate Disks: Commercially available paper disks impregnated with a standardized concentration of the antifolate agent (e.g., trimethoprim-sulfamethoxazole 1.25/23.75 µg).
-
Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
2. Assay Procedure:
-
Dip a sterile cotton swab into the standardized bacterial suspension and remove excess fluid by pressing it against the inside of the tube.
-
Inoculate the entire surface of the MHA plate by streaking the swab evenly in three directions.[9]
-
Allow the plate to dry for 3-5 minutes.
-
Aseptically apply the antifolate disks to the surface of the agar.
-
Incubate the plates at 35°C for 16-18 hours in ambient air.[9]
3. Interpretation of Results:
-
Measure the diameter of the zone of inhibition (the area of no growth) around each disk in millimeters.
-
Interpret the results as susceptible, intermediate, or resistant based on the zone diameter interpretive criteria provided by organizations like the Clinical and Laboratory Standards Institute (CLSI).
Visualizing the Mechanisms of Action and Resistance
The following diagram, generated using the DOT language, illustrates the folate biosynthesis pathway and highlights the points of inhibition by different antifolate agents, as well as the primary mechanisms of resistance.
Caption: Folate biosynthesis pathway and mechanisms of antifolate resistance.
Conclusion
The data presented in this guide underscore the complex interplay of mutations and cross-resistance among antifolate agents. A thorough understanding of these relationships, facilitated by robust experimental data, is crucial for the effective clinical management of infections and for the strategic development of novel antifolates that can circumvent existing resistance mechanisms. Researchers are encouraged to utilize the provided protocols and data as a foundation for their own investigations into this critical area of antimicrobial resistance.
References
- 1. Antibacterial Antifolates: From Development through Resistance to the Next Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Genetic characterization of this compound non-susceptible Streptococcus pneumoniae isolates from Indonesia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trimethoprim Resistance of Dihydrofolate Reductase Variants from Clinical Isolates of Pneumocystis jirovecii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mutations in the Pneumocystis jirovecii DHPS gene confer cross-resistance to sulfa drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mutations in the Pneumocystis jirovecii DHPS Gene Confer Cross-Resistance to Sulfa Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EUCAST: MIC Determination [eucast.org]
- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 9. hardydiagnostics.com [hardydiagnostics.com]
Comparative Efficacy of Co-trimoxazole for Melioidosis: An In Vivo Evidence Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of co-trimoxazole against Burkholderia pseudomallei, the causative agent of melioidosis. Data is compiled from various animal model studies to evaluate its performance against alternative therapeutic agents.
Melioidosis treatment is complex, typically involving an initial intravenous acute phase followed by a prolonged oral eradication phase to prevent relapse.[1][2] this compound (trimethoprim-sulfamethoxazole) is a cornerstone of the oral eradication phase and is also evaluated for post-exposure prophylaxis.[1][3] Its efficacy is often compared to acute-phase antibiotics like ceftazidime (B193861) and other oral agents.
Experimental Protocols
Standardized animal models are crucial for evaluating therapeutic efficacy against B. pseudomallei. The most common models utilize mice, with different strains representing various aspects of human disease.[4][5]
1. Animal Models:
-
Acute Infection Model: BALB/c mice are highly susceptible and are often used to model acute, fulminant melioidosis, typically succumbing to infection within days if untreated.[5][6]
-
Chronic Infection Model: C57Bl/6 mice are more resistant and can develop a chronic infection, making them suitable for studying the eradication phase of treatment and relapse.[5]
-
Primate Model: The common marmoset has been used to assess efficacy against different routes of infection, closely mimicking human disease progression.[3][7]
2. Infection Methodology:
-
Organism: Virulent strains of Burkholderia pseudomallei are used.
-
Infection Routes: To simulate natural infection routes, studies employ various methods including inhalational (aerosol), intraperitoneal (IP), subcutaneous, and ingestion.[3][8][9] The route of infection can significantly impact disease progression and treatment outcomes, particularly relapse rates.[3][7]
-
Inoculum Dose: The dose is carefully calibrated based on the animal model and bacterial strain to achieve a desired outcome (e.g., a specific LD50 value) for an acute or chronic infection model.[8]
3. Treatment and Assessment:
-
Therapeutic Regimen: Treatment is typically initiated at a set time post-exposure (e.g., 6 hours for prophylaxis) or upon the onset of clinical signs like fever.[3][10] Dosing is administered orally or parenterally, often twice daily, for a defined period (e.g., 14-21 days).[3][10]
-
Outcome Measures: Efficacy is primarily assessed by:
Data Presentation: this compound Efficacy
The following tables summarize quantitative data from key in vivo studies, comparing this compound with placebo and other antibiotics.
Table 1: Efficacy of this compound Monotherapy in a Marmoset Model (Treatment Initiated at Fever Onset)
| Infection Route | Treatment Group | Duration | Relapse Rate | Reference |
| Inhalation | This compound | 14 Days | 60% | [3][7] |
| Subcutaneous | This compound | 14 Days | 57% | [3][7] |
| Ingestion | This compound | 14 Days | 10% | [3][7] |
This study highlights that while this compound prevents mortality during active treatment, the route of initial infection significantly influences the risk of relapse after therapy cessation.[3][7]
Table 2: Comparative Efficacy of Antibiotic Regimens in an Acute Murine Model (BALB/c)
| Treatment Group | Primary Outcome | Result | Reference |
| Control (Untreated) | Survival | 0% survival within 96 hours | [6] |
| Ceftazidime + this compound | Bacterial Load (Spleen) | Most effective reduction in splenic CFU | [11] |
| Cefpirome + this compound | Survival | 100% survival | [6] |
| Ceftazidime + this compound | Survival | 100% survival | [6] |
In acute infection models, combination therapy involving a cephalosporin (B10832234) and this compound demonstrates high efficacy in preventing mortality and reducing bacterial burden.[6][11]
Table 3: Efficacy of this compound as Post-Exposure Prophylaxis (PEP) in Murine Models
| Animal Model | Challenge Route | Treatment Start | Duration | Outcome | Reference |
| BALB/c Mice | Inhalation | 6h post-exposure | 14 or 21 Days | Effective against acute infection, but did not fully eradicate bacteria, leading to relapse. | [10] |
| Marmoset | Inhalation, Subcutaneous, Ingestion | 6h post-exposure | 14 Days | 100% survival during dosing period. | [3][7] |
As a prophylactic agent, this compound is effective at preventing acute disease but may not achieve sterile cure, underscoring the persistent nature of B. pseudomallei.[10]
Visualized Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo study evaluating antibiotic efficacy against B. pseudomallei.
Caption: Workflow for in vivo antibiotic efficacy testing against B. pseudomallei.
Summary and Conclusion
In vivo studies confirm that this compound is an effective agent against B. pseudomallei, particularly for post-exposure prophylaxis and as part of combination therapy for acute infections.[3][6][11] However, its efficacy as a monotherapy in preventing relapse is variable and highly dependent on the initial route of infection, with inhalational and subcutaneous routes showing higher relapse rates than ingestion.[3][7] The combination of ceftazidime with this compound appears to be a highly effective regimen for treating acute melioidosis in murine models.[11] These findings underscore the challenge of bacterial eradication and highlight the need for prolonged treatment durations, a cornerstone of current clinical guidelines for melioidosis.[1]
References
- 1. Treatment and prophylaxis of melioidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effective Therapeutic Options for Melioidosis: Antibiotics versus Phage Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of this compound against Experimental Melioidosis Acquired by Different Routes of Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Burkholderia pseudomallei: animal models of infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BALB/c and C57Bl/6 mice infected with virulent Burkholderia pseudomallei provide contrasting animal models for the acute and chronic forms of human melioidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Combination antimicrobial therapy of acute Burkholderia pseudomallei infection in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. mdpi.com [mdpi.com]
- 9. Characterization of Burkholderia pseudomallei Strains Using a Murine Intraperitoneal Infection Model and In Vitro Macrophage Assays | PLOS One [journals.plos.org]
- 10. Trimethoprim/sulfamethoxazole (this compound) prophylaxis is effective against acute murine inhalational melioidosis and glanders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A comparison of antibiotic regimens in the treatment of acute melioidosis in a mouse model [researchonline.jcu.edu.au]
Co-trimoxazole's Fading Efficacy in Hospital-Acquired Urinary Tract Infections: A Comparative Analysis
A significant disparity exists in the effectiveness of the antibiotic co-trimoxazole against urinary tract infections (UTIs) acquired in the community versus those contracted in a hospital setting. Mounting evidence reveals a notable increase in resistance to this compound in hospital-acquired UTIs (HA-UTIs), rendering it a less reliable treatment option compared to its use for community-acquired UTIs (CA-UTIs). This guide provides a comprehensive comparison of this compound's performance in these two distinct clinical scenarios, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Data Summary: Resistance and Clinical Outcomes
The effectiveness of an antibiotic is intrinsically linked to the susceptibility of the causative pathogens. In the case of this compound, a clear divergence in resistance patterns is observed between community and hospital environments.
| Metric | Community-Acquired UTIs (CA-UTIs) | Hospital-Acquired UTIs (HA-UTIs) | Key Findings |
| Primary Pathogen | Escherichia coli | Escherichia coli, followed by Pseudomonas aeruginosa, Klebsiella spp., and Enterococcus spp. | While E. coli is predominant in both, HA-UTIs exhibit a broader range of and often more resistant pathogens. |
| Resistance to this compound | Resistance rates are variable but generally lower. Some studies report resistance in E. coli to be below 20% in uncomplicated cases. | Significantly higher resistance rates. One study found that uropathogens in hospitalized patients were more than twice as resistant to this compound compared to those from community patients.[1] Resistance among Staphylococcus aureus isolates is also more significantly associated with HA-UTIs.[1] | The hospital environment fosters the development and spread of antibiotic-resistant bacteria. |
| Clinical Cure Rate | For uncomplicated CA-UTIs, clinical cure rates with this compound can be as high as 85% when the infecting organism is susceptible.[2] | Data for this compound's efficacy in HA-UTIs is less robust due to high resistance. However, in cases of complicated UTIs (often hospital-associated), one study showed a 77% rate of achieving sterile urine.[3] | Higher resistance in HA-UTIs strongly suggests a lower clinical cure rate compared to susceptible CA-UTI cases. |
| Recurrence/Relapse Rate | In a study of acute uncomplicated UTIs in women, recurrence rates after a course of this compound were noted, with variations depending on the duration of treatment.[4] | Direct comparative data on recurrence rates for this compound in HA-UTIs is scarce. However, the higher prevalence of resistant organisms and underlying patient comorbidities in hospitals likely contribute to a higher risk of treatment failure and relapse. | The complex nature of HA-UTIs and the higher likelihood of resistant strains point towards a greater challenge in achieving long-term resolution. |
Experimental Protocols
The determination of bacterial susceptibility to this compound is crucial for guiding clinical decisions. The following are standardized methods used in the cited research, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Antimicrobial Susceptibility Testing (AST)
1. Kirby-Bauer Disk Diffusion Method:
-
Inoculum Preparation: A standardized bacterial suspension, equivalent to a 0.5 McFarland turbidity standard, is prepared from a pure culture of the uropathogen isolated from a patient's urine sample.[5]
-
Plating: A sterile cotton swab is dipped into the standardized inoculum and streaked evenly across the surface of a Mueller-Hinton agar (B569324) plate to create a uniform lawn of bacteria.[5]
-
Disk Application: Paper disks impregnated with a standard concentration of trimethoprim (B1683648) and sulfamethoxazole (B1682508) (the components of this compound) are placed on the agar surface.[5] For this compound, it is often recommended to use separate disks for trimethoprim and sulfamethoxazole to better assess synergy.[6]
-
Incubation: The plates are incubated at a standardized temperature (typically 35°C) for 16-24 hours.[5]
-
Interpretation: The diameter of the zone of inhibition (the area around the disk where bacterial growth is prevented) is measured. This measurement is then compared to established CLSI breakpoints to categorize the organism as susceptible, intermediate, or resistant to this compound.[5]
2. Broth Microdilution Method:
-
Preparation: A series of wells in a microtiter plate are filled with Mueller-Hinton broth containing serial dilutions of this compound.[7] It is crucial to use a broth with low levels of thymidine, a substance that can interfere with the activity of sulfonamides.[8]
-
Inoculation: Each well is inoculated with a standardized suspension of the test organism.[7]
-
Incubation: The microtiter plate is incubated under standard conditions.[7]
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth. This is determined by visual inspection of the wells after incubation.[7]
-
Interpretation: The MIC value is compared to CLSI breakpoints to determine if the organism is susceptible, intermediate, or resistant.
Visualizing the Comparison
Caption: Comparison of this compound effectiveness in CA-UTIs vs. HA-UTIs.
Caption: Workflow for Antimicrobial Susceptibility Testing (AST).
Conclusion
The available data strongly indicates that this compound's utility as an empirical treatment for UTIs is highly dependent on the setting of acquisition. For community-acquired infections, particularly uncomplicated cystitis, it can remain an effective option, provided local resistance rates are low. However, in the hospital setting, the significantly higher prevalence of this compound-resistant uropathogens necessitates a more cautious approach. Routine antimicrobial susceptibility testing is paramount in guiding appropriate therapy for HA-UTIs to ensure favorable clinical outcomes and mitigate the further spread of antibiotic resistance. For drug development professionals, this highlights the ongoing need for novel antimicrobials with activity against the resistant pathogens prevalent in healthcare environments.
References
- 1. Comparison of Etiological Agents and Resistance Patterns of the Pathogens Causing Community Acquired and Hospital Acquired Urinary Tract Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and nitrofurantoin in urinary-tract infections: a controlled clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound and trimethoprim in complicated urinary tract infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Different lengths of treatment with this compound for acute uncomplicated urinary tract infections in women - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asm.org [asm.org]
- 6. researchgate.net [researchgate.net]
- 7. rr-asia.woah.org [rr-asia.woah.org]
- 8. Susceptibility tests for sulfamethoxazole-trimethoprim by a broth microdilution procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Clinical Showdown: Co-trimoxazole Versus Vancomycin for MRSA Infections
In the ongoing battle against Methicillin-resistant Staphylococcus aureus (MRSA), the choice of antimicrobial therapy is critical. While vancomycin (B549263) has long been a stalwart treatment for severe MRSA infections, the emergence of resistance and concerns about its efficacy have prompted a search for effective alternatives. This guide provides a comprehensive comparison of co-trimoxazole and vancomycin, drawing on key head-to-head clinical trial data to inform researchers, scientists, and drug development professionals.
Efficacy and Safety: A Tale of Two Trials
Two notable studies provide the bulk of the comparative data: a randomized controlled trial by Paul et al. (2015) and a retrospective cohort study by Goldberg et al. (2010). The findings from these studies are summarized below, offering a nuanced view of the two drugs' performance in treating MRSA infections.
Quantitative Data Summary
The following tables present a structured overview of the efficacy and safety outcomes from these key studies.
Table 1: Efficacy Outcomes of this compound vs. Vancomycin for Severe MRSA Infections (Paul et al., 2015) [1][2][3][4][5]
| Outcome | This compound (n=135) | Vancomycin (n=117) | Risk Ratio (95% CI) |
| Treatment Failure at Day 7 | 38% (51/135) | 27% (32/117) | 1.38 (0.96 to 1.99) |
| 30-Day All-Cause Mortality | 13% (18/135) | 12% (14/117) | 1.12 (0.59 to 2.13) |
| 30-Day Mortality in Bacteremia | 34% (14/41) | 18% (9/50) | 1.90 (0.92 to 3.93) |
Note: In this study, high-dose this compound did not meet the non-inferiority criterion compared to vancomycin for severe MRSA infections, with a notable difference in mortality for patients with bacteremia.[1][2][4]
Table 2: Efficacy and Safety Outcomes of this compound vs. Vancomycin for MRSA Bacteremia (Goldberg et al., 2010) [6][7][8][9][10]
| Outcome | This compound (n=38) | Vancomycin (n=76) | P-value |
| 30-Day Mortality | 34.2% (13/38) | 40.8% (31/76) | Not Statistically Significant |
| Relapse of Bacteremia | 2.6% (1/38) | 11.8% (9/76) | Not Statistically Significant |
| Persistent Bacteremia | 7.9% (3/38) | 17.1% (13/76) | 0.182 |
| Development of Renal Failure | 28.9% (11/38) | 27.6% (21/76) | Not Statistically Significant |
Note: This retrospective study suggested that this compound had a similar safety and efficacy profile to vancomycin for MRSA bacteremia.[6][7]
Experimental Protocols
Understanding the methodologies of these studies is crucial for interpreting their findings.
Paul et al., 2015: Randomized Controlled Trial[1][3][4][5]
-
Study Design: A parallel, open-label, randomized controlled trial conducted in four acute care hospitals in Israel.[3]
-
Participants: Adults with severe infections caused by MRSA susceptible to both this compound and vancomycin. Patients with left-sided endocarditis, meningitis, chronic hemodialysis, and prolonged neutropenia were excluded.[3]
-
Interventions:
-
This compound group: High-dose trimethoprim-sulfamethoxazole (320 mg/1600 mg) administered intravenously twice daily.
-
Vancomycin group: Vancomycin administered intravenously at a dose of 1 g twice daily, with adjustments based on serum levels.
-
Treatment was administered for a minimum of seven days.[4]
-
-
Primary Outcomes:
-
Efficacy: Treatment failure at day 7, defined as a composite of death, persistence of hemodynamic instability or fever, stable or worsening Sequential Organ Failure Assessment (SOFA) score, and persistence of bacteremia.
-
Safety: All-cause mortality at day 30.[4]
-
-
Non-inferiority Margin: A difference of less than 15% for treatment failure was defined for non-inferiority.[3]
Goldberg et al., 2010: Retrospective Matched Cohort Study[6][7][8][9][10]
-
Study Design: A retrospective matched cohort study.
-
Participants: Adult patients with MRSA bacteremia. 38 patients treated with this compound were matched with 76 patients treated with vancomycin.
-
Matching Criteria: Age, sex, functional status, endovascular source of infection, appropriateness of empirical antibiotic therapy, presence of a foreign body, sepsis severity, and Charlson comorbidity score.
-
Outcomes Collected: 30-day mortality, persistent bacteremia (positive blood culture >14 days after the first), relapse (recurrence of the same phenotype >30 days after the first positive blood culture within 12 months), and adverse events.[6][7]
Visualizing the Mechanisms and Workflow
To further elucidate the comparison, the following diagrams illustrate the antimicrobial mechanisms of action and a typical experimental workflow for a comparative clinical trial.
Caption: this compound's sequential inhibition of folate synthesis in bacteria.
References
- 1. Mechanisms of vancomycin resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vancomycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. bmj.com [bmj.com]
- 4. bmj.com [bmj.com]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. pjmonline.org [pjmonline.org]
- 8. Cotrimoxazole Versus Vancomycin for Invasive Methicillin-resistant Staphylococcus Aureus Infections [ctv.veeva.com]
- 9. This compound–Sensitive, Methicillin-Resistant Staphylococcus aureus, Israel, 1988–1997 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacology of this compound | Pharmacology Mentor [pharmacologymentor.com]
Co-trimoxazole's Bactericidal Activity Against Stenotrophomonas maltophilia: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the bactericidal activity of co-trimoxazole (trimethoprim-sulfamethoxazole, TMP-SMX) against the opportunistic pathogen Stenotrophomonas maltophilia. This compound has long been considered a first-line therapeutic agent for infections caused by this multidrug-resistant bacterium.[1] However, recent in vitro evidence challenges its classification as a bactericidal agent when used as monotherapy, suggesting a more bacteriostatic effect. This guide will objectively compare the performance of this compound with alternative therapeutic strategies, supported by experimental data from time-kill assays and synergy testing.
Executive Summary
Stenotrophomonas maltophilia presents a significant clinical challenge due to its intrinsic resistance to multiple antibiotic classes. While this compound remains a primary treatment option, its bactericidal activity as a single agent is concentration-dependent and may not be consistently achieved in clinical settings. Time-kill studies often demonstrate a bacteriostatic rather than bactericidal effect against S. maltophilia. In contrast, combination therapy, particularly this compound with agents like ceftazidime (B193861) or ticarcillin-clavulanate, has shown synergistic bactericidal activity in vitro. This guide synthesizes the available data to inform research and development efforts aimed at optimizing treatment strategies for S. maltophilia infections.
Data Presentation: this compound Monotherapy and Combination Therapy
The following tables summarize the quantitative data on the bactericidal and synergistic activity of this compound against S. maltophilia.
Table 1: In Vitro Susceptibility of Stenotrophomonas maltophilia to this compound and Comparators
| Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) | Susceptibility Rate (%) |
| This compound | 0.5/9.5 | 2/38 | 87.3 - 90.6[2][3] |
| Minocycline | ≤0.5 | 1 | 92.4[2] |
| Levofloxacin | 1 | 4 | 56.3[3] |
| Ceftazidime | 16 | 64 | 37[4] |
| Tigecycline | 0.5 | 4 | 71.9[3] |
| Doxycycline | 4 | 32 | 58.8[2] |
Note: MIC values for this compound are expressed as trimethoprim/sulfamethoxazole concentrations.
Table 2: Time-Kill Assay Results for this compound against Stenotrophomonas maltophilia
| This compound Concentration (TMP/SMX) | Strain(s) | Change in log10 CFU/mL at 24h | Outcome | Reference |
| 4/40 µg/mL | 4 clinical isolates | +0.6 to +1.36 | No bactericidal activity | [5][6][7] |
| 2/38 µg/mL | 12 clinical isolates | No reduction in CFU | No bactericidal activity | [5] |
Note: Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.
Table 3: Synergy of this compound Combinations against Stenotrophomonas maltophilia
| Combination | Test Method | Synergy Rate (%) | Indifference Rate (%) | Antagonism Rate (%) | Reference |
| This compound + Ceftazidime | E-test | High | - | - | [8][9] |
| This compound + Ceftazidime | Checkerboard | Supported synergy | - | - | [8][10] |
| This compound + Ticarcillin-Clavulanate | E-test | Predominantly synergistic | - | - | [8] |
| This compound + Ticarcillin-Clavulanate | Checkerboard | Indifferent | - | - | [8][10] |
| This compound + Sulperazone | E-test | Synergistic | - | - | [9] |
| This compound + Piperacillin-Tazobactam | E-test | Synergistic | - | - | [9] |
| Minocycline + this compound | E-test | - | - | - | [2] |
Note: Synergy is typically defined by a Fractional Inhibitory Concentration Index (FICI) of ≤0.5.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Time-Kill Assay Protocol
This method is used to determine the rate and extent of bacterial killing by an antimicrobial agent over time.
-
Inoculum Preparation: S. maltophilia isolates are cultured on a suitable agar (B569324) medium (e.g., Mueller-Hinton agar) and incubated. Colonies are then suspended in a sterile saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL). This suspension is further diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to a final concentration of approximately 5 x 105 CFU/mL.[5]
-
Antimicrobial Preparation: Stock solutions of this compound and other tested antibiotics are prepared according to the manufacturer's instructions. Serial dilutions are made to achieve the desired final concentrations in the test tubes.
-
Assay Setup: The prepared bacterial inoculum is added to tubes containing CAMHB with the antimicrobial agents at various concentrations (e.g., 1x, 2x, 4x MIC). A growth control tube containing no antibiotic is included.
-
Incubation and Sampling: The tubes are incubated at 35°C with agitation. Aliquots are removed at specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours).
-
Quantification: The withdrawn samples are serially diluted in sterile saline and plated onto agar plates. The plates are incubated, and the resulting colonies are counted to determine the number of viable bacteria (CFU/mL) at each time point.
-
Data Analysis: The change in log10 CFU/mL over time is plotted for each antimicrobial concentration. Bacteriostatic activity is defined as a <3-log10 reduction in the initial inoculum, while bactericidal activity is defined as a ≥3-log10 reduction.
Checkerboard Synergy Assay Protocol
This microdilution method is used to assess the in vitro interaction of two antimicrobial agents.
-
Plate Preparation: A 96-well microtiter plate is used. Along the x-axis, serial dilutions of antibiotic A are prepared in broth. Along the y-axis, serial dilutions of antibiotic B are prepared. This creates a matrix of wells with varying concentrations of both drugs.
-
Inoculum Preparation: A standardized inoculum of S. maltophilia is prepared as described for the time-kill assay.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 35°C for 16-20 hours.
-
MIC Determination: The minimum inhibitory concentration (MIC) of each drug alone and in combination is determined by visual inspection for turbidity. The MIC is the lowest concentration that inhibits visible bacterial growth.
-
FICI Calculation: The Fractional Inhibitory Concentration Index (FICI) is calculated for each well showing no growth using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Interpretation: The interaction is interpreted based on the FICI value:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4[11]
-
E-test Synergy Protocol
The E-test (epsilometer test) is a gradient diffusion method that can also be adapted to assess synergy.
-
Agar Plate Inoculation: A Mueller-Hinton agar plate is uniformly inoculated with a standardized suspension of S. maltophilia.
-
E-test Strip Application: Two E-test strips, one for each antibiotic, are placed on the agar surface. The strips can be placed in a "cross" formation, intersecting at their respective MIC values, or side-by-side at a specific distance.
-
Incubation: The plate is incubated at 35°C for 16-20 hours.
-
Reading and FICI Calculation: An ellipse of inhibition forms around each strip. For synergy, the inhibition zone at the intersection of the strips is enhanced or deformed. The MIC of each drug in combination is read from the scale on the strip where the inhibition ellipse intersects the strip. The FICI is then calculated using the same formula as in the checkerboard assay.
Signaling Pathways and Experimental Workflows
The following diagram illustrates a typical workflow for evaluating the bactericidal activity and synergy of antimicrobial agents against S. maltophilia.
Caption: Workflow for assessing antimicrobial bactericidal and synergistic activity.
Conclusion
The available in vitro data suggest that this compound monotherapy often exhibits bacteriostatic rather than bactericidal activity against Stenotrophomonas maltophilia. While it remains a cornerstone of treatment, its efficacy may be enhanced through combination therapy. Synergistic interactions, particularly with beta-lactam agents like ceftazidime, have been demonstrated in multiple studies. These findings underscore the importance of continued research into combination therapies and the development of novel agents with potent bactericidal activity against this challenging pathogen. For drug development professionals, these insights highlight the potential of focusing on agents that can act synergistically with existing antibiotics to overcome the intrinsic resistance mechanisms of S. maltophilia. Further in vivo studies are warranted to validate these in vitro findings and to establish optimal dosing regimens for combination therapies in a clinical setting.
References
- 1. ijcmas.com [ijcmas.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Frontiers | In vitro activities of antimicrobial combinations against planktonic and biofilm forms of Stenotrophomonas maltophilia [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Time-Kill Studies of Trimethoprim/Sulfamethoxazole against Stenotrophomonas maltophilia versus Escherichia coli Using Cation-Adjusted Mueller-Hinton Broth and ISO-Sensitest Broth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro Time-Kill Studies of Trimethoprim/Sulfamethoxazole against Stenotrophomonas maltophilia versus Escherichia coli Using Cation-Adjusted Mueller-Hinton Broth and ISO-Sensitest Broth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of different antimicrobial susceptibility testing methods for Stenotrophomonas maltophilia and results of synergy testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mjms.usm.my [mjms.usm.my]
- 10. Comparison of different antimicrobial susceptibility testing methods for Stenotrophomonas maltophilia and results of synergy testing | Semantic Scholar [semanticscholar.org]
- 11. emerypharma.com [emerypharma.com]
Co-trimoxazole: A Cost-Effectiveness Analysis Against Other Antibiotics in Clinical Research
A comprehensive guide for researchers and drug development professionals on the comparative cost-effectiveness of co-trimoxazole, supported by experimental data and detailed methodologies.
This compound, a combination of sulfamethoxazole (B1682508) and trimethoprim (B1683648), has long been a staple in the antimicrobial armamentarium. Its broad spectrum of activity and synergistic mechanism of action have rendered it effective for a variety of bacterial infections. However, in an era of increasing antimicrobial resistance and healthcare cost scrutiny, a thorough evaluation of its cost-effectiveness compared to alternative antibiotics is crucial for informed clinical and research decisions. This guide provides a detailed comparison of this compound's cost-effectiveness in key therapeutic areas, supported by data from published studies, and outlines the methodologies employed in such research.
Mechanism of Action: A Synergistic Blockade of Folate Synthesis
This compound's efficacy stems from its sequential inhibition of two key enzymes in the bacterial folic acid synthesis pathway. Folic acid is essential for the synthesis of nucleic acids and certain amino acids, making it vital for bacterial growth and replication.[1][2] Sulfamethoxazole, a structural analog of para-aminobenzoic acid (PABA), competitively inhibits dihydropteroate (B1496061) synthase, the enzyme that converts PABA to dihydropteroic acid.[3] Further down the pathway, trimethoprim potently and selectively inhibits bacterial dihydrofolate reductase (DHFR), which is responsible for converting dihydrofolic acid to its active form, tetrahydrofolic acid.[4] This dual blockade results in a synergistic, often bactericidal, effect.[5]
Comparative Cost-Effectiveness: A Data-Driven Overview
The cost-effectiveness of an antibiotic is not solely determined by its acquisition cost but also by its efficacy, the incidence of adverse effects, the potential for resistance development, and the costs associated with treatment failure, such as additional consultations, alternative treatments, and hospitalizations.[6][7]
Uncomplicated Urinary Tract Infections (UTIs)
This compound has historically been a first-line agent for uncomplicated UTIs. However, its cost-effectiveness is highly dependent on local resistance rates of uropathogens, primarily Escherichia coli.
| Antibiotic Regimen | Cost per UTI Resolved (at <30% Trimethoprim Resistance) | Key Considerations |
| Trimethoprim 200 mg twice daily (3 or 7 days) | £70 [8][9] | Most cost-effective when resistance is low. |
| Fosfomycin 3 g single dose | £78[8] | Becomes more cost-effective as trimethoprim resistance exceeds 30%.[8][9] |
| Nitrofurantoin 100 mg twice daily (7 days) | Not specified in direct comparison to £70, but becomes more cost-effective than trimethoprim at resistance levels ≥35%.[8][9] | A first-line option, particularly as trimethoprim resistance increases. |
| Ciprofloxacin | $150.80 (initial treatment)[1] | Generally not recommended for uncomplicated UTIs to preserve its efficacy for more serious infections.[10] |
Note: Costs are derived from different studies and healthcare systems and should be interpreted as comparative rather than absolute values.
Respiratory Tract Infections
The evidence for the cost-effectiveness of this compound in respiratory tract infections is more varied and often depends on the specific pathogen and patient population.
| Comparison | Study Finding |
| This compound vs. Cephalexin | In a study on severe respiratory tract infections, both drugs were found to be equally effective. However, considering the cost-benefit ratio, this compound was suggested as a first-line therapy.[8] |
| This compound vs. Amoxicillin (B794) (Non-severe pediatric pneumonia) | Amoxicillin demonstrated a lower treatment failure rate (8.09%) compared to this compound (39.05%). However, the cost of a full course of amoxicillin was 2.3 times higher than this compound.[3] |
| This compound vs. Tetracycline (Lower respiratory tract infections) | A double-blind trial showed a better clinical improvement and lower incidence of side effects with this compound compared to tetracycline. |
Experimental Protocols: Methodologies for Cost-Effectiveness Analysis
The quantitative data presented in this guide are typically derived from pharmacoeconomic studies employing specific methodologies. A common and robust approach is the use of a decision tree economic model.
Decision Tree Economic Model for Antibiotic Cost-Effectiveness
Objective: To determine the most cost-effective antibiotic treatment strategy for a specific infection from a healthcare payer or societal perspective.
Methodology:
-
Model Structure: A decision tree is constructed to map the potential clinical pathways and outcomes for a patient with a given infection.[2][8] The tree begins with a decision node representing the choice of initial antibiotic therapy. Subsequent branches represent possible events such as:
-
Treatment success (cure)
-
Treatment failure
-
Development of adverse drug reactions
-
Need for a follow-up consultation
-
Requirement for a second-line antibiotic
-
Hospitalization due to treatment failure or severe infection
-
-
Data Inputs: The model is populated with data from various sources:
-
Clinical Efficacy: Cure rates for each antibiotic are derived from randomized controlled trials (RCTs) or meta-analyses.[8]
-
Antibiotic Resistance: Local or national surveillance data are used to determine the probability of the infecting pathogen being resistant to each antibiotic.[8]
-
Costs:
-
Drug acquisition costs.
-
Costs of primary and secondary care consultations.
-
Costs of diagnostic tests.
-
Hospitalization costs.
-
Costs associated with managing adverse events.
-
-
Probabilities: The likelihood of each event in the decision tree (e.g., probability of treatment failure given resistance, probability of hospitalization) is estimated from clinical studies and epidemiological data.
-
-
Outcome Measures: The primary outcome is typically the incremental cost-effectiveness ratio (ICER), often expressed as the cost per successfully treated patient or "cost per UTI resolved".[8]
-
Sensitivity Analysis: To account for uncertainty in the data inputs, a probabilistic sensitivity analysis is performed. This involves running the model multiple times with different values for the input parameters to assess the robustness of the results.[8]
Conclusion
This compound remains a clinically relevant and often cost-effective antibiotic, particularly in the treatment of uncomplicated UTIs in regions with low resistance rates. For respiratory tract infections, its cost-effectiveness is more nuanced and dependent on the specific clinical scenario and comparator antibiotic. The decision to utilize this compound in a research or clinical setting should be guided by local antimicrobial resistance patterns and a thorough understanding of the principles of pharmacoeconomic analysis. The methodologies outlined in this guide provide a framework for conducting and evaluating such research, ultimately contributing to more rational and economically sound antibiotic prescribing practices.
References
- 1. researchgate.net [researchgate.net]
- 2. Management of urinary tract infection in general practice: a cost-effectiveness analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 4. Pharmacoeconomic analysis of selected antibiotics in lower respiratory tract infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cost-effectiveness analysis of single-dose therapy of urinary tract infection compared to conventional treatment. | Semantic Scholar [semanticscholar.org]
- 6. Pharmaco-economic analysis of macrolide antibiotics [wisdomlib.org]
- 7. Cost Effectiveness of Different Initial Antimicrobial Regimens for Elderly Community-Acquired Pneumonia Patients in General Ward - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cost-effectiveness of antibiotic treatment of uncomplicated urinary tract infection in women: a comparison of four antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluoroquinolones for the Treatment of Urinary Tract Infection: A Review of Clinical Effectiveness, Cost-Effectiveness, and Guidelines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Frontiers | A Comparative Cost Analysis of Antibiotic Treatment for Community Acquired Pneumonia (CAP) in Adult Inpatients at Piggs Peak Government Hospital in Swaziland [frontiersin.org]
In Vivo Efficacy of Co-trimoxazole and Colistin Combination Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rise of multidrug-resistant Gram-negative bacteria necessitates the exploration of combination therapies to overcome resistance and enhance antimicrobial efficacy. This guide provides a comprehensive evaluation of the in vivo efficacy of combining co-trimoxazole (trimethoprim/sulfamethoxazole) with colistin (B93849), a last-resort antibiotic. The data presented herein is derived from preclinical studies, offering insights into the synergistic potential of this combination against challenging pathogens such as Carbapenem-Resistant Acinetobacter baumannii (CRAB).
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vivo and in vitro studies, demonstrating the enhanced efficacy of the this compound and colistin combination compared to monotherapy.
Table 1: In Vivo Efficacy in Galleria mellonella Model Against CRAB
| Treatment Group | Survival Rate at 24h (%) | Survival Rate at 96h (%) |
| This compound Monotherapy | 66.7 - 79.2 | 29.2 - 60.4 |
| Colistin Monotherapy | 77.1 - 97.9 | 64.5 - 72.0 |
| This compound + Colistin Combination | Not specified, but improved over monotherapy | Significantly improved vs. monotherapy [1] |
Data sourced from a study evaluating four clinical CRAB isolates.[1]
Table 2: In Vitro Synergy Against CRAB
| In Vitro Test | Metric | Result | Interpretation |
| Checkerboard Assay | Fractional Inhibitory Concentration Index (FICI) | ≤0.5 | Powerful Synergistic Activity[1] |
| Time-Kill Assay | Bacterial Growth | Synergistic and bactericidal effect at sub-breakpoint concentrations | Enhanced bacterial killing |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate reproducibility and further investigation.
In Vivo Galleria mellonella Infection Model
The Galleria mellonella (greater wax moth larvae) model is a well-established invertebrate model for studying microbial pathogenesis and antimicrobial efficacy in vivo.
-
Larvae Selection: Healthy, last-instar larvae of G. mellonella, weighing approximately 250-350 mg and showing uniform cream color, are selected for the experiments.
-
Bacterial Inoculum Preparation: Four clinical isolates of Carbapenem-Resistant Acinetobacter baumannii (CRAB) are cultured on appropriate agar (B569324) plates. Colonies are then suspended in sterile saline to a concentration of 10⁸ CFU/mL.
-
Infection and Treatment:
-
Larvae are divided into treatment groups (typically n=10-16 per group).
-
A 10 µL suspension of the CRAB inoculum is injected into the last left proleg of each larva using a Hamilton syringe.
-
One hour post-infection, treatment is administered via injection into the last right proleg. Treatment groups include:
-
Control (no treatment)
-
This compound monotherapy
-
Colistin monotherapy
-
This compound and colistin combination therapy
-
-
-
Incubation and Survival Assessment: Larvae are incubated at 37°C in the dark. Survival is monitored and recorded at 24-hour intervals for up to 96 hours. Death is determined by lack of movement in response to touch.
In Vitro Synergy Testing
1. Checkerboard Assay: This method is used to determine the Fractional Inhibitory Concentration Index (FICI) to quantify the degree of synergy.
-
Preparation: Two-fold serial dilutions of this compound and colistin are prepared in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Plate Setup: In a 96-well microtiter plate, the dilutions of this compound are dispensed horizontally, and the dilutions of colistin are dispensed vertically. This creates a matrix of wells containing various concentrations of both drugs.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL).
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
FICI Calculation: The Minimum Inhibitory Concentration (MIC) of each drug alone and in combination is determined. The FICI is calculated as follows: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
-
2. Time-Kill Assay: This assay assesses the rate of bacterial killing over time.
-
Preparation: Test tubes containing CAMHB with sub-breakpoint concentrations of this compound, colistin, or the combination are prepared. A growth control tube without antibiotics is also included.
-
Inoculation: A standardized bacterial inoculum (approximately 5 x 10⁵ CFU/mL) is added to each tube.
-
Incubation and Sampling: The tubes are incubated at 37°C with shaking. Aliquots are removed at specified time points (e.g., 0, 2, 4, 6, 8, 24 hours).
-
Viable Cell Count: The samples are serially diluted and plated on appropriate agar to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: The change in log₁₀ CFU/mL over time is plotted for each treatment group. Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL by the combination compared to the most active single agent.
Visualizations
Experimental Workflow
References
Safety Operating Guide
Safeguarding Health and the Environment: Proper Disposal of CO-Trimoxazole
For researchers, scientists, and drug development professionals, the proper disposal of pharmaceutical products like CO-Trimoxazole is a critical component of laboratory safety and environmental responsibility. Adherence to established guidelines prevents environmental contamination and ensures compliance with federal and state regulations.
This compound, a combination of sulfamethoxazole (B1682508) and trimethoprim, requires careful handling and disposal to mitigate risks such as the development of antibiotic resistance and potential harm to aquatic life.[1][2] Improper disposal, such as flushing down the toilet or discarding in regular trash without precautions, can introduce active pharmaceutical ingredients into the environment.[2][3]
Regulatory Framework
The disposal of pharmaceutical waste is governed by several key regulatory bodies in the United States:
-
Environmental Protection Agency (EPA): The EPA regulates hazardous waste, including certain pharmaceuticals, under the Resource Conservation and Recovery Act (RCRA).[3][4] In 2019, the EPA finalized a new rule, Subpart P, which provides specific management standards for hazardous waste pharmaceuticals from healthcare facilities.[4][5]
-
Drug Enforcement Administration (DEA): The DEA oversees the disposal of controlled substances to prevent diversion.[3] While this compound is not a controlled substance, it is important to be aware of DEA regulations for other laboratory materials.
State regulations may also impose stricter requirements for pharmaceutical waste disposal.[3]
Disposal Procedures for this compound in a Laboratory Setting
The following step-by-step guide provides a framework for the safe disposal of this compound.
Step 1: Waste Identification and Segregation
-
Identify the Waste Stream: Determine if the this compound waste is classified as hazardous. While most unused or expired this compound is not considered RCRA hazardous waste, it should be managed as non-hazardous pharmaceutical waste. However, if it is mixed with other chemicals, the entire mixture must be evaluated.
-
Segregate Waste: Do not mix this compound waste with other incompatible chemical waste.[6][7] Maintain separate, clearly labeled waste containers for different categories of chemical waste to prevent dangerous reactions.[6][7]
Step 2: Container Management
-
Use Appropriate Containers: Collect this compound waste in a designated, leak-proof container that is compatible with the chemical properties of the drug.[7][8] The container should be in good condition with a secure lid.[8]
-
Proper Labeling: Clearly label the waste container with "Non-Hazardous Pharmaceutical Waste" and "this compound."[6] The label should also include the accumulation start date.
Step 3: Storage
-
Designated Accumulation Area: Store the waste container in a designated satellite accumulation area within the laboratory.[9]
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a spill.[8]
Step 4: Disposal
-
Professional Waste Disposal Service: The preferred and safest method for disposing of laboratory pharmaceutical waste is through a licensed hazardous waste contractor. These services ensure that the waste is transported, treated, and disposed of in accordance with all federal and state regulations. Most pharmaceutical waste is incinerated by licensed medical incineration sites.[4]
-
Never Sewer or Landfill Directly: Do not dispose of this compound down the drain or in the regular trash.[8][10][11] The EPA's Subpart P rule explicitly prohibits the sewering of hazardous waste pharmaceuticals.[4] While not typically RCRA hazardous, this is a best practice for all pharmaceuticals to prevent water contamination.[2]
Alternative Disposal Methods (for non-laboratory settings)
For small quantities or in non-professional settings, the following are recommended if a professional service is not available:
-
Drug Take-Back Programs: The most recommended method for the general public is to use a drug take-back program.[3][12][13] These programs are often available at pharmacies or through local law enforcement agencies.[12][13]
-
Household Trash Disposal (with precautions): If a take-back program is not accessible, the FDA recommends mixing the medication (do not crush tablets or capsules) with an unpalatable substance such as dirt, cat litter, or used coffee grounds.[12][14][15] Place the mixture in a sealed plastic bag and dispose of it in the household trash.[12][14][15]
| Disposal Method | Suitability for Laboratory Setting | Environmental Risk | Regulatory Compliance |
| Licensed Waste Contractor | Highly Recommended | Low | High |
| Drug Take-Back Program | Not typically for lab-generated waste | Low | High (for household quantities) |
| Sewer/Drain Disposal | Never Recommended | High | Non-compliant |
| Regular Trash (untreated) | Never Recommended | High | Non-compliant |
Experimental Protocol: Inactivation of this compound (Generalized)
-
Objective: To chemically degrade the active components of this compound (sulfamethoxazole and trimethoprim) into less harmful byproducts.
-
Materials:
-
This compound waste
-
Appropriate solvent (e.g., water, if soluble)
-
Oxidizing agent (e.g., sodium hypochlorite (B82951) solution or hydrogen peroxide)
-
Acid or base for pH adjustment
-
Personal Protective Equipment (PPE): safety goggles, lab coat, gloves
-
Fume hood
-
-
Procedure:
-
Dissolve the this compound waste in a suitable solvent within a reaction vessel.
-
Adjust the pH of the solution to optimize the degradation reaction.
-
Slowly add the oxidizing agent to the solution under constant stirring within a fume hood.
-
Allow the reaction to proceed for a sufficient amount of time to ensure complete degradation.
-
Neutralize the resulting solution.
-
Analyze a sample of the treated solution using an appropriate analytical method (e.g., HPLC) to confirm the absence of the active pharmaceutical ingredients.
-
Dispose of the treated solution through the appropriate chemical waste stream as determined by laboratory safety protocols.
-
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Decision workflow for this compound disposal.
References
- 1. SIDP - Antibiotic Disposal [sidp.org]
- 2. dtsc.ca.gov [dtsc.ca.gov]
- 3. sdmedwaste.com [sdmedwaste.com]
- 4. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 5. epa.gov [epa.gov]
- 6. canterbury.ac.nz [canterbury.ac.nz]
- 7. acewaste.com.au [acewaste.com.au]
- 8. ehs.stanford.edu [ehs.stanford.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. This compound: MedlinePlus Drug Information [medlineplus.gov]
- 11. medicines.org.uk [medicines.org.uk]
- 12. How and when to get rid of unused medicines: MedlinePlus Medical Encyclopedia [medlineplus.gov]
- 13. Medicine: Proper Disposal [nationwidechildrens.org]
- 14. pfizer.com [pfizer.com]
- 15. dea.gov [dea.gov]
Safeguarding Personnel: Personal Protective Equipment and Disposal Protocols for CO-Trimoxazole
Essential guidelines for the safe handling and disposal of CO-Trimoxazole, a combination antibiotic, are critical for protecting laboratory personnel. This guide provides immediate, procedural, and logistical information to ensure the safety of researchers, scientists, and drug development professionals.
This compound, a formulation of sulfamethoxazole (B1682508) and trimethoprim, requires stringent safety protocols to prevent occupational exposure. Adherence to proper personal protective equipment (PPE) use, handling procedures, and disposal methods is paramount.
Personal Protective Equipment (PPE) Recommendations
Engineering controls, such as fume hoods and ventilated enclosures, should be the primary method of controlling exposure. When these controls are not sufficient, appropriate PPE must be worn. The following table summarizes the recommended PPE for handling this compound in various laboratory settings.
| Body Part | Personal Protective Equipment | Handling Scenario |
| Eyes and Face | Safety glasses with side shields or goggles.[1][2] | Required for all handling activities. |
| A faceshield is necessary if there is a potential for direct contact with dusts, mists, or aerosols.[1][2] | Compounding, weighing, or procedures that may generate aerosols. | |
| Hands | Chemical-resistant gloves.[1][2] | Required for all handling activities. Nitrile or butyl rubber are generally recommended for handling chemicals, though specific breakthrough time data for this compound may not be available. It is crucial to select gloves with sufficient thickness and to change them immediately if contamination occurs. |
| Body | Laboratory coat or work uniform.[1][2] | Required for all handling activities. |
| A complete suit protecting against chemicals may be necessary depending on the concentration and amount of the substance.[3] | Large-scale production or spill cleanup. | |
| Respiratory | If adequate local exhaust ventilation is not available or exposure assessments indicate levels outside recommended guidelines, respiratory protection should be used.[1][2] | Weighing powders, compounding, or in environments with poor ventilation. |
| For dusty conditions, a respirator with a particulate filter is recommended.[1] | Handling of powdered this compound. | |
| If concentrations are high or unknown, a positive pressure air-supplied respirator should be worn.[2] | Emergency situations or large spills. |
Operational Plans for Handling and Disposal
Handling Procedures:
-
Hygiene: Always wash hands thoroughly after handling this compound, even if gloves were worn.[1][3] Eye wash stations and safety showers should be readily accessible.[1][2]
-
Avoidance of Contamination: Do not eat, drink, or smoke in areas where this compound is handled.[1][2] Avoid generating dust or aerosols.[4]
-
Labeling: Ensure all containers of this compound are clearly labeled.
Spill Cleanup Protocol: In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: At a minimum, this includes a lab coat, double gloves (chemotherapy-tested gloves are recommended), and eye protection. For larger spills, respiratory protection and shoe covers may be necessary.
-
Contain the Spill: For liquid spills, use absorbent pads or pillows to contain the spill. For powder spills, gently cover with a damp absorbent pad to avoid creating dust.
-
Clean the Spill:
-
Use a scoop or other tools to collect absorbent material and any broken glass.
-
Clean the area with a detergent solution, followed by a disinfectant if required.
-
For powder spills, wet the powder with an appropriate solvent before cleaning to minimize dust generation.
-
-
Dispose of Waste: All contaminated materials, including PPE, must be disposed of as hazardous waste in clearly labeled, sealed containers.[4]
Disposal Plan: The disposal of this compound and any contaminated materials must comply with all federal, state, and local regulations for hazardous waste.
-
Waste Segregation: Use dedicated, color-coded, and clearly labeled containers for this compound waste.[4] This includes unused or expired drug product, contaminated PPE, and spill cleanup materials.
-
Container Requirements: Waste containers should be leak-proof and puncture-resistant, especially for sharps.
-
Disposal Method: Engage a licensed hazardous waste disposal company for the final disposal of this compound waste, which is typically accomplished through incineration.
Visualizing Safety Protocols
To further clarify the procedural steps for ensuring safety when handling this compound, the following diagrams illustrate the decision-making process for PPE selection and the workflow for spill management.
Caption: PPE selection workflow for handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
